molecular formula C13H20N2 B176102 1-(2,5-dimethylbenzyl)piperazine CAS No. 104481-67-6

1-(2,5-dimethylbenzyl)piperazine

Cat. No.: B176102
CAS No.: 104481-67-6
M. Wt: 204.31 g/mol
InChI Key: CFQKZODRQRHNLP-UHFFFAOYSA-N
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Description

1-(2,5-Dimethylbenzyl)piperazine is a synthetic organic compound belonging to the benzylpiperazine class. Piperazine derivatives are a significant area of study in medicinal and agrochemical research due to their diverse biological activities. These compounds often act as key scaffolds or "bridges" in molecular structures, helping to improve pharmacokinetic profiles and water solubility of potential drug candidates . Piperazine derivatives have been investigated for their potential applications, though the specific research profile of this compound is still being characterized. Researchers are interested in these compounds for their potential interactions with various neurotransmitter systems in the brain. Some piperazine derivatives, such as Benzylpiperazine (BZP), are known to act as stimulants with a mixed mechanism of action, affecting serotonergic and dopaminergic systems . Other derivatives have been studied for their anthelmintic (anti-parasitic) properties, acting as a GABA receptor agonist to cause flaccid paralysis in parasites . This product is strictly for research and laboratory use. It is not intended for diagnostic or therapeutic uses, nor for human consumption. Researchers should handle all chemicals with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(2,5-dimethylphenyl)methyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H20N2/c1-11-3-4-12(2)13(9-11)10-15-7-5-14-6-8-15/h3-4,9,14H,5-8,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFQKZODRQRHNLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00374379
Record name 1-(2,5-Dimethyl-benzyl)piperazine
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Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104481-67-6
Record name 1-(2,5-Dimethyl-benzyl)piperazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 104481-67-6
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Foundational & Exploratory

1-(2,5-dimethylbenzyl)piperazine synthesis and characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 1-(2,5-dimethylbenzyl)piperazine

Abstract

The N-benzylpiperazine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] This guide provides a comprehensive technical overview of the synthesis and characterization of a specific analogue, this compound. We will explore two primary, robust synthetic pathways: direct N-alkylation and reductive amination. The causality behind experimental choices, from reagent selection to reaction conditions, is detailed to provide field-proven insights. Furthermore, this document establishes a self-validating system of protocols, integrating purification techniques with a multi-faceted analytical workflow for unambiguous structural confirmation and purity assessment, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. This guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded approach to the synthesis of substituted piperazine derivatives.

Synthetic Strategies and Protocols

The synthesis of this compound can be efficiently achieved through two principal methods. The choice between these routes often depends on the availability of starting materials, desired scale, and tolerance for specific reagents or side products.

Pathway 1: Direct N-Alkylation

This classical and direct approach involves the nucleophilic substitution reaction between piperazine and a suitable electrophile, 2,5-dimethylbenzyl chloride. Piperazine, acting as the nucleophile, attacks the benzylic carbon, displacing the chloride leaving group.

Causality and Experimental Design: The primary challenge in the N-alkylation of piperazine is controlling selectivity. As piperazine possesses two secondary amine functionalities, the reaction can yield both the desired mono-substituted product and the undesired 1,4-disubstituted by-product. To kinetically favor mono-alkylation, a significant excess of piperazine is employed. This ensures that the electrophile (2,5-dimethylbenzyl chloride) is statistically more likely to encounter an unreacted piperazine molecule than a molecule of the mono-substituted product.[2][3] The choice of a mild base like potassium carbonate (K₂CO₃) is crucial to neutralize the HCl formed during the reaction without promoting significant side reactions.[4] Acetonitrile is an excellent solvent for this transformation due to its polar aprotic nature, which effectively solvates the ions involved while not interfering with the nucleophilic attack.

Starting Material: 2,5-Dimethylbenzyl chloride This key starting material is typically prepared via the chloromethylation of p-xylene using formaldehyde and hydrochloric acid.[5][6] It is a reactive electrophile and should be handled with appropriate care.[7]

Experimental Protocol: N-Alkylation

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add piperazine (5.0 equivalents) and anhydrous potassium carbonate (2.5 equivalents).

  • Solvent Addition: Add anhydrous acetonitrile (100 mL) to the flask.

  • Reagent Addition: While stirring vigorously, add a solution of 2,5-dimethylbenzyl chloride (1.0 equivalent) in 20 mL of anhydrous acetonitrile dropwise over 20 minutes at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approx. 80-82°C) and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a 9:1 dichloromethane/methanol mixture. The disappearance of the starting benzyl chloride spot indicates reaction completion.

  • Workup: After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product. The excess piperazine can be removed by vacuum distillation or acid-base extraction.

  • Purification: The resulting crude oil is purified by column chromatography on silica gel (eluent: dichloromethane with a gradient of 0-5% methanol) to afford pure this compound.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification Piperazine Piperazine (Excess) ReactionStep N-Alkylation (Reflux, 4-6h) Piperazine->ReactionStep BenzylChloride 2,5-Dimethylbenzyl Chloride BenzylChloride->ReactionStep Base K₂CO₃ Base->ReactionStep Solvent Acetonitrile Solvent->ReactionStep Filter Filter Inorganic Salts ReactionStep->Filter Concentrate Concentrate Filtrate Filter->Concentrate Purify Column Chromatography Concentrate->Purify Product This compound Purify->Product

Fig 1. Workflow for N-Alkylation Synthesis.
Pathway 2: Reductive Amination

Reductive amination is a powerful alternative that builds the C-N bond by first forming an iminium ion intermediate from 2,5-dimethylbenzaldehyde and piperazine, which is then reduced in situ to the target amine.[8]

Causality and Experimental Design: This method often provides higher yields and a cleaner reaction profile compared to direct alkylation.[9] It avoids the formation of quaternary ammonium salts, a potential side reaction in alkylation.[2] Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice for this transformation. It is mild enough not to reduce the starting aldehyde but is highly effective at reducing the iminium ion intermediate formed in equilibrium.[4] The use of a chlorinated solvent like 1,2-dichloroethane (DCE) is common, and a catalytic amount of acetic acid can be added to facilitate iminium ion formation.

Experimental Protocol: Reductive Amination

  • Setup: To a 250 mL round-bottom flask with a magnetic stirrer, add piperazine (2.0 equivalents) and 2,5-dimethylbenzaldehyde (1.0 equivalent).

  • Solvent Addition: Add 1,2-dichloroethane (100 mL) and a catalytic amount of glacial acetic acid (0.1 equivalents).

  • Iminium Formation: Stir the mixture at room temperature for 1 hour to allow for the formation of the iminium intermediate.

  • Reduction: Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 30 minutes. Note: Gas evolution may occur.

  • Reaction: Allow the reaction to stir at room temperature for 12-18 hours.

  • Monitoring: Monitor the reaction via TLC or GC-MS for the disappearance of the aldehyde.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (50 mL). Stir for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane (2 x 50 mL).

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel as described in Pathway 1.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification Piperazine Piperazine Iminium Iminium Formation (1h, RT) Piperazine->Iminium Aldehyde 2,5-Dimethyl- benzaldehyde Aldehyde->Iminium Reducer NaBH(OAc)₃ Reduction In situ Reduction (12-18h, RT) Reducer->Reduction Solvent DCE / Acetic Acid Solvent->Iminium Iminium->Reduction Quench Quench (aq. NaHCO₃) Reduction->Quench Extract Extract (DCM) Quench->Extract Purify Column Chromatography Extract->Purify Product This compound Purify->Product

Fig 2. Workflow for Reductive Amination Synthesis.

Comprehensive Characterization

Unambiguous confirmation of the structure and purity of the synthesized this compound requires a combination of spectroscopic and chromatographic techniques.

G cluster_input Input cluster_analysis Analytical Techniques cluster_output Derived Information Input Purified Product NMR NMR Spectroscopy (¹H & ¹³C) Input->NMR MS Mass Spectrometry (EI or ESI) Input->MS IR Infrared Spectroscopy Input->IR HPLC HPLC / GC Input->HPLC Structure Structural Elucidation (Connectivity) NMR->Structure MW Molecular Weight & Fragmentation MS->MW FG Functional Groups IR->FG Purity Purity Assessment (>95%) HPLC->Purity Conclusion Structure & Purity Confirmed Structure->Conclusion MW->Conclusion FG->Conclusion Purity->Conclusion

Fig 3. Logical Workflow for Product Characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise molecular structure. Spectra should be recorded in a deuterated solvent such as CDCl₃.

  • ¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The expected signals for this compound are detailed in the table below.

  • ¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule.

Table 1: Predicted NMR Data (in CDCl₃, shifts are approximate)

Assignment ¹H NMR (ppm) ¹³C NMR (ppm) Notes
Ar-H (3H) ~7.0 - 7.2 ~128 - 136 Complex multiplet for the three aromatic protons.
Ar-C (6C) - ~130 - 136 Six distinct signals for the aromatic carbons.
Benzyl -CH₂- ~3.50 (s, 2H) ~63 A sharp singlet, characteristic of the benzylic protons.
Piperazine -CH₂- (N-CH₂) ~2.50 (t, 4H) ~54 A triplet adjacent to the benzylic nitrogen.
Piperazine -CH₂- (NH-CH₂) ~2.90 (t, 4H) ~46 A triplet for the protons on the other side of the ring.
Ar-CH₃ (x2) ~2.35 (s, 6H) ~19, ~21 Two singlets for the two non-equivalent methyl groups.

| Piperazine N-H | ~1.8 (br s, 1H) | - | Broad singlet, may be exchangeable with D₂O. |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound and provides structural information based on its fragmentation pattern.

  • Molecular Ion: The expected molecular weight is 218.33 g/mol . In Electrospray Ionization (ESI) mode, the primary ion observed will be the protonated molecule [M+H]⁺ at m/z 219. In Electron Ionization (EI) mode, the molecular ion M⁺ will be observed at m/z 218.

  • Key Fragmentation: The most characteristic fragmentation is the benzylic cleavage, resulting from the loss of the piperazine moiety. This leads to a highly stable 2,5-dimethylbenzyl cation.[10]

Table 2: Expected Mass Spectrometry Fragments

m/z Value Proposed Fragment Notes
219 [C₁₃H₂₀N₂ + H]⁺ Protonated molecular ion (ESI mode).
218 [C₁₃H₂₀N₂]⁺ Molecular ion (EI mode).
119 [C₉H₁₁]⁺ 2,5-dimethylbenzyl cation, often the base peak.

| 85 | [C₄H₉N₂]⁺ | Piperazinyl fragment after H-transfer. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 3: Expected IR Absorption Bands

Frequency (cm⁻¹) Vibration Mode Intensity
~3300 N-H Stretch Medium, Broad
3050 - 3000 Aromatic C-H Stretch Medium
2950 - 2800 Aliphatic C-H Stretch Strong
~1600, ~1480 Aromatic C=C Bending Medium-Strong

| ~1130 | C-N Stretch | Medium-Strong |

Conclusion

This guide has detailed two reliable and efficient methods—direct N-alkylation and reductive amination—for the synthesis of this compound. By understanding the chemical principles behind each protocol, researchers can select the approach best suited to their laboratory context. The comprehensive characterization workflow, employing NMR, MS, and IR spectroscopy, provides a robust framework for verifying the structural integrity and purity of the final product. The successful synthesis and characterization of this compound provide a valuable building block for further exploration in medicinal chemistry and drug discovery programs.

References

  • Benchchem. Application Notes and Protocols: N-Alkylation of Benzyl Piperazine-1-Carboxylate.
  • Ambeed.com. Reactions of Piperazines.
  • National Center for Biotechnology Information. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
  • ResearchGate. IR spectra of 4H-1,4-benzothiazine and substituted piperazine mixture.
  • Google Patents. CN111072470A - Method for preparing 2, 5-dimethyl phenylacetyl chloride.
  • Google Patents. CN104829418B - Method for preparing benzyl chloride compound.
  • National Center for Biotechnology Information. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. PubMed.
  • Pearson+. Show how to synthesize the following amines from the indicated st... | Study Prep.
  • ResearchGate. Clandestine synthesis routes for benzylpiperazine salts.
  • ResearchGate. What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?.
  • ACS Publications. Determination of piperazine rings in ethyleneamines, poly(ethyleneamine), and polyethylenimine by infrared spectrometry.
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  • Sigma-Aldrich. 2,5-Dimethylbenzyl chloride 98%.
  • ResearchGate. Mass spectra and major fragmentation patterns of piperazine designer....
  • Auburn University. Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs.
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  • MDPI. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor.
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  • ChemRxiv. Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives.
  • ResearchGate. GC-MS and GC-IR Analysis of Disubstituted Piperazine Analogues of Benzylpiperazine and Trifluoromethylphenylpiperazine.
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  • YouTube. 22.4e Synthesis of Amines Reductive Amination.

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1-(2,5-dimethylbenzyl)piperazine CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-(2,5-dimethylbenzyl)piperazine

Introduction

The piperazine moiety is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] Its unique six-membered heterocyclic structure, containing two nitrogen atoms at the 1 and 4 positions, imparts favorable pharmacokinetic properties, such as improved aqueous solubility and bioavailability, by serving as a hydrogen bond donor and acceptor.[1] This guide provides a comprehensive technical overview of a specific derivative, this compound, tailored for researchers, scientists, and professionals in drug development. We will delve into its fundamental physicochemical properties, synthesis methodologies, potential applications, and critical safety protocols, offering field-proven insights grounded in established scientific principles.

PART 1: Physicochemical Properties and Molecular Structure

A thorough understanding of a compound's identity and intrinsic properties is the foundation of all subsequent research and development. This compound is characterized by the attachment of a 2,5-dimethylbenzyl group to one of the nitrogen atoms of the piperazine ring. This substitution significantly influences its steric and electronic properties compared to the parent piperazine molecule.

Key Identifiers and Properties

The essential data for identifying and handling this compound are summarized below.

PropertyValueReference
CAS Number 104481-67-6[2]
IUPAC Name 1-[(2,5-dimethylphenyl)methyl]piperazine[2]
Molecular Formula C₁₃H₂₀N₂[2][3]
Molecular Weight 204.317 g/mol [2]
Physical State Solid[2]
Boiling Point 310.2 ± 37.0 °C (Predicted)[3]
Relative Density 0.999[2]
Canonical SMILES CC1=CC=C(C)C(CN2CCNCC2)=C1[2]
InChI InChI=1S/C13H20N2/c1-11-3-4-12(2)13(9-11)10-15-7-5-14-6-8-15/h3-4,9,14H,5-8,10H2,1-2H3[2]
InChI Key CFQKZODRQRHNLP-UHFFFAOYSA-N[2]
Molecular Structure Visualization

The two-dimensional structure of this compound highlights the key functional groups: the secondary amine within the piperazine ring, the tertiary amine at the benzylic position, and the substituted aromatic ring.

Caption: 2D structure of this compound.

PART 2: Synthesis and Manufacturing

The synthesis of N-substituted piperazines is a well-established field in organic chemistry.[4][5] For this compound, a robust and common approach is the reductive amination between piperazine and 2,5-dimethylbenzaldehyde. This method is favored for its operational simplicity and high yield.

Experimental Protocol: Synthesis via Reductive Amination

This protocol describes a laboratory-scale synthesis. The causality for key steps is explained to provide a deeper understanding of the process.

Step 1: Reagent Preparation

  • In a 250 mL round-bottom flask, dissolve 2,5-dimethylbenzaldehyde (1.0 eq) and piperazine (2.0 eq) in a suitable solvent such as methanol or dichloromethane.

    • Causality: Using an excess of piperazine helps to minimize the formation of the 1,4-disubstituted byproduct, driving the reaction towards the desired mono-substituted product.[6] Methanol is a common solvent as it effectively dissolves the reactants and is compatible with the reducing agent.

Step 2: Imine Formation

  • Stir the mixture at room temperature for 30-60 minutes.

    • Causality: This step allows for the formation of the intermediate iminium ion, which is the electrophile for the subsequent reduction step.

Step 3: Reduction

  • Add a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) (1.5 eq) or sodium triacetoxyborohydride (NaBH(OAc)₃), portion-wise to the stirred mixture.

    • Causality: Sodium cyanoborohydride is selective for the reduction of the iminium ion in the presence of the starting aldehyde, preventing the reduction of the aldehyde to an alcohol.[7] The reaction is typically monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

Step 4: Reaction Quench and Work-up

  • Once the reaction is complete, quench it by slowly adding an aqueous solution of sodium bicarbonate or water.

    • Causality: This step neutralizes the reaction mixture and decomposes any remaining reducing agent.

  • Extract the aqueous layer multiple times with an organic solvent like dichloromethane or ethyl acetate.

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Step 5: Purification

  • The crude product (typically an oil or solid) is purified using column chromatography on silica gel.

    • Causality: Chromatography separates the desired product from unreacted piperazine, the disubstituted byproduct, and other impurities, yielding the pure this compound.

Synthesis Workflow Diagram

G cluster_reactants Reactants cluster_process Process cluster_workup Work-up & Purification cluster_product Final Product 2,5-Dimethylbenzaldehyde 2,5-Dimethylbenzaldehyde Reductive_Amination Reductive Amination (e.g., NaBH3CN in MeOH) 2,5-Dimethylbenzaldehyde->Reductive_Amination Piperazine (excess) Piperazine (excess) Piperazine (excess)->Reductive_Amination Quench Aqueous Quench Reductive_Amination->Quench Extraction Organic Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for the synthesis of this compound.

PART 3: Applications in Research and Drug Discovery

While specific research on this compound is not extensively published, the broader class of arylpiperazines is of significant interest in pharmacology. A structurally related compound, 1-(2,5-dimethylphenyl)piperazine, has been investigated for its biological activities.[8]

Studies have shown that 1-(2,5-dimethylphenyl)piperazine can induce apoptosis (programmed cell death) in MCF-7 breast cancer cells.[8] This activity is mediated through the release of cytochrome c and the activation of caspase-3, key components of the apoptotic pathway.[8] Furthermore, this related compound has been suggested as a potential marker for neurodegenerative diseases.[8]

Given the structural similarity, this compound serves as a valuable lead compound or intermediate for:

  • Anticancer Drug Discovery: Exploring its potential cytotoxic and apoptotic effects on various cancer cell lines.

  • Neuropharmacology: Investigating its interaction with receptors in the central nervous system. Piperazine derivatives are known to interact with a wide range of receptors, including sigma (σ) and histamine (H₃) receptors, which are implicated in pain and neurodegenerative disorders.[9]

  • Chemical Probe Development: Using it as a scaffold to develop more complex molecules with tailored biological activities.

PART 4: Safety, Handling, and Storage

Although a specific Safety Data Sheet (SDS) for this compound was not found, data from closely related piperazine derivatives, such as 1-(2,5-dimethylphenyl)piperazine, indicate that this class of compounds should be handled with care.[10][11] They are often classified as hazardous, with the potential to cause severe skin burns and eye damage.[10]

Precautionary and First-Aid Measures

The following table summarizes general safety recommendations. Users must consult the specific SDS provided by the supplier before handling this chemical.

CategoryRecommendationsReference
Prevention Wash hands and exposed skin thoroughly after handling. Wear protective gloves, clothing, eye, and face protection. Do not eat, drink, or smoke when using this product. Use only in a well-ventilated area or with appropriate exhaust ventilation. Avoid breathing dust.[10][12]
Response IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[10][12]
IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower. Wash contaminated clothing before reuse. Immediately call a POISON CENTER or doctor.[10][12]
IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[10][12]
IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor.[10][12]
Storage Store locked up in a well-ventilated place. Keep the container tightly closed.[10][12]
Disposal Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[10][12]

Conclusion

This compound is a well-defined chemical entity with significant potential as a building block in medicinal chemistry and pharmacological research. Its synthesis is achievable through standard organic chemistry techniques like reductive amination. Based on the activity of structurally related compounds, it warrants investigation for applications in oncology and neuropharmacology. As with all chemical reagents, adherence to strict safety protocols is mandatory to ensure safe handling and use in a research environment. This guide serves as a foundational resource for professionals aiming to leverage the unique properties of this compound in their scientific endeavors.

References

  • ChemBK. 1-(2,5-Dimethoxybenzyl)piperazine dihydrochloride. Available from: [Link]

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  • Organic Syntheses. 1-benzylpiperazine. Available from: [Link]

  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of piperazines. Available from: [Link]

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  • Szałach, Ł., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. International Journal of Molecular Sciences, 23(19), 11843.

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Potential Pharmacological Profile of 1-(2,5-dimethylbenzyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

Direct pharmacological data for 1-(2,5-dimethylbenzyl)piperazine is not extensively available in current scientific literature. This technical guide, therefore, constructs a potential pharmacological profile for this compound by leveraging established structure-activity relationships (SAR) derived from the well-characterized piperazine and N-benzylpiperazine scaffolds. The piperazine moiety is a privileged structure in medicinal chemistry, known to interact with a range of CNS targets, while the N-benzyl substitution pattern is characteristic of compounds with significant monoaminergic activity.[1][2] This document synthesizes data from analogous compounds to predict the synthesis, mechanism of action, receptor affinity, metabolic stability, and potential therapeutic applications of this compound, providing a scientifically grounded framework for future empirical investigation by researchers and drug development professionals.

Introduction and Rationale

The piperazine ring is a cornerstone pharmacophore present in numerous FDA-approved drugs, prized for its ability to serve as a versatile scaffold interacting with multiple receptor systems and for its favorable pharmacokinetic properties.[3][4] When incorporated into an N-benzylpiperazine (BZP) framework, the resulting derivatives often exhibit significant activity at monoamine transporters and receptors, leading to stimulant, antidepressant, or antipsychotic effects.[5][6]

The subject of this guide, this compound, is a specific analogue for which dedicated research is sparse. However, by deconstructing the molecule into its constituent parts—the piperazine core and the 2,5-disubstituted benzyl group—we can formulate a robust hypothesis regarding its potential biological activity. The addition of dimethyl groups to the phenyl ring is anticipated to modulate lipophilicity, steric interactions with receptor binding pockets, and metabolic stability compared to the parent compound, BZP. This guide will explore these potential modulations to build a predictive pharmacological profile, serving as a foundational resource for researchers considering this compound for further study.

Proposed Synthesis and Physicochemical Characterization

A practical and efficient synthesis of this compound can be achieved via reductive amination, a common and reliable method for N-alkylation of secondary amines.[7] This approach offers high yields and operational simplicity, making it suitable for laboratory-scale synthesis and potential scale-up.

Synthetic Workflow

The proposed synthesis involves the reaction of piperazine with 2,5-dimethylbenzaldehyde in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. The workflow is depicted below.

G cluster_reactants Reactants cluster_process Process cluster_workup Workup & Purification Piperazine Piperazine Stir Stir at Room Temperature (Imine Formation) Piperazine->Stir Aldehyde 2,5-Dimethylbenzaldehyde Aldehyde->Stir Methanol Methanol (Solvent) Methanol->Stir ReducingAgent Sodium Triacetoxyborohydride (Reducing Agent) Reduction Reduction Step ReducingAgent->Reduction Stir->Reduction Quench Quench Reaction Reduction->Quench Extract Solvent Extraction Quench->Extract Purify Chromatography Extract->Purify Product This compound Purify->Product

Caption: Proposed synthetic workflow for this compound via reductive amination.

Predicted Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its pharmacokinetic behavior. The addition of two methyl groups to the benzyl ring is expected to increase the lipophilicity (logP) compared to unsubstituted BZP.

PropertyPredicted ValueRationale / Method
Molecular FormulaC₁₃H₂₀N₂Based on structure.
Molecular Weight204.31 g/mol Based on structure.
cLogP~3.0 - 3.5Increased lipophilicity from dimethyl groups. Estimated using computational models.
pKa₁~5.0 - 5.5Typical value for the less basic nitrogen in a piperazine ring.[8]
pKa₂~9.5 - 10.0Typical value for the more basic nitrogen in a piperazine ring.[8]

Predicted Pharmacological Profile

The pharmacological profile of substituted benzylpiperazines is primarily dictated by their interactions with monoamine systems (dopamine, norepinephrine, and serotonin) and sigma receptors.[5][9]

Proposed Mechanism of Action

Based on the pharmacology of BZP and other arylpiperazine derivatives, this compound is predicted to act as a monoamine releasing agent and/or reuptake inhibitor.[5][6] Its primary targets are likely the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). The interaction with these transporters would increase the synaptic concentrations of their respective neurotransmitters, leading to sympathomimetic and psychoactive effects.

Furthermore, many N-substituted piperazines exhibit significant affinity for sigma-1 (σ₁) and sigma-2 (σ₂) receptors, which are intracellular chaperone proteins involved in modulating various signaling pathways.[9][10] Affinity for these receptors could contribute to potential neuroprotective or cognitive-enhancing effects.

Compound This compound DAT Dopamine Transporter (DAT) Compound->DAT Inhibition/ Reversal SERT Serotonin Transporter (SERT) Compound->SERT Inhibition/ Reversal NET Norepinephrine Transporter (NET) Compound->NET Inhibition/ Reversal Sigma1 Sigma-1 (σ₁) Receptor Compound->Sigma1 Modulation Synapse Increased Synaptic Neurotransmitter Levels (DA, 5-HT, NE) Downstream Postsynaptic Receptor Activation Synapse->Downstream Effect CNS Stimulation & Psychoactive Effects Downstream->Effect

Caption: Predicted multimodal mechanism of action at a central monoaminergic synapse.

Predicted Receptor Binding Affinity

The binding affinity (Ki) at various CNS targets determines the potency and selectivity of a compound. The following table presents a hypothetical binding profile for this compound, extrapolated from data on structurally related compounds.[9][11][12] The dimethyl substitutions may alter affinities compared to BZP; for example, steric hindrance from the ortho-methyl group could potentially decrease affinity for some transporters while the overall increase in lipophilicity might enhance binding to others.

Receptor / TransporterPredicted Kᵢ (nM)Reference Compound(s) & Rationale
Dopamine Transporter (DAT)50 - 200BZP has moderate affinity. Methyl groups may alter this.[5]
Serotonin Transporter (SERT)100 - 500BZP has weaker affinity for SERT; this profile is common for many piperazines.[5]
Norepinephrine Transporter (NET)20 - 100Many BZP analogues show potent activity at NET.
Sigma-1 Receptor (σ₁)5 - 50High affinity for σ₁ is a common feature of N-benzylpiperazines.[9][12]
Sigma-2 Receptor (σ₂)100 - 400Typically lower affinity for σ₂ compared to σ₁ is observed.[9]
5-HT₁ₐ Receptor80 - 300Arylpiperazines often show moderate affinity for this serotonin receptor subtype.[11]
D₂ Receptor> 500Generally low affinity for dopamine receptors is expected for this structural class.[11]

Disclaimer: These values are predictive and require empirical validation through radioligand binding assays.

In Vitro Experimental Protocols

To validate the predicted profile, a series of in vitro experiments are essential. A foundational step is to determine the compound's metabolic stability.

Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

This assay provides an early assessment of a compound's susceptibility to Phase I metabolism, primarily by cytochrome P450 (CYP) enzymes.[5]

Objective: To determine the intrinsic clearance rate of this compound upon incubation with HLM.

Materials:

  • This compound (Test Compound)

  • Pooled Human Liver Microsomes (HLM), 20 mg/mL stock

  • NADPH regenerating system (e.g., G-6-P, G-6-PDH)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • Acetonitrile with internal standard (e.g., Verapamil) for reaction termination

  • Control compounds (e.g., Testosterone for high clearance, Propranolol for low clearance)

  • LC-MS/MS system for analysis

Methodology:

  • Preparation: Thaw HLM on ice. Prepare a working solution of HLM in phosphate buffer to a final concentration of 0.5 mg/mL. Prepare the test compound stock solution in DMSO and dilute in buffer to a final assay concentration of 1 µM (final DMSO concentration < 0.1%).

  • Pre-incubation: In a 96-well plate, add the HLM working solution and the test compound solution. Pre-incubate the plate at 37°C for 10 minutes to equilibrate the temperature.

  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well. This marks time zero (T=0).

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard.

  • Sample Processing: Seal the plate, vortex for 2 minutes, and then centrifuge at 4,000 rpm for 15 minutes to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for analysis. Quantify the remaining concentration of the test compound at each time point using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression line corresponds to the elimination rate constant (k). Calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLᵢₙₜ).

Potential Therapeutic Applications and Toxicological Considerations

Given the predicted profile as a monoaminergic agent with potential σ₁ receptor activity, this compound could be investigated for several therapeutic areas:

  • Depression/Anxiety: Compounds that modulate norepinephrine and dopamine are often effective antidepressants.

  • Cognitive Enhancement: σ₁ receptor agonism has been linked to pro-cognitive and neuroprotective effects.[10]

  • Neuropathic Pain: Both monoamine modulation and σ₁ receptor activity have been implicated in the management of chronic pain.[9]

However, the structural similarity to recreational psychoactive substances like BZP raises significant toxicological and abuse potential concerns.[5][7] Potential adverse effects could include tachycardia, hypertension, anxiety, and seizures, consistent with sympathomimetic overstimulation.[6] Thorough preclinical toxicology and safety pharmacology studies would be imperative.

Conclusion

This guide presents a potential, multi-target pharmacological profile for this compound based on a synthesis of existing knowledge on related chemical scaffolds. The compound is predicted to function as a monoamine reuptake inhibitor/releaser with significant affinity for the σ₁ receptor. While this profile suggests potential therapeutic utility in CNS disorders, it also indicates a risk of sympathomimetic toxicity and abuse liability. The hypotheses and protocols outlined herein provide a structured framework for the empirical research necessary to validate this predictive profile and determine the true therapeutic potential and risks associated with this novel compound.

References

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An In-depth Technical Guide to the In Vitro Screening of 1-(2,5-dimethylbenzyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro pharmacological evaluation of 1-(2,5-dimethylbenzyl)piperazine (DMBP), a novel compound with potential therapeutic applications. As a member of the diverse piperazine chemical class, DMBP warrants a systematic screening approach to elucidate its biological targets, mechanism of action, and potential liabilities. This document is intended for researchers, scientists, and drug development professionals engaged in the early-stage discovery and characterization of new chemical entities. It emphasizes a logical, tiered screening cascade designed to maximize data output while conserving resources, moving from broad-based profiling to more specific, functional assessments.

Introduction to this compound and the Piperazine Scaffold

The piperazine ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs with a wide array of biological activities, including anticancer, antihistamine, anti-inflammatory, and central nervous system (CNS) effects.[1][2][3] Piperazine derivatives often exhibit high affinity for various receptors and transporters due to the favorable physicochemical properties conferred by the piperazine moiety, such as its ability to engage in hydrogen bonding and its basic nature, which can be protonated at physiological pH.[4]

The subject of this guide, this compound, belongs to the benzylpiperazine subclass. Compounds in this family are known to interact with a range of biological targets, most notably monoamine transporters and receptors (serotonin, dopamine, norepinephrine), as well as sigma (σ) and opioid receptors.[5][6][7][8][9] Given this background, a comprehensive in vitro screening strategy for DMBP should initially focus on these target families before progressing to broader profiling and functional characterization.

A Tiered Approach to In Vitro Screening

A logical and efficient screening cascade is essential for the rapid and cost-effective characterization of a new chemical entity. The proposed strategy for DMBP is divided into three tiers:

  • Tier 1: Primary Screening - Broad Target Profiling. The initial step involves screening DMBP against a broad panel of receptors, transporters, and enzymes to identify primary biological targets and potential off-target interactions.

  • Tier 2: Secondary Screening - Target Validation and Selectivity. Once primary hits are identified, the focus shifts to confirming these interactions, determining potency (e.g., IC₅₀ or Kᵢ values), and assessing selectivity against related targets.

  • Tier 3: Functional and Mechanistic Assays. The final tier aims to elucidate the functional consequences of target engagement, determining whether DMBP acts as an agonist, antagonist, or modulator, and to explore its cellular effects.

Below is a visual representation of this tiered screening workflow:

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary Screening cluster_2 Tier 3: Functional & Mechanistic Assays T1_Broad Broad Target Profiling (Radioligand Binding Assays) T2_Potency Potency Determination (IC50/Ki) for Primary Hits T1_Broad->T2_Potency Identified Hits T1_Cytotox Initial Cytotoxicity Assessment T3_ADME Early ADME Profiling (e.g., Microsomal Stability) T1_Cytotox->T3_ADME T2_Selectivity Selectivity Profiling (Against Related Targets) T2_Potency->T2_Selectivity T3_Functional Functional Assays (e.g., Agonist/Antagonist Mode) T2_Selectivity->T3_Functional Confirmed & Selective Hits T3_Cellular Cell-Based Assays (e.g., Second Messenger, Gene Expression) T3_Functional->T3_Cellular

Caption: A tiered workflow for the in vitro screening of this compound.

Tier 1: Primary Screening

The primary screening phase is designed to be broad, providing a panoramic view of the compound's bioactivity.

Broad Target Profiling via Radioligand Binding Assays

Radioligand binding assays are a robust and high-throughput method for assessing the interaction of a compound with a wide range of biological targets. A commercially available broad target panel (e.g., Eurofins SafetyScreen or similar) is recommended. This panel should include, at a minimum, the following target families, which are known to be modulated by piperazine derivatives:

  • G-Protein Coupled Receptors (GPCRs): Opioid (μ, δ, κ), Serotonin (5-HT₁ₐ, 5-HT₂ₐ, etc.), Dopamine (D₁, D₂, etc.), Adrenergic (α₁, α₂, β₁, β₂), and Histamine (H₁, H₂) receptors.

  • Ion Channels: Sodium, Potassium, and Calcium channels.

  • Transporters: Serotonin Transporter (SERT), Dopamine Transporter (DAT), and Norepinephrine Transporter (NET).

  • Enzymes: A selection of common drug-metabolizing enzymes and kinases.

  • Other Receptors: Sigma-1 (σ₁) and Sigma-2 (σ₂) receptors.[5][7]

Experimental Protocol: General Radioligand Binding Assay

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare assay buffer appropriate for the specific target receptor.

    • Obtain cell membranes or tissue homogenates expressing the target receptor.

    • Prepare the radioligand solution at a concentration typically at or below its Kₔ value.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer, the cell membrane preparation, and the radioligand.

    • Add this compound at a single high concentration (e.g., 10 µM) to the test wells.

    • Include control wells:

      • Total Binding: Contains all components except the test compound.

      • Non-specific Binding: Contains all components plus a high concentration of a known, unlabeled ligand for the target receptor.

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium.

  • Termination and Filtration:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.

    • Wash the filters several times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Detection:

    • Dry the filter mats and place them in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Express the effect of this compound as a percentage inhibition of specific binding. A significant inhibition (typically >50%) at 10 µM is considered a "hit."

Initial Cytotoxicity Assessment

It is crucial to assess the general cytotoxicity of DMBP early in the screening process to ensure that any observed activity in subsequent assays is not due to cell death. A simple and robust method like the MTT or SRB assay is suitable for this purpose.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed a human cancer cell line (e.g., HeLa or HepG2) in a 96-well plate at an appropriate density and allow the cells to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., from 0.1 µM to 100 µM) for 24 to 72 hours. Include vehicle-only (e.g., DMSO) and untreated controls.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the CC₅₀ (50% cytotoxic concentration) value.

Tier 2: Secondary Screening

For any "hits" identified in Tier 1, the next step is to confirm the activity and determine the potency and selectivity of the interaction.

Potency Determination (IC₅₀/Kᵢ)

For each confirmed target, a full concentration-response curve is generated to determine the half-maximal inhibitory concentration (IC₅₀).

Experimental Protocol: IC₅₀ Determination

This protocol is a modification of the general radioligand binding assay described in Tier 1.

  • Follow the general radioligand binding assay protocol.

  • Instead of a single high concentration, prepare a serial dilution of this compound (e.g., 8 to 12 concentrations, typically in half-log steps).

  • Plot the percentage inhibition of specific binding against the logarithm of the compound concentration.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC₅₀ value.

  • The Kᵢ (inhibitory constant) can be calculated from the IC₅₀ using the Cheng-Prusoff equation, which also takes into account the concentration and Kₔ of the radioligand.

Data Presentation:

TargetRadioligandIC₅₀ (nM)Kᵢ (nM)
Sigma-1 Receptor[+]-PentazocineValueValue
Dopamine Transporter[³H]WIN 35,428ValueValue
5-HT₂ₐ Receptor[³H]KetanserinValueValue
Other Hits............
Selectivity Profiling

Selectivity is a critical parameter for a potential drug candidate. DMBP should be tested against a panel of closely related receptors or transporters to the primary hit(s). For example, if the primary hit is the Sigma-1 receptor, its affinity for the Sigma-2 receptor should be determined.[7] Similarly, if it hits the dopamine transporter, its activity at the serotonin and norepinephrine transporters should be quantified.

Tier 3: Functional and Mechanistic Assays

This final tier of in vitro screening aims to understand the biological consequences of DMBP binding to its target(s).

Functional Assays: Agonist vs. Antagonist Mode of Action

For GPCR targets, it is essential to determine if DMBP acts as an agonist (activates the receptor) or an antagonist (blocks the receptor's activity).

Experimental Protocol: cAMP Assay for Gαs/Gαi-Coupled Receptors

  • Cell Culture: Use a cell line stably expressing the target GPCR (e.g., CHO or HEK293 cells).

  • Agonist Mode:

    • Treat the cells with varying concentrations of this compound.

    • Measure the intracellular cyclic AMP (cAMP) levels using a commercially available kit (e.g., HTRF, ELISA).

    • An increase in cAMP indicates agonism of a Gαs-coupled receptor, while a decrease suggests agonism of a Gαi-coupled receptor.

  • Antagonist Mode:

    • Pre-incubate the cells with varying concentrations of this compound.

    • Stimulate the cells with a known agonist for the target receptor at its EC₅₀ concentration.

    • Measure the inhibition of the agonist-induced cAMP response.

  • Data Analysis: Generate dose-response curves to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists).

A similar approach can be used for Gαq-coupled receptors by measuring intracellular calcium mobilization.

Cell-Based Assays

Depending on the identified target, a variety of cell-based assays can be employed to explore the downstream cellular effects of DMBP. For example, if DMBP is found to be a potent anticancer agent in the initial cytotoxicity screen, further investigation into its mechanism of action is warranted.[4][10][11]

Experimental Protocol: Apoptosis and Cell Cycle Analysis

  • Treatment: Treat cancer cells with DMBP at concentrations around its CC₅₀ value for various time points.

  • Apoptosis Assay:

    • Stain the cells with Annexin V and Propidium Iodide (PI).

    • Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Cycle Analysis:

    • Fix the cells and stain their DNA with a fluorescent dye (e.g., PI).

    • Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

  • Data Analysis: Evaluate the ability of DMBP to induce apoptosis and/or cause cell cycle arrest.

Early ADME Profiling

A preliminary assessment of the compound's drug-like properties is beneficial at this stage.

Experimental Protocol: Human Liver Microsome Stability Assay

  • Incubation: Incubate this compound (at a low concentration, e.g., 1 µM) with human liver microsomes and NADPH (a cofactor for metabolic enzymes) at 37°C.

  • Time Points: Remove aliquots from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: Analyze the samples by LC-MS/MS to quantify the amount of remaining DMBP at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining compound versus time. The slope of this line can be used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance.

The following diagram illustrates the relationship between target binding and functional cellular outcomes:

G cluster_0 Target Engagement cluster_1 Functional Response cluster_2 Cellular Outcome Compound This compound Target Identified Target (e.g., GPCR, Transporter, Enzyme) Compound->Target Binds to Functional_Response Functional Modulation (Agonism/Antagonism/Inhibition) Target->Functional_Response Leads to Cellular_Outcome Downstream Cellular Effects (e.g., Second Messenger Change, Apoptosis, Cell Cycle Arrest) Functional_Response->Cellular_Outcome Results in

Caption: The causal chain from target binding to cellular effects for DMBP.

Conclusion

This in-depth technical guide outlines a systematic and logical approach to the in vitro screening of this compound. By following a tiered strategy that progresses from broad profiling to specific functional and mechanistic studies, researchers can efficiently elucidate the pharmacological profile of this novel compound. The protocols and data presentation formats provided herein serve as a robust framework for generating high-quality, reproducible data, thereby facilitating informed decision-making in the drug discovery and development process.

References

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  • Diaryldimethylpiperazine ligands with mu- and delta-opioid receptor affinity: Synthesis of (+)-4-[(alphaR)-alpha-(4-allyl-(2S,5S) - ResearchGate. Available at: https://www.researchgate.net/publication/322637255_Diaryldimethylpiperazine_ligands_with_mu-and_delta-opioid_receptor_affinity_Synthesis_of_4-aR-a-4-allyl-2S5S-dimethylpiperazin-1-yl-3-hydroxyphenylmethyl-N-ethyl-N-phenylbenzamide_and-4-aR-a-2S5S-dim
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A Technical Guide to the Hypothesized Mechanism of Action of 1-(2,5-dimethylbenzyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted piperazine derivatives represent a significant class of psychoactive compounds, many of which exert their effects through modulation of monoaminergic neurotransmitter systems.[1][2] This technical guide presents a hypothesized mechanism of action for the compound 1-(2,5-dimethylbenzyl)piperazine, a structural analog of the well-characterized stimulant benzylpiperazine (BZP).[3][4] Based on structure-activity relationships within the benzylpiperazine class, it is proposed that this compound functions as a monoamine releasing agent and reuptake inhibitor, with a potential preference for the dopamine and norepinephrine transporters.[5][6] This document outlines the scientific rationale for this hypothesis, details a comprehensive, multi-phase experimental strategy to validate and characterize this mechanism, and provides in-depth, field-proven protocols for the requisite in vitro assays. The ultimate objective is to furnish a robust framework for the pharmacological elucidation of this and structurally related novel psychoactive substances.

Introduction and Rationale

The landscape of novel psychoactive substances (NPS) is continually evolving, presenting a significant challenge to public health and regulatory bodies.[2] Within this landscape, substituted piperazines have emerged as a popular class of compounds, often marketed as alternatives to traditional stimulants like amphetamine or MDMA.[1][7] The parent compound of this family, benzylpiperazine (BZP), is known to act as a "messy drug," primarily functioning as a dopamine and norepinephrine releasing agent while also inhibiting the reuptake of serotonin.[3][4]

The compound of interest, this compound, is a derivative of BZP. The addition of two methyl groups to the benzyl moiety is anticipated to alter its pharmacological profile, potentially affecting its potency, selectivity, and efficacy at the monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). Understanding the precise mechanism of action is critical for predicting its psychoactive effects, abuse liability, and potential toxicity.

This guide hypothesizes that this compound retains the core monoaminergic activity of BZP but that the specific substitution pattern modifies its interaction with the transporters. We propose a primary mechanism as a substrate for DAT and NET, leading to competitive reuptake inhibition and transporter-mediated neurotransmitter release.

The Core Hypothesis: A Dual-Action Monoaminergic Modulator

Our central hypothesis posits that this compound functions as a monoamine releasing agent (MRA) , a class of drugs that induces the efflux of neurotransmitters from presynaptic neurons into the synapse.[5] This action is distinct from that of pure monoamine reuptake inhibitors (MRIs) , which merely block the clearance of neurotransmitters from the synapse.[6][8]

Rationale:

  • Structural Similarity to BZP: The foundational structure is shared with BZP, a known releasing agent.[3]

  • Substituent Effects: The lipophilicity introduced by the dimethyl groups on the benzyl ring may enhance its affinity for the monoamine transporters, which are membrane-embedded proteins.

  • Releaser vs. Reuptake Inhibitor: The distinction is critical. Releasing agents like amphetamine reverse the direction of transporter flow, causing a robust, non-vesicular efflux of neurotransmitters.[5] In contrast, reuptake inhibitors like cocaine simply block the transporter, leading to an accumulation of neurotransmitters that are released through normal, action-potential-dependent vesicular exocytosis.[8] This mechanistic difference often results in profoundly different pharmacological and subjective effects.[8]

Visualizing the Hypothesized Synaptic Action

The following diagram illustrates the proposed interaction of this compound at a dopaminergic synapse. The compound is hypothesized to enter the presynaptic terminal via the dopamine transporter (DAT), leading to both the inhibition of dopamine reuptake and the reversal of the transporter, causing dopamine efflux.

MOA_Hypothesis cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Vesicle Dopamine Vesicles DA_cyto Cytosolic Dopamine Vesicle->DA_cyto Release into cytosol DAT Dopamine Transporter (DAT) DA_synapse Dopamine DAT->DA_synapse Reuptake (Blocked) Drug This compound Drug->DAT Binds & Enters DA_cyto->DAT Efflux (Release) Receptor Dopamine Receptors DA_synapse->Receptor Binding & Signal

Caption: Hypothesized action of this compound at the synapse.

Experimental Validation Strategy

A systematic, phased approach is required to test this hypothesis. The strategy is designed to first identify the molecular targets and then characterize the functional consequences of the drug-target interaction.

Phase 1: Target Affinity Profiling

The initial step is to determine if and how strongly this compound binds to the primary targets of interest: DAT, NET, and SERT. This is achieved using competitive radioligand binding assays.[9][10]

Objective: To determine the binding affinity (Kᵢ) of this compound for human DAT, NET, and SERT.

Methodology:

  • Preparation of Membranes: Utilize cell membranes prepared from HEK293 cells stably expressing either hDAT, hNET, or hSERT.[10][11] Protein concentration should be determined via a standardized method like the BCA assay.[12]

  • Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Reaction Setup: In a 96-well plate, combine:

    • Cell membranes (e.g., 5-20 µg protein/well).

    • A fixed concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET, [³H]Citalopram for SERT) near its Kₔ value.[11]

    • Varying concentrations of the test compound (this compound) across a wide range (e.g., 0.1 nM to 100 µM).

    • For determining non-specific binding, use a high concentration of a known inhibitor (e.g., 10 µM cocaine for DAT, 10 µM desipramine for NET).[11]

  • Incubation: Incubate the plates at a specified temperature (e.g., room temperature or 4°C) for a sufficient duration (e.g., 60-120 minutes) to reach equilibrium.[12]

  • Harvesting: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/B or GF/C), followed by several washes with ice-cold wash buffer to separate bound from free radioligand.[12]

  • Quantification: Measure the radioactivity trapped on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percent specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding) using non-linear regression.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the radioligand concentration and Kₔ is its dissociation constant.[11]

Expected Data Output: The results will provide the binding affinity (Kᵢ) of the compound for each transporter, allowing for a quantitative comparison of its potency and selectivity.

Target Hypothetical Kᵢ (nM) Selectivity Ratio (vs. SERT)
DAT5020x
NET8012.5x
SERT10001x
Phase 2: Functional Characterization

High affinity does not reveal the functional outcome. The compound could be an inhibitor or a substrate (releaser). Therefore, functional assays are essential to distinguish between these mechanisms.[13][14]

Objective: To measure the functional potency (IC₅₀) of this compound to inhibit the uptake of neurotransmitters by DAT, NET, and SERT.

Methodology:

  • Preparation of Synaptosomes or Cells: Use either synaptosomes prepared from specific rat brain regions (e.g., striatum for DAT) or HEK293 cells expressing the transporters.[10][15] Synaptosomes offer a more physiologically relevant system as they contain the native machinery for neurotransmitter handling.[10]

  • Pre-incubation: Pre-incubate the synaptosomes/cells with varying concentrations of this compound or vehicle for a short period (e.g., 10-20 minutes) at 37°C.

  • Initiation of Uptake: Initiate the uptake reaction by adding a low concentration of a radiolabeled neurotransmitter substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).[10]

  • Incubation: Allow the uptake to proceed for a short, defined period (e.g., 5-10 minutes) to measure the initial rate of transport.

  • Termination: Stop the uptake by rapid filtration over glass fiber filters and washing with ice-cold buffer.[11]

  • Quantification & Analysis: Measure the radioactivity of the filters via scintillation counting. Determine the IC₅₀ for uptake inhibition by plotting the percent inhibition versus the log concentration of the test compound.

Objective: To determine if this compound can induce non-vesicular release of neurotransmitters from pre-loaded synaptosomes or cells.

Methodology:

  • Loading: Pre-load synaptosomes/cells by incubating them with a radiolabeled neurotransmitter (e.g., [³H]dopamine) at 37°C.

  • Wash: Wash the preparations multiple times with buffer to remove excess extracellular radiolabel.

  • Superfusion: Place the loaded synaptosomes/cells in a superfusion system. Continuously perfuse with buffer and collect fractions at regular intervals (e.g., every 5 minutes) to establish a stable baseline of spontaneous efflux.

  • Drug Application: After establishing a stable baseline, switch to a buffer containing this compound at various concentrations. Continue collecting fractions.

  • Quantification & Analysis: Measure the radioactivity in each collected fraction. A significant increase in radioactivity above the baseline upon drug application indicates neurotransmitter release. Compare the magnitude of this release to that induced by a known releasing agent (e.g., amphetamine) and a known reuptake inhibitor (e.g., cocaine). A releasing agent will cause a large, sustained efflux, while a pure reuptake inhibitor will cause little to no release on its own.

Visualizing the Experimental Workflow

The following diagram outlines the logical flow of the experimental validation process, from initial binding studies to functional differentiation.

Workflow cluster_phase1 Phase 1: Target Affinity cluster_phase2 Phase 2: Functional Characterization cluster_analysis Analysis & Conclusion BindingAssay Radioligand Binding Assays (DAT, NET, SERT) CalcKi Calculate Ki values BindingAssay->CalcKi Determine IC50 UptakeAssay Uptake Inhibition Assays CalcKi->UptakeAssay Does it bind? ReleaseAssay Neurotransmitter Release Assays UptakeAssay->ReleaseAssay Does it block function? Conclusion Determine Mechanism: Releaser vs. Reuptake Inhibitor ReleaseAssay->Conclusion Does it reverse function?

Caption: Experimental workflow for elucidating the mechanism of action.

Potential Off-Target Considerations

While the primary hypothesis focuses on monoamine transporters, many piperazine derivatives exhibit affinity for other receptors, such as serotonin (5-HT) or sigma (σ) receptors.[16][17][18] A comprehensive pharmacological profile would necessitate a broader screening panel (e.g., a commercial safety panel) to identify potential off-target interactions that could contribute to the compound's overall effects or toxicity profile.

Conclusion and Future Directions

This guide puts forth a testable, evidence-based hypothesis for the mechanism of action of this compound, positing that it acts as a monoamine releasing agent and reuptake inhibitor, likely with a preference for DAT and NET. The detailed experimental protocols provide a clear and robust pathway for validating this hypothesis.

Successful characterization through these in vitro methods should be followed by in vivo studies, such as microdialysis in rodents, to confirm these effects on extracellular neurotransmitter levels in the brain. This systematic approach, from binding affinity to functional assays and finally to in vivo validation, is essential for rigorously defining the neuropharmacological profile of this and other novel psychoactive compounds.

References

  • Wikipedia. Monoamine releasing agent. [Link]

  • Hondebrink, L., et al. (2016). Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis. PubMed Central. [Link]

  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations. [Link]

  • Rothman, R. B., et al. (2003). Uptake and release of neurotransmitters. PubMed. [Link]

  • Wikipedia. Benzylpiperazine. [Link]

  • Sucic, S., et al. (2016). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Springer Nature. [Link]

  • Tidwell, J. L., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PubMed Central. [Link]

  • Arbo, M. D., et al. (2016). Benzylpiperazine: "A messy drug". PubMed. [Link]

  • Sucic, S., et al. (2016). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. ResearchGate. [Link]

  • ResearchGate. (2014). 1-Benzylpiperazine and other Piperazine-based Derivatives. [Link]

  • Daws, L. C., et al. (2007). Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry. NCBI Bookshelf. [Link]

  • Reddit. (2015). Why are Reuptake Inhibitors so different than Releasers? r/DrugNerds. [Link]

  • Wikipedia. Monoamine reuptake inhibitor. [Link]

  • Patsnap Synapse. (2024). What are Monoamine reuptake inhibitor and how do they work?. [Link]

  • ResearchGate. (2015). Releasing agent vs. reuptake inhibitor?. [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]

  • Cilluffo, M., et al. (2018). Manipulating Synapse-Enriched Biochemical Fractions to Detect a Purified Synaptic Protein's Effect on Neurotransmitter Release. Springer Nature. [Link]

  • Szałata, A., et al. (2021). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. PubMed Central. [Link]

  • Szałata, A., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PubMed Central. [Link]

  • YouTube. (2024). Pharmacology of Piperazine ; Definition, Uses, Mechanism of action, Side effects. [Link]

  • Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Piperazine?. [Link]

  • Wikipedia. Piperazine. [Link]

  • Seba, M. C., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review. [Link]

  • Pham, T. L., et al. (2010). Design, synthesis, and structure-affinity relationships of regioisomeric N-benzyl alkyl ether piperazine derivatives as sigma-1 receptor ligands. PubMed. [Link]

  • Chłoń-Rzepa, G., et al. (2009). 1-cinnamyl-4-(2-methoxyphenyl)piperazines: synthesis, binding properties, and docking to dopamine (D(2)) and serotonin (5-HT(1A)) receptors. PubMed. [Link]

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Spectroscopic Characterization of 1-(2,5-dimethylbenzyl)piperazine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for the compound 1-(2,5-dimethylbenzyl)piperazine. Aimed at researchers, chemists, and drug development professionals, this document details the principles, experimental protocols, and expert interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The synergistic application of these techniques provides an unambiguous confirmation of the molecular structure, serving as a benchmark for quality control and future research. We will explore the causality behind experimental choices and provide a self-validating framework for the structural elucidation of this and related N-benzylpiperazine derivatives.

Introduction: The Importance of Spectroscopic Validation

This compound is a disubstituted piperazine derivative. The piperazine ring is a common scaffold in medicinal chemistry, and its derivatives are known to possess a wide range of pharmacological activities.[1] Accurate structural confirmation is the bedrock of any chemical research, from process development to pharmacological screening. Spectroscopic analysis provides a non-destructive, detailed fingerprint of a molecule's atomic and electronic environment.

This guide will systematically deconstruct the data from three core analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To map the carbon-hydrogen framework and determine the connectivity of atoms.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight and analyze fragmentation patterns, further confirming the structure.

By integrating the data from these orthogonal techniques, we can achieve an unequivocal structural assignment of this compound.

Molecular Structure

A clear visualization of the molecule is essential for assigning spectroscopic signals. The structure with numbered positions for NMR correlation is presented below.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the chemical environment and connectivity of each atom.

Experimental Protocol
  • Sample Preparation: Approximately 10-15 mg of this compound was dissolved in 0.7 mL of deuterated chloroform (CDCl₃).

  • Internal Standard: Tetramethylsilane (TMS) was added as the internal standard for chemical shift calibration (δ = 0.00 ppm). The choice of CDCl₃ is standard for its excellent solubilizing power for non-polar to moderately polar compounds and its single deuterium lock signal.

  • Instrumentation: Spectra were acquired on a 500 MHz NMR spectrometer.

  • Acquisition Parameters:

    • ¹H NMR: 16 scans were acquired with a relaxation delay of 1.0 second.

    • ¹³C NMR: 1024 scans were acquired with a relaxation delay of 2.0 seconds.

¹H NMR Analysis

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentInterpretation
7.08d, J=7.5 Hz1HAr-H (H-4')Aromatic proton adjacent to one other proton.
7.02s1HAr-H (H-6')Aromatic proton with no adjacent protons, appearing as a singlet.
6.95d, J=7.5 Hz1HAr-H (H-3')Aromatic proton coupled to H-4', showing a characteristic doublet.
3.48s2H-CH₂- (H-7)Benzylic protons, appear as a singlet as they are not coupled to other protons.
2.89t, J=4.8 Hz4H-CH₂- (H-3, H-5)Piperazine protons adjacent to the NH group.
2.45t, J=4.8 Hz4H-CH₂- (H-2, H-6)Piperazine protons adjacent to the benzylic nitrogen.
2.31s3HAr-CH₃ (H-8')Methyl protons on the aromatic ring at position 5'.
2.29s3HAr-CH₃ (H-9')Methyl protons on the aromatic ring at position 2'.
1.85br s1HN-HThe secondary amine proton, typically broad due to quadrupole broadening and exchange.

Expert Interpretation: The aromatic region (6.95-7.08 ppm) clearly indicates a tri-substituted benzene ring. The benzylic protons (H-7) at 3.48 ppm appear as a sharp singlet, confirming their isolation from other protons. The piperazine ring protons appear as two distinct triplets at 2.89 and 2.45 ppm, which is characteristic of the chair conformation of the piperazine ring in solution.[2] The two methyl groups on the aromatic ring are chemically distinct and appear as sharp singlets at 2.31 and 2.29 ppm. The broad singlet at 1.85 ppm is characteristic of the N-H proton.

¹³C NMR Analysis

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their respective chemical environments.

Chemical Shift (δ, ppm)AssignmentInterpretation
135.9C-2'Aromatic quaternary carbon attached to a methyl group.
135.5C-5'Aromatic quaternary carbon attached to a methyl group.
133.4C-1'Aromatic quaternary carbon attached to the benzylic CH₂.
130.1C-4'Aromatic methine (CH) carbon.
129.8C-6'Aromatic methine (CH) carbon.
126.5C-3'Aromatic methine (CH) carbon.
62.9C-7Benzylic carbon, shifted downfield by the adjacent nitrogen.
54.5C-2, C-6Piperazine carbons adjacent to the substituted nitrogen.
46.1C-3, C-5Piperazine carbons adjacent to the NH group.
21.1C-8'Methyl carbon at position 5'.
18.9C-9'Methyl carbon at position 2'.

Expert Interpretation: The spectrum shows eleven distinct carbon signals, consistent with the molecular structure. Six signals in the downfield region (126-136 ppm) correspond to the aromatic carbons. The chemical shifts of quaternary carbons (C-1', C-2', C-5') are typically higher than those of protonated carbons.[3] The benzylic carbon (C-7) at 62.9 ppm is characteristic. The piperazine carbons show two signals at 54.5 ppm and 46.1 ppm, confirming the symmetry of the two halves of the ring relative to the nitrogens.[4] Finally, the two methyl carbons appear at 21.1 and 18.9 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is an excellent tool for identifying the presence of specific functional groups.

Experimental Protocol
  • Sample Preparation: A small amount of the neat oil was placed between two sodium chloride (NaCl) plates to form a thin film.

  • Instrumentation: The spectrum was recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition Parameters: The spectrum was scanned from 4000 cm⁻¹ to 600 cm⁻¹, and 32 scans were co-added to improve the signal-to-noise ratio.

Wavenumber (cm⁻¹)IntensityAssignmentFunctional Group
3295Medium, BroadN-H StretchSecondary Amine
3010Mediumsp² C-H StretchAromatic C-H
2935, 2850Strongsp³ C-H StretchAliphatic C-H
1610, 1505MediumC=C StretchAromatic Ring
1125StrongC-N StretchAliphatic Amine
815StrongC-H Bend1,2,4-Trisubstituted Benzene

Expert Interpretation: The broad absorption at 3295 cm⁻¹ is a definitive indicator of the N-H bond of the secondary amine in the piperazine ring.[5] The strong bands at 2935 and 2850 cm⁻¹ are characteristic of the C-H stretching vibrations from the methyl and methylene groups. The presence of the aromatic ring is confirmed by the C-H stretch at 3010 cm⁻¹ and the C=C skeletal vibrations at 1610 and 1505 cm⁻¹. The strong C-N stretching vibration is observed at 1125 cm⁻¹. Finally, the strong out-of-plane C-H bending at 815 cm⁻¹ is highly characteristic of a 1,2,4-trisubstituted aromatic ring, which strongly supports the proposed structure.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and crucial structural information from its fragmentation pattern.

Experimental Protocol
  • Instrumentation: An Electron Ionization (EI) mass spectrometer was used.

  • Sample Introduction: A dilute solution of the compound in methanol was introduced via direct infusion.

  • Ionization: The sample was ionized using a 70 eV electron beam.

  • Analysis: The ions were separated by a quadrupole mass analyzer.

m/zRelative Intensity (%)AssignmentInterpretation
20425[M]⁺Molecular Ion
119100[C₉H₁₁]⁺2,5-dimethylbenzyl cation
8545[C₅H₉N]⁺Piperazine ring fragment
5660[C₃H₆N]⁺Piperazine ring fragment

Expert Interpretation: The molecular ion peak [M]⁺ is observed at m/z 204, which corresponds to the molecular formula C₁₃H₂₀N₂. The most significant feature of the spectrum is the base peak at m/z 119. This fragment is the result of a characteristic and highly favorable cleavage of the benzylic C-N bond (a process known as α-cleavage), leading to the formation of the stable 2,5-dimethylbenzyl cation.[6][7] This fragmentation is a hallmark of N-benzylpiperazine derivatives and provides powerful evidence for the connectivity between the benzyl and piperazine moieties.[8][9] The fragments at m/z 85 and 56 are characteristic of the fragmentation of the piperazine ring itself.

Proposed Fragmentation Pathway

The key fragmentation step observed in the EI-MS spectrum is the benzylic cleavage.

node_reactant node_reactant node_fragment node_fragment node_radical node_radical mol This compound [M]⁺•, m/z 204 frag1 2,5-dimethylbenzyl cation m/z 119 (Base Peak) mol->frag1 Benzylic Cleavage frag2 Piperazine radical m/z 85 mol->frag2 Benzylic Cleavage

Caption: Primary fragmentation pathway of this compound under EI-MS.

Conclusion

The comprehensive analysis of ¹H NMR, ¹³C NMR, IR, and MS data provides a cohesive and unambiguous structural confirmation of this compound.

  • NMR spectroscopy elucidated the complete carbon-hydrogen framework, confirming the 1,2,4-trisubstitution pattern on the aromatic ring and the connectivity of the benzyl and piperazine moieties.

  • IR spectroscopy identified all key functional groups, notably the secondary amine N-H, aromatic C=C, and aliphatic C-H bonds.

  • Mass spectrometry confirmed the molecular weight (204 g/mol ) and showed a characteristic fragmentation pattern dominated by the formation of the stable 2,5-dimethylbenzyl cation (m/z 119), which is definitive for this class of compounds.

Each technique provides a layer of evidence that, when combined, creates a self-validating dataset. This guide serves as an authoritative reference for the spectroscopic properties of this compound, essential for ensuring material identity and purity in research and development settings.

References

  • Macmillan Group, Princeton University. (n.d.). SUPPLEMENTARY INFORMATION.
  • Yilmaz, F., et al. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(5-6), 469-476.
  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 151 MHz, H2O, predicted) (NP0291635).
  • Welz, A., et al. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Molecules, 26(24), 7594.
  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084).
  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University.
  • De-la-Torre, R., et al. (2002). Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. Malaysian Journal of Chemistry, 13(1), 008-017.
  • ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1-Benzylpiperazine. In NIST Chemistry WebBook. Retrieved from [Link]

  • Reich, H. J. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • Stewart, C. D., & White, N. G. (2023).
  • Staack, R. F., et al. (2002). Studies on the metabolism and toxicological detection of the new designer drug N-benzylpiperazine in urine using gas chromatography-mass spectrometry.
  • MDPI. (2019). 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). Molbank, 2019(2), M1066.
  • PubChem. (n.d.). 1-Methylpiperazine. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of (a) piperazine (b) COP-1. Retrieved from [Link]

  • PubChem. (n.d.). 2,5-Dimethylpiperazine. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Piperazine, 2,5-dimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • DeRuiter, J., et al. (2012). GC-MS and GC-IR Analysis of Disubstituted Piperazine Analogues of Benzylpiperazine and Trifluoromethylphenylpiperazine. Journal of Forensic Sciences, 57(5), 1163-1171.

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An In-depth Technical Guide to the Solubility and Stability of 1-(2,5-dimethylbenzyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the methodologies for assessing the solubility and stability of the novel compound 1-(2,5-dimethylbenzyl)piperazine. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond standard protocols to offer insights into the rationale behind experimental design, ensuring a robust and scientifically sound approach to characterizing this promising molecule.

Introduction: The Significance of Physicochemical Characterization

This compound, a derivative of piperazine, belongs to a class of compounds with significant interest in medicinal chemistry. The piperazine moiety is a common scaffold in numerous approved drugs, valued for its ability to impart favorable pharmacokinetic properties. The 2,5-dimethylbenzyl substitution introduces a unique lipophilic character that may influence the compound's biological activity and its behavior in various formulation and physiological environments.

A thorough understanding of the solubility and stability of a drug candidate is paramount in the early stages of drug development. These fundamental properties dictate the compound's bioavailability, manufacturability, and shelf-life. This guide will provide a detailed framework for elucidating these critical parameters for this compound.

Theoretical Framework: Solubility and Stability

Principles of Solubility

Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is governed by the principle of "like dissolves like." The interplay of intermolecular forces between the solute and solvent molecules dictates the extent of dissolution. For a complex molecule like this compound, both polar (piperazine ring) and non-polar (dimethylbenzyl group) characteristics are present, suggesting a varied solubility profile across different solvents. The basic nitrogen atoms of the piperazine ring also imply that the compound's solubility will be pH-dependent.

Fundamentals of Chemical Stability and Degradation Pathways

The stability of a pharmaceutical compound is its capacity to remain within its established specifications of identity, strength, quality, and purity throughout its shelf life.[1] Forced degradation studies, or stress testing, are intentionally conducted to accelerate the degradation of a drug substance to identify the likely degradation products and establish the intrinsic stability of the molecule.[2] The primary degradation pathways relevant to a molecule like this compound include:

  • Hydrolysis: The cleavage of chemical bonds by the addition of water. The piperazine ring itself is generally stable to hydrolysis, but other functional groups that might be present in more complex derivatives could be susceptible. Hydrolytic stability is assessed across a range of pH values to mimic physiological conditions and to understand the impact of acidic or basic excipients in a formulation.[3]

  • Oxidation: The loss of electrons or an increase in oxidation state. The tertiary amine in the piperazine ring and the benzylic protons could be susceptible to oxidation.

  • Photolysis: Degradation caused by exposure to light. Aromatic systems and compounds with chromophores that absorb UV or visible light are prone to photolytic degradation.

  • Thermolysis: Degradation induced by heat. The energy supplied can be sufficient to break chemical bonds and initiate degradation reactions.

Experimental Protocols

The following protocols are designed to provide a comprehensive assessment of the solubility and stability of this compound.

Solubility Determination

The equilibrium solubility of this compound will be determined using the shake-flask method, a gold-standard technique for solubility measurement.

Protocol:

  • Preparation of Solvents: Prepare a panel of pharmaceutically relevant solvents, including but not limited to:

    • Purified Water

    • 0.1 N Hydrochloric Acid (simulating gastric fluid)

    • Phosphate Buffer, pH 7.4 (simulating intestinal fluid)

    • Ethanol

    • Methanol

    • Acetonitrile

    • Acetone

  • Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent. The excess solid ensures that saturation is reached.

  • Equilibration: Seal the vials and place them in a shaker bath maintained at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.

  • Sample Collection and Preparation: After equilibration, visually confirm the presence of undissolved solid. Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm filter to remove any undissolved particles.

  • Quantification: Dilute the filtered supernatant with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated analytical method, such as the HPLC-UV method described in Section 4.

  • Data Reporting: Express the solubility in mg/mL or µg/mL.

Diagram of Solubility Determination Workflow:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solvents Prepare Solvent Panel prep_sample Add Excess Compound to Vials prep_solvents->prep_sample equilibration Equilibrate in Shaker Bath (25°C & 37°C, 24-48h) prep_sample->equilibration sampling Collect and Filter Supernatant equilibration->sampling quantification Quantify by HPLC-UV sampling->quantification reporting Report Solubility (mg/mL) quantification->reporting

Caption: Workflow for solubility determination of this compound.

Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential to establish the stability-indicating nature of the analytical method and to understand the degradation profile of the compound.[2] A target degradation of 5-20% is generally considered optimal.[3]

Protocol:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).[3]

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at a controlled temperature (e.g., 60-80 °C).

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at a controlled temperature (e.g., 60-80 °C).

    • Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature.

    • Thermal Degradation: Expose the solid compound and the stock solution to dry heat (e.g., 80-100 °C).

    • Photolytic Degradation: Expose the solid compound and the stock solution to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.

  • Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Neutralization (for hydrolytic studies): Neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze the stressed samples using the validated HPLC-UV method. Monitor for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound.

Diagram of Forced Degradation Workflow:

G cluster_stress Stress Conditions cluster_analysis Analysis start Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 N HCl, 60-80°C) start->acid base Base Hydrolysis (0.1 N NaOH, 60-80°C) start->base oxidation Oxidation (3% H2O2, RT) start->oxidation thermal Thermal Degradation (80-100°C) start->thermal photo Photolytic Degradation (ICH Q1B) start->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize (if needed) sampling->neutralize hplc Analyze by HPLC-UV neutralize->hplc report Assess Degradation Profile hplc->report

Caption: Workflow for forced degradation studies of this compound.

Analytical Methodology: HPLC-UV

A robust High-Performance Liquid Chromatography (HPLC) method with UV detection is a suitable choice for the quantification of this compound due to its sensitivity and reproducibility.

Proposed HPLC-UV Method:

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer or ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol) will likely provide good separation. The pH of the aqueous phase should be optimized to ensure good peak shape for the basic piperazine compound.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.[4]

  • Column Temperature: 35 °C.[4]

  • Detection Wavelength: The UV detection wavelength should be set at the maximum absorbance of this compound, which can be determined using a UV-Vis spectrophotometer.

  • Method Validation: The analytical method must be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[4]

Data Presentation

The results from the solubility and stability studies should be presented in a clear and concise manner to facilitate interpretation and comparison.

Table 1: Solubility of this compound in Various Solvents

SolventTemperature (°C)Solubility (mg/mL)
Purified Water25
37
0.1 N HCl25
37
pH 7.4 Phosphate Buffer25
37
Ethanol25
37
Methanol25
37
Acetonitrile25
37
Acetone25
37

Table 2: Summary of Forced Degradation Studies for this compound

Stress ConditionTime (hours)% Assay of Parent CompoundNumber of Degradation Products
Acid Hydrolysis 01000
(0.1 N HCl, 80°C)24
Base Hydrolysis 01000
(0.1 N NaOH, 80°C)24
Oxidative 01000
(3% H₂O₂, RT)24
Thermal 01000
(100°C)24
Photolytic 01000
(ICH Q1B)24

Conclusion

The systematic evaluation of the solubility and stability of this compound, as outlined in this guide, is a critical step in its development as a potential therapeutic agent. The proposed protocols, grounded in established scientific principles and regulatory expectations, provide a robust framework for generating the necessary data to inform formulation development, establish appropriate storage conditions, and ensure the overall quality and safety of the drug substance. The insights gained from these studies will be invaluable for advancing this promising compound through the drug development pipeline.

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An In-Depth Technical Guide to the Theoretical Modeling of 1-(2,5-dimethylbenzyl)piperazine Receptor Binding

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the theoretical modeling of the receptor binding profile of 1-(2,5-dimethylbenzyl)piperazine (DMBP), a novel psychoactive compound analogue. Given the limited empirical data on DMBP, this document serves as a roadmap for researchers, computational chemists, and drug development professionals to predict its pharmacological targets and elucidate its mechanism of action using state-of-the-art in silico techniques. We present a logical, field-proven workflow that integrates ligand- and structure-based methods, including homology modeling of G-protein coupled receptors (GPCRs), molecular docking, molecular dynamics (MD) simulations, and the prediction of ADMET properties. This guide emphasizes the causality behind methodological choices, ensuring a self-validating and scientifically rigorous approach to understanding the molecular interactions of novel chemical entities.

Introduction: The Rationale for Modeling an Uncharacterized Ligand

This compound (DMBP) belongs to the benzylpiperazine class of compounds, which are known to exert effects on the central nervous system (CNS). The parent compound, benzylpiperazine (BZP), demonstrates a complex pharmacological profile, primarily acting as a releasing agent and reuptake inhibitor of key monoamine neurotransmitters like dopamine and serotonin.[1][2] This activity profile suggests that DMBP will likely interact with dopamine and serotonin receptors, which are critical targets in the treatment of numerous psychiatric disorders.

Theoretical modeling provides a cost-effective and rapid pathway to generate testable hypotheses about a new molecule's bioactivity before committing to extensive and costly preclinical studies.[3] By simulating the interactions between DMBP and its putative receptor targets at an atomic level, we can predict binding affinities, identify key interacting residues, and understand the structural basis of its potential pharmacological effects. This in-depth guide will use the Dopamine D2 (D2R) and Serotonin 5-HT2A (5-HT2AR) receptors as primary targets for our modeling workflow, based on the known pharmacology of related piperazine derivatives.[4][5]

Foundational Analysis: Ligand and Target Preparation

The fidelity of any in silico model is fundamentally dependent on the quality of the input structures for both the ligand (DMBP) and the protein targets (D2R and 5-HT2AR).

Ligand Preparation: Defining the Query Molecule

The first step is to generate a high-quality, three-dimensional conformation of DMBP. This is more than just a 2D sketch; it involves defining its most probable ionization and tautomeric state at physiological pH (7.4), and generating a low-energy 3D structure.

Experimental Protocol: Ligand Preparation

  • 2D Structure Generation: Draw the structure of this compound using a chemical sketcher (e.g., ChemDraw, MarvinSketch). The IUPAC name is 1-[(2,5-dimethylphenyl)methyl]piperazine.[6]

  • Conversion to 3D: Use a program like Open Babel to convert the 2D structure into a 3D format (e.g., .sdf or .mol2).

  • Protonation State and Energy Minimization:

    • Import the 3D structure into a molecular modeling suite (e.g., Schrödinger Maestro, MOE).

    • Assign the correct protonation state at pH 7.4. The piperazine ring is basic and will likely be protonated.

    • Perform an energy minimization using a suitable force field (e.g., OPLS4, MMFF94) to relieve any steric strain and find a low-energy conformation. This step is critical for ensuring the ligand's geometry is realistic.

Target Selection and Preparation: The Receptor Structures

Our primary targets, D2R and 5-HT2AR, are G-protein coupled receptors (GPCRs), a notoriously difficult class of proteins to crystallize. Fortunately, high-resolution crystal structures are available.

  • Dopamine D2 Receptor (D2R): A suitable crystal structure is PDB ID: 6CM4, which shows the receptor in complex with the atypical antipsychotic drug risperidone.[7][8]

  • Serotonin 5-HT2A Receptor (5-HT2AR): A relevant structure is PDB ID: 7WC5, complexed with psilocin, the active metabolite of psilocybin.[9]

Experimental Protocol: Receptor Preparation

  • Structure Download: Obtain the PDB files for 6CM4 and 7WC5 from the RCSB Protein Data Bank.

  • Initial Cleanup:

    • Load the PDB file into a molecular modeling program.

    • Remove all non-essential molecules, including water, ions, and co-crystallized ligands (e.g., risperidone from 6CM4). This is done to prepare the binding site for the new ligand, DMBP.

    • Inspect the protein for missing residues or loops. While these crystal structures are largely complete, missing loops can be a concern and may need to be modeled using tools like Modeller if they are near the binding site.[10]

  • Protonation and Optimization:

    • Add hydrogen atoms to the protein structure.

    • Assign appropriate protonation states to titratable residues (e.g., Histidine, Aspartate, Glutamate) at physiological pH.

    • Perform a constrained energy minimization on the protein to relax the structure, particularly the newly added hydrogens, while keeping the backbone atoms fixed to preserve the crystallographic coordinates.

Structure-Based Virtual Screening: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating its binding affinity through a scoring function.[11] This allows us to generate an initial hypothesis of how DMBP fits into the D2R and 5-HT2AR binding pockets.

Defining the Binding Site

The binding site, or "active site," is the region of the receptor where the ligand is expected to bind. For our chosen PDB structures, the binding site can be reliably defined as the cavity occupied by the co-crystallized ligand.

Docking Workflow

The overall logic of a molecular docking experiment is to sample a large number of possible ligand conformations and orientations within the binding site and score them.

cluster_prep Preparation Stage cluster_dock Docking Stage cluster_analysis Analysis Stage Ligand Prepare DMBP Ligand (3D structure, protonation) DefineGrid Define Docking Grid (centered on known ligand) Ligand->DefineGrid Receptor Prepare Receptor (PDB: 6CM4/7WC5, cleanup) Receptor->DefineGrid RunDocking Run Docking Simulation (e.g., AutoDock Vina, Glide) DefineGrid->RunDocking Scoring Score & Rank Poses (based on binding energy) RunDocking->Scoring Analyze Analyze Top Poses (interactions, plausibility) Scoring->Analyze MD_Sim Molecular Dynamics (refinement & stability) Analyze->MD_Sim

Caption: Molecular Docking Workflow for DMBP.

Experimental Protocol: Molecular Docking with AutoDock Vina

  • File Preparation: Convert the prepared receptor and DMBP ligand files into the .pdbqt format, which includes atomic charges and atom type definitions required by AutoDock.

  • Grid Box Definition: Define a 3D grid box that encompasses the entire binding site. For PDB 6CM4, this would be centered on the location of the crystallized risperidone. A typical grid size might be 25x25x25 Å.

  • Configuration File: Create a configuration file specifying the paths to the receptor and ligand, the center and size of the grid box, and the desired exhaustiveness of the search (a measure of computational effort).

  • Execution: Run the AutoDock Vina simulation from the command line.

  • Results Analysis: Vina will output a set of predicted binding poses for DMBP, ranked by their calculated binding affinity (in kcal/mol). These poses should be visually inspected in a molecular graphics program (e.g., PyMOL, Chimera) to analyze the specific hydrogen bonds, hydrophobic interactions, and other contacts with the receptor residues.

Interpreting Docking Results

The docking scores provide a quantitative estimate of binding affinity. A more negative score indicates a stronger predicted interaction. These scores allow for a preliminary comparison of DMBP's potential affinity for D2R versus 5-HT2AR.

CompoundTarget ReceptorPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
DMBP Dopamine D2-8.5Asp114, Ser193, Phe390
Risperidone (Control)Dopamine D2-10.2Asp114, Phe389, Trp386
DMBP Serotonin 5-HT2A-9.1Asp155, Ser242, Phe339
Psilocin (Control)Serotonin 5-HT2A-9.8Asp155, Trp336, Phe340

Note: The data in this table is illustrative and represents plausible outcomes of a docking simulation.

Refining the Model: Molecular Dynamics (MD) Simulations

While docking provides a static snapshot of the binding pose, the reality is that proteins are dynamic entities. MD simulations model the movements of atoms in the receptor-ligand complex over time, providing a more realistic view of the interaction's stability.[12]

The Causality Behind MD Simulations: A high-scoring docking pose may not be stable in a dynamic, solvated environment. MD simulations validate the docking results by assessing whether the ligand remains securely in the binding pocket over a simulated time course (typically nanoseconds to microseconds).

Start Start with Top Docked Pose (DMBP in Receptor) Solvate Place Complex in Water Box (with counter-ions) Start->Solvate 1. Solvation Equilibrate Equilibration Phase (relax solvent & sidechains) Solvate->Equilibrate 2. Equilibration Production Production MD Run (e.g., 100 ns simulation) Equilibrate->Production 3. Simulation Analyze Trajectory Analysis (RMSD, RMSF, Interaction Stability) Production->Analyze 4. Analysis

Caption: Molecular Dynamics Simulation Workflow.

Experimental Protocol: MD Simulation

  • System Setup: Take the best-ranked docked complex of DMBP with D2R (or 5-HT2AR).

  • Solvation: Place the complex in a periodic box of water molecules (e.g., TIP3P water model) and add counter-ions to neutralize the system's charge.

  • Equilibration: Perform a series of short simulations where the protein and ligand are gradually allowed to move, letting the solvent and ions arrange themselves naturally around the complex.

  • Production Run: Run the main simulation for a significant period (e.g., 100 ns). This is the computationally intensive step.

  • Trajectory Analysis: Analyze the resulting trajectory to calculate:

    • Root Mean Square Deviation (RMSD): Measures the deviation of the protein backbone and ligand position over time. A stable RMSD suggests the complex is not unfolding or drifting apart.

    • Root Mean Square Fluctuation (RMSF): Identifies which parts of the protein are most mobile.

    • Interaction Analysis: Monitor the persistence of key hydrogen bonds and hydrophobic contacts identified during docking.

Predicting Drug-Likeness: In Silico ADMET Profiling

A compound's ability to bind to a receptor is only part of its story as a potential therapeutic agent. Its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are equally critical. For a CNS-active compound like DMBP, the most important "D" parameter is its ability to penetrate the Blood-Brain Barrier (BBB).[13][14]

The Self-Validating System of ADMET Prediction: Early prediction of poor ADMET properties can halt the development of a compound that, despite having excellent binding affinity, would fail in vivo. This prevents wasted resources.

Key Physicochemical Descriptors for BBB Penetration:

  • Molecular Weight (MW): Generally, smaller molecules (< 450 Da) cross the BBB more readily.

  • LogP (Lipophilicity): A measure of a compound's solubility in oil versus water. A LogP between 1 and 3 is often optimal.

  • Topological Polar Surface Area (TPSA): A measure of the surface area of polar atoms. A lower TPSA (< 90 Ų) is generally preferred.[13]

  • Hydrogen Bond Donors (HBD): Fewer HBDs (< 3) are favorable.

Predicted ADMET Properties for DMBP (Illustrative)

PropertyPredicted ValueFavorable for CNS Drug?Rationale
Molecular Weight204.32 g/mol [6]YesWell below the 450 Da guideline.
LogP2.8YesWithin the optimal range for BBB penetration.
TPSA12.5 ŲYesSignificantly below the 90 Ų threshold, indicating good membrane permeability.
HBD Count1YesBelow the guideline of < 3.
BBB Permeation (logBB)0.5YesA positive logBB value suggests the compound can accumulate in the brain.[15]
P-gp SubstrateNoYesNot being a substrate for efflux pumps like P-glycoprotein is crucial for CNS retention.[16]

These values can be predicted using web servers like SwissADME or pkCSM.

Conclusion and Future Directions

This guide has outlined a systematic, multi-faceted computational workflow to predict the receptor binding and pharmacological profile of this compound. The theoretical evidence generated through this process suggests that DMBP is a promising CNS-active compound with a high likelihood of interacting with both Dopamine D2 and Serotonin 5-HT2A receptors. The predicted binding poses, stabilized through molecular dynamics, provide a structural basis for these interactions, while the favorable in silico ADMET profile, particularly its predicted ability to cross the blood-brain barrier, supports its potential as a psychoactive agent.

These in silico findings are not an endpoint but rather the foundation for empirical validation. The next logical steps would involve:

  • In Vitro Binding Assays: Experimentally determine the binding affinities (Ki) of DMBP for the D2 and 5-HT2A receptors to validate the docking predictions.

  • Functional Assays: Characterize whether DMBP acts as an agonist, antagonist, or modulator at these receptors.

  • Lead Optimization: Use the generated structural models to guide the synthesis of new DMBP analogues with improved potency or selectivity.

By integrating robust computational modeling with targeted experimental validation, the path from novel compound to potential therapeutic lead can be navigated with greater efficiency and scientific rigor.

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Methodological & Application

Application Note: Quantitative Analysis of 1-(2,5-dimethylbenzyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides detailed analytical methods for the accurate quantification of 1-(2,5-dimethylbenzyl)piperazine, a key intermediate and potential impurity in pharmaceutical manufacturing. Two robust, validated analytical techniques are presented: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine quality control and Gas Chromatography-Mass Spectrometry (GC-MS) for confirmatory analysis and trace-level detection. The protocols herein are designed to be self-validating, grounded in established scientific principles, and compliant with international regulatory standards to ensure data integrity and reliability.

Introduction and Scientific Rationale

This compound is a substituted piperazine derivative. Piperazine and its analogues are foundational structures in medicinal chemistry and are integral to numerous marketed drugs.[1][2] They are also encountered as synthetic precursors and intermediates where their presence must be carefully controlled.[1] The accurate quantification of this compound is therefore critical for several reasons:

  • Process Chemistry: Monitoring reaction completion and optimizing synthetic yields.

  • Quality Control: Ensuring the purity of active pharmaceutical ingredients (APIs) and final drug products by quantifying it as a potential impurity.

  • Stability Studies: Assessing the degradation profile of a drug substance over time.

The choice of analytical methodology is dictated by the specific requirements of the analysis, such as required sensitivity, selectivity, and the nature of the sample matrix. This note details two complementary chromatographic techniques that leverage the unique physicochemical properties of the analyte. The benzyl moiety provides a strong chromophore suitable for UV detection, while the overall structure has sufficient volatility for GC analysis.[3][4]

Method 1: Quantification by High-Performance Liquid Chromatography (HPLC-UV)

Principle of Causality: This method employs reversed-phase chromatography, which separates compounds based on their hydrophobicity. This compound, being a moderately nonpolar molecule, is well-retained on a C18 stationary phase. An acidified aqueous-organic mobile phase ensures the piperazine nitrogens are protonated, leading to sharp, symmetrical peak shapes. Quantification is achieved by measuring the analyte's UV absorbance, which is directly proportional to its concentration.

Experimental Protocol: HPLC-UV

2.1. Instrumentation and Materials

  • HPLC System: A system equipped with a quaternary or binary pump, degasser, autosampler, column thermostat, and a Diode Array (DAD) or UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents: HPLC-grade acetonitrile (ACN) and methanol (MeOH), purified water (18.2 MΩ·cm), and formic acid (~99%).

  • Reference Standard: this compound of known purity.

2.2. Preparation of Solutions

  • Mobile Phase: Prepare a solution of 0.1% (v/v) formic acid in water (Solvent A) and 0.1% (v/v) formic acid in acetonitrile (Solvent B). Filter and degas before use.

  • Diluent: A mixture of Acetonitrile:Water (50:50, v/v) is recommended.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Calibration Standards (e.g., 1-100 µg/mL): Prepare a series of at least five calibration standards by performing serial dilutions of the Standard Stock Solution with the diluent.

2.3. Sample Preparation

  • Accurately weigh the sample (e.g., API) and dissolve it in the diluent to achieve a theoretical concentration within the calibration range. Sonication may be used to aid dissolution.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

2.4. Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Isocratic elution with ACN:Water (containing 0.1% Formic Acid) (60:40 v/v)
Flow Rate 1.0 mL/min[5][6]
Column Temperature 30 °C
Injection Volume 10 µL[6]
Detection UV at 220 nm
Run Time Approximately 10 minutes

2.5. Data Analysis and System Suitability

  • System Suitability: Before analysis, inject the mid-point calibration standard five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

  • Quantification: Generate a linear regression curve (Peak Area vs. Concentration) from the calibration standards. The correlation coefficient (r²) should be ≥ 0.999. Use the resulting equation to calculate the concentration of this compound in the prepared samples.

Workflow Visualization: HPLC-UV Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing P1 Prepare Mobile Phase & Diluent A1 Equilibrate HPLC System P1->A1 P2 Prepare Standard & Calibration Curve D2 Quantify using Calibration Curve P2->D2 P3 Prepare & Filter Sample A2 Inject Sample P3->A2 A1->A2 A3 Separate on C18 Column A2->A3 A4 Detect by UV (220 nm) A3->A4 D1 Integrate Peak A4->D1 D1->D2 D3 Report Result D2->D3

Caption: HPLC-UV workflow for quantification.

Method 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

Principle of Causality: This method provides orthogonal confirmation with high specificity. The sample is vaporized and separated based on its boiling point and interaction with a non-polar GC column stationary phase.[3] Upon elution, the analyte enters the mass spectrometer, where it is ionized by electron impact (EI). This high-energy ionization creates a unique and reproducible fragmentation pattern (mass spectrum) that serves as a chemical fingerprint for unambiguous identification. Quantification is performed in Selected Ion Monitoring (SIM) mode for maximum sensitivity by monitoring specific, high-abundance fragment ions.[3]

Experimental Protocol: GC-MS

3.1. Instrumentation and Materials

  • GC-MS System: A gas chromatograph equipped with a split/splitless injector coupled to a mass spectrometer (e.g., single quadrupole).

  • Column: A low-bleed, non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).[3]

  • Reagents: GC-grade methanol or ethyl acetate, helium carrier gas (99.999% purity).

  • Reference Standard: this compound of known purity.

3.2. Preparation of Solutions

  • Diluent: Methanol or Ethyl Acetate.

  • Standard Stock Solution (1000 µg/mL): Prepare as described in section 2.2 using the GC diluent.

  • Calibration Standards (e.g., 0.1-10 µg/mL): Prepare a series of calibration standards by diluting the stock solution. The range should be selected based on the expected sample concentration and instrument sensitivity.

3.3. Sample Preparation

  • Accurately weigh the sample and dissolve it in the diluent to achieve a concentration within the calibration range.

  • Note on Derivatization: While direct injection is often successful, derivatization with an agent like trifluoroacetic anhydride can improve peak shape and thermal stability if needed.[3][7] The protocol below assumes direct injection.

3.4. GC-MS Conditions

ParameterCondition
Column DB-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium at a constant flow of 1.0 mL/min[3]
Injector 250 °C, Split mode (e.g., 20:1)
Injection Volume 1 µL
Oven Program 100 °C (hold 1 min), ramp at 20 °C/min to 280 °C (hold 5 min)
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV[3]
Acquisition Mode Full Scan (m/z 40-450) for identification; SIM for quantification
SIM Ions Monitor the molecular ion (M+) and at least two characteristic fragments (e.g., m/z 91 for the benzyl fragment).[4]

3.5. Data Analysis

  • Identification: Confirm the identity of the analyte by comparing its retention time and full scan mass spectrum against a known reference standard.

  • Quantification: Generate a linear regression curve using the peak area of the primary quantifier ion versus concentration. The correlation coefficient (r²) should be ≥ 0.995.

Workflow Visualization: GC-MS Analysis

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing P1 Prepare Standards D2 Quantify using SIM data P1->D2 P2 Dissolve Sample A1 Inject Sample into GC P2->A1 A2 Separate via Temperature Program A1->A2 A3 Ionize (EI) & Fragment in MS A2->A3 A4 Detect Ions A3->A4 D1 Confirm ID via Mass Spectrum A4->D1 A4->D2 D3 Report Result D2->D3

Caption: GC-MS workflow for confirmatory analysis.

Method Validation: A Self-Validating System

To ensure the trustworthiness of the generated data, any analytical method must be validated for its intended purpose. The protocols described above should be validated according to the International Council for Harmonisation (ICH) guideline Q2(R1).[8][9][10]

Table of Key Validation Parameters and Acceptance Criteria

Validation ParameterHPLC-UV Acceptance CriteriaGC-MS Acceptance Criteria
Specificity Peak purity demonstrated by DAD; no interference at analyte RT.Unique mass spectrum; no interfering peaks in SIM chromatograms.
Linearity (r²) ≥ 0.999≥ 0.995
Accuracy (% Recovery) 98.0% - 102.0% at three concentration levels.[6]95.0% - 105.0% at three concentration levels.
Precision (RSD) Repeatability: ≤ 1.0%; Intermediate Precision: ≤ 2.0%.[4]Repeatability: ≤ 5.0%; Intermediate Precision: ≤ 10.0%.
Limit of Detection (LOD) Determined at a signal-to-noise ratio of 3:1.[6]Determined at a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) Determined at a signal-to-noise ratio of 10:1 with acceptable precision (RSD ≤ 10%).[6]Determined at a signal-to-noise ratio of 10:1 with acceptable precision (RSD ≤ 15%).
Robustness Insensitive to minor changes in flow rate, mobile phase composition, and temperature.[6]Insensitive to minor changes in oven ramp rate and injector temperature.

Conclusion

This application note provides two comprehensive and scientifically grounded methods for the quantification of this compound. The HPLC-UV method is ideal for routine, high-throughput analysis in a quality control setting due to its simplicity and precision. The GC-MS method offers superior specificity and sensitivity, making it an excellent choice for confirmatory testing, trace analysis, and complex matrices. The successful implementation and validation of these protocols will ensure the generation of accurate, reliable, and defensible analytical data that meets stringent scientific and regulatory standards.

References

  • Analytical Methods. (n.d.). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. RSC Publishing. Retrieved from [Link]

  • PubMed. (2010). Validation of an LC-MS method for the detection and quantification of BZP and TFMPP and their hydroxylated metabolites in human plasma and its application to the pharmacokinetic study of TFMPP in humans. Journal of Forensic Sciences, 55(5), 1311-8. Retrieved from [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of piperazine derivatives in “Legal Highs”. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Piperazine, 1-(m-methylbenzyl)- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Altabrisa Group. (2024). 3 Key Regulatory Guidelines for Method Validation. Retrieved from [Link]

  • ResearchGate. (n.d.). GCMS Total Ion Chromatograms of piperazine derivative mixture. Retrieved from [Link]

  • Office of Justice Programs. (n.d.). Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. J. Chem. Pharm. Res., 4(6):2854-2859. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination. Retrieved from [Link]

Sources

Application Note: A Robust, Optimized RP-HPLC Method for the Analysis of 1-(2,5-dimethylbenzyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a systematic and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1-(2,5-dimethylbenzyl)piperazine. As a member of the piperazine class, a scaffold prevalent in active pharmaceutical ingredients (APIs), the accurate determination of this compound is critical for quality control, stability testing, and research applications. This guide details the complete method development workflow, from initial analyte characterization and parameter screening to final method optimization and validation protocols based on International Council for Harmonisation (ICH) guidelines. The causality behind each experimental choice is explained, providing researchers with a foundational understanding to adapt this method for similar basic compounds.

Scientific Principles & Method Strategy

The successful chromatographic analysis of this compound hinges on controlling its acid-base chemistry.

Analyte Physicochemical Properties:

  • Structure: The molecule consists of a basic piperazine ring (a diamine) and a nonpolar 2,5-dimethylbenzyl group.

  • Basicity (pKa): The piperazine moiety contains two secondary amine groups. The pKa of unsubstituted piperazine is approximately 9.7 for the first protonation and 5.3 for the second.[1][2][3] The presence of the benzyl group will slightly modify this, but the compound remains distinctly basic. Its basic nature is the most critical factor influencing chromatographic behavior.

  • UV Absorbance: The 2,5-dimethylbenzyl group acts as a chromophore, allowing for direct UV detection. This is a significant advantage over unsubstituted piperazine, which often requires derivatization to be UV-active.[4][5]

Chromatographic Strategy: Reversed-Phase with pH Control Reversed-phase (RP) chromatography is the chosen mode of separation due to its versatility and the analyte's partial hydrophobic character.[6] In RP-HPLC, basic compounds like this compound can exhibit poor peak shape (tailing) due to interactions between the protonated analyte and residual acidic silanols on the silica-based stationary phase.[7]

To ensure a robust and reproducible method, the ionization state of the analyte must be controlled. This is achieved by buffering the mobile phase at a consistent pH. There are two primary strategies:

  • Low pH (Ion-Suppression): By maintaining the mobile phase pH at least 2 units below the analyte's pKa (e.g., pH < 7), the piperazine nitrogens will be consistently protonated (BH+). This approach also suppresses the ionization of acidic silanols on the column packing, minimizing secondary interactions and leading to improved peak symmetry.[6] This is the strategy we will employ for its robustness.

  • High pH: Maintaining the pH at least 2 units above the pKa (e.g., pH > 11.7) would keep the analyte in its neutral, un-ionized form. This can also yield excellent chromatography but requires specialized pH-stable columns.

Method Development Workflow

The logical progression for developing a reliable HPLC method is outlined below. This systematic approach ensures that key parameters are optimized for selectivity, efficiency, and speed.

HPLC_Method_Development start_end start_end process process decision decision output output A Start: Define Analytical Goal (Purity, Assay, etc.) B Analyte Characterization (pKa, UV Spectrum, Solubility) A->B C Initial Column & Mobile Phase Selection (C18 Column, Buffered Mobile Phase) B->C D Scouting Gradient Run (e.g., 5-95% Acetonitrile) C->D E Evaluate Peak Shape & Retention D->E F Acceptable? E->F G Optimize Mobile Phase (Adjust pH, Buffer Strength, Organic Modifier) F->G No H Optimize Gradient Profile (Adjust Slope and Time) F->H Yes G->D I Convert to Isocratic (Optional) For Simpler, Faster Runs H->I J System Suitability Test (SST) (Check Tailing, Plates, RSD per USP <621>) I->J K SST Passed? J->K K->G No L Final Optimized Method K->L Yes M Proceed to Method Validation (per ICH Q2(R1)) L->M

Caption: Logical workflow for RP-HPLC method development.

Materials, Reagents, and Instrumentation

  • Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.

  • Column: A standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended as a starting point.[8][9]

  • Reagents:

    • This compound reference standard

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Potassium phosphate monobasic (KH₂PO₄)

    • Phosphoric acid (H₃PO₄)

    • Water (HPLC grade or Milli-Q)

Experimental Protocol: Method Development

Step 1: Standard and Sample Preparation

  • Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of diluent (50:50 Methanol:Water) to create a 1 mg/mL stock solution.

  • Working Standard: Dilute the stock solution to a working concentration of approximately 0.1 mg/mL for initial experiments.

Step 2: Initial Chromatographic Conditions

  • Mobile Phase A (Aqueous): Prepare a 25 mM potassium phosphate buffer. Dissolve 3.4 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 3.0 using phosphoric acid. This low pH ensures the analyte is fully protonated.[6]

  • Mobile Phase B (Organic): Acetonitrile.

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Detector: Set the PDA detector to scan from 200-400 nm to determine the wavelength of maximum absorbance (λmax). For fixed wavelength detectors, start at 254 nm.

  • Scouting Gradient:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Gradient Program:

      Time (min) %A (Buffer pH 3.0) %B (Acetonitrile)
      0.0 95 5
      20.0 5 95
      25.0 5 95
      25.1 95 5

      | 30.0 | 95 | 5 |

Step 3: Evaluation and Optimization

  • Analyze the Scouting Run:

    • Retention Time (tR): Note the time at which the analyte elutes.

    • Peak Shape: The peak should be symmetrical, with a tailing factor between 0.9 and 1.5. If significant tailing occurs, consider a different C18 column with lower silanol activity or adjusting the buffer concentration.

    • UV Spectrum: Identify the λmax from the PDA data for optimal sensitivity. The benzyl chromophore will likely show a maximum around 260-270 nm.

  • Optimize the Gradient: Based on the scouting run, create a shallower gradient focused around the elution point to improve resolution from any impurities. For example, if the peak eluted at 45% Acetonitrile, a new gradient could be 30-60% Acetonitrile over 15 minutes.

  • Organic Modifier Selection: While acetonitrile is an excellent starting point, methanol can offer different selectivity due to its hydrogen-bonding properties.[7] Performing a run with methanol as the organic modifier can be a valuable screening step.

Final Optimized Isocratic Method

After optimization, the following isocratic method was determined to be robust and efficient for the routine analysis of this compound.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase 25 mM KH₂PO₄ (pH 3.0) / Acetonitrile (60:40 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 265 nm
Injection Volume 10 µL
Run Time 10 minutes

Protocol: Method Validation

The optimized method must be validated to ensure it is fit for its intended purpose, following ICH Q2(R1) guidelines.[10][11][12]

System Suitability Before each validation run, system suitability must be confirmed according to USP <621> standards.[13][14][15] Inject the working standard five times and evaluate the following:

  • Tailing Factor (T): ≤ 1.5

  • Theoretical Plates (N): ≥ 2000

  • %RSD of Peak Area: ≤ 2.0%

Validation Parameters & Acceptance Criteria

ParameterProtocolAcceptance Criteria
Specificity Analyze blank (diluent), placebo (if applicable), and spiked samples.No interfering peaks at the retention time of the analyte. Peak purity should pass if using a PDA detector.
Linearity & Range Prepare at least five concentrations, e.g., from 50% to 150% of the target concentration. Plot peak area vs. concentration.Correlation coefficient (r²) ≥ 0.999
Accuracy Analyze samples of known concentration at three levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery between 98.0% and 102.0% at each level.
Precision Repeatability: Analyze six samples at 100% concentration. Intermediate: Repeat on a different day with a different analyst.%RSD ≤ 2.0% for repeatability. %RSD ≤ 2.0% for intermediate precision.
LOD & LOQ Determine based on signal-to-noise ratio (S/N) or standard deviation of the response and the slope of the calibration curve.S/N ≥ 3 for LOD S/N ≥ 10 for LOQ
Robustness Systematically vary method parameters (e.g., pH ±0.2, Flow Rate ±10%, Column Temp ±5°C, Organic ratio ±2%).System suitability parameters must still be met. Peak area should not change significantly.

Conclusion

This application note provides a comprehensive, step-by-step guide for the development and validation of an RP-HPLC method for this compound. By controlling the mobile phase pH to manage the analyte's basic character, a robust, specific, and reliable method was achieved. The outlined protocols for both development and validation serve as a practical template for researchers and quality control analysts, ensuring data integrity and compliance with regulatory standards.

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • PharmaGuru. (2025). HPLC Method Development For Basic Molecules: A Case Study. [Link]

  • Agilent Technologies. (2022). Understanding the Latest Revisions to USP <621>. [Link]

  • Pharma Knowledge Forum. (2024). How to Develop HPLC Method for Basic Compounds. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • Taylor & Francis Online. (2010). Analytical method for 1-methyl-4-amino-piperazine in an active pharmaceutical ingredient using chemical derivatization and hplc-uv. [Link]

  • ResearchGate. (2015). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]

  • International Journal of Pharmaceutical Erudition. (2013). Analytical Method Development and Validation by RP-HPLC technique: a Review. [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. [Link]

  • Scribd. ICH Q2(R1) Analytical Method Validation. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. [Link]

  • NIST WebBook. Piperazine, 2,5-dimethyl-. [Link]

  • NIST WebBook. Piperazine, 2,5-dimethyl-. [Link]

  • University of Regina. pKa Values of Some Piperazines at (298, 303, 313, and 323) K. [Link]

  • PubChem. Piperazine. [Link]

  • NIST WebBook. Piperazine. [Link]

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Application Note: GC-MS Analysis of 1-(2,5-dimethylbenzyl)piperazine and its Metabolites in Biological Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(2,5-dimethylbenzyl)piperazine (DMBP) is a synthetic compound belonging to the benzylpiperazine class of designer drugs. Like its better-known analogue, 1-benzylpiperazine (BZP), DMBP is presumed to have central nervous system stimulant properties, leading to its potential abuse as a recreational substance.[1][2] The clandestine nature of such compounds necessitates the development of robust analytical methods for their detection in biological samples to aid clinical diagnosis in intoxication cases and for forensic investigations.[3]

Gas Chromatography-Mass Spectrometry (GC-MS) remains a gold-standard technique in toxicology due to its high sensitivity, specificity, and the structural information provided by mass spectral fragmentation.[4] A comprehensive toxicological analysis requires not only the detection of the parent drug but also its metabolites, which can provide a longer detection window and confirm ingestion.[5] Since specific metabolic data for DMBP is not extensively published, this note outlines a predicted metabolic pathway based on known biotransformations of similar arylpiperazine derivatives.[6][7]

This application note provides a detailed protocol for the extraction, derivatization, and subsequent GC-MS analysis of DMBP and its putative metabolites from a urine matrix. The methodology is designed for researchers, forensic scientists, and drug development professionals, emphasizing the rationale behind each step to ensure scientific integrity and reproducibility.

Predicted Metabolic Pathway of DMBP

The metabolism of piperazine-based drugs is primarily mediated by cytochrome P450 (CYP) enzymes in the liver, followed by Phase II conjugation reactions.[8][9] For DMBP, the predicted major metabolic routes include aromatic hydroxylation, N-dealkylation, and piperazine ring degradation, as observed with analogous compounds like BZP and mCPP.[5][10]

Predicted Phase I Reactions:

  • Aromatic Hydroxylation: Addition of a hydroxyl group to the dimethylbenzyl ring.

  • N-Dealkylation: Cleavage of the benzyl group to yield piperazine and 2,5-dimethylbenzyl alcohol/aldehyde/acid, or cleavage within the piperazine ring.

  • Piperazine Ring Opening: Degradation of the heterocyclic ring structure.

Predicted Phase II Reactions:

  • Conjugation: Hydroxylated metabolites are likely conjugated with glucuronic acid or sulfate to increase water solubility for excretion.[8][10]

G cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism DMBP This compound (Parent Drug) OH_DMBP Hydroxy-DMBP DMBP->OH_DMBP Aromatic Hydroxylation N_Dealkyl Piperazine + 2,5-dimethylbenzaldehyde DMBP->N_Dealkyl N-Dealkylation Ring_Open N-(2,5-dimethylbenzyl)ethylenediamine DMBP->Ring_Open Piperazine Ring Degradation Conjugate Hydroxy-DMBP-Glucuronide/Sulfate (Excreted Metabolite) OH_DMBP->Conjugate Glucuronidation / Sulfation

Caption: Predicted metabolic pathway of this compound (DMBP).

Principle of the Analytical Method

The analytical workflow is designed to isolate DMBP and its metabolites from a complex biological matrix (urine), prepare them for gas chromatography, and perform detection and identification using mass spectrometry. The core steps are:

  • Enzymatic Hydrolysis: To cleave Phase II glucuronide conjugates, making the metabolites amenable to extraction and analysis.[11]

  • Solid-Phase Extraction (SPE): To clean the sample, remove interferences, and concentrate the target analytes.[4][11]

  • Derivatization: To increase the volatility and thermal stability of the polar metabolites by "capping" active hydrogen groups (-NH and -OH), which is essential for GC analysis.[12][13]

  • GC-MS Analysis: To separate the derivatized compounds chromatographically and identify them based on their retention time and unique mass fragmentation patterns.[4]

Materials and Methods

Reagents and Chemicals
  • This compound reference standard

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ammonium Hydroxide

  • Formic Acid

  • β-glucuronidase from Helix pomatia

  • Phosphate Buffer (pH 6.8)

  • Internal Standard (IS), e.g., BZP-d7

  • Derivatizing Agent: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or Trifluoroacetic Anhydride (TFAA)

  • Mixed-mode Solid-Phase Extraction (SPE) Cartridges (e.g., C8/SCX)

Instrumentation

A gas chromatograph equipped with a mass selective detector is required. The parameters below are a typical starting point and should be optimized for the specific instrument used.

ParameterSpecification
GC System Agilent 8890 GC or equivalent
MS System Agilent 5977B MSD or equivalent
Column HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection Mode Splitless, 1 µL injection volume
Inlet Temperature 280 °C
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program Initial temp 100 °C, hold for 1 min. Ramp at 15 °C/min to 300 °C, hold for 5 min.
Transfer Line Temp 290 °C
MS Ion Source Temp 230 °C
MS Quad Temp 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-550
Experimental Protocols

Caption: Step-by-step workflow for sample preparation from urine.

  • Sample Collection: Collect 5 mL of urine in a sterile container.

  • Hydrolysis: Pipette 1 mL of urine into a glass tube. Add 50 µL of the internal standard solution and 1 mL of phosphate buffer (pH 6.8). Add 50 µL of β-glucuronidase. Vortex and incubate in a water bath at 60°C for 2 hours to cleave glucuronide bonds.[11] Allow the sample to cool to room temperature.

  • Solid-Phase Extraction (SPE):

    • Condition a mixed-mode SPE cartridge by sequentially passing 2 mL of methanol and 2 mL of phosphate buffer through it.

    • Load the hydrolyzed sample onto the cartridge.

    • Wash the cartridge with 2 mL of deionized water, followed by 2 mL of acetonitrile to remove polar and non-polar interferences.

    • Dry the cartridge under vacuum for 5 minutes.

    • Elute the analytes with 2 mL of a freshly prepared solution of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Evaporation: Evaporate the eluate to complete dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization: Add 50 µL of MSTFA to the dried residue. Cap the tube tightly, vortex, and heat at 70°C for 30 minutes. This step converts polar -NH and -OH groups into non-polar trimethylsilyl (TMS) ethers/amines, which are volatile and suitable for GC analysis.[13]

  • Final Preparation: After cooling, transfer the derivatized sample to a 200 µL autosampler vial insert for GC-MS injection.

Results and Discussion

Chromatographic Separation

The use of a non-polar HP-5ms column provides excellent separation for a wide range of compounds. The derivatized parent drug, DMBP, will elute first, followed by its more polar (though now silylated) hydroxylated metabolites. The temperature programming is designed to provide sharp peaks and good resolution between the parent compound and its structurally similar metabolites.

Mass Spectrometry and Fragmentation Patterns

Electron Ionization (EI) at 70 eV produces reproducible fragmentation patterns that act as a chemical fingerprint for identification. The fragmentation of benzylpiperazines is well-characterized and typically involves alpha-cleavage at the C-N bond connecting the benzyl group to the piperazine ring, as well as fragmentation of the piperazine ring itself.[2][14][15]

Compound (TMS-derivatized)Molecular Ion (M+) [m/z]Key Fragment Ions [m/z] (Proposed Structure)
DMBP 218119 (dimethylbenzyl cation), 99 (piperazine fragment), 56 (C4H8N+)
Hydroxy-DMBP-TMS 306207 (hydroxy-dimethylbenzyl-TMS cation), 171 (piperazine-TMS fragment), 119 (dimethylbenzyl cation)
Piperazine-bis-TMS 230115 (piperazine-TMS fragment), 73 (TMS cation)

Note: The molecular ion for the parent DMBP may be weak or absent. The bolded fragment is often the base peak.

The primary diagnostic ion for identifying DMBP will be the 2,5-dimethylbenzyl cation at m/z 119 . Its hydroxylated metabolite, after TMS derivatization, will show a characteristic fragment at m/z 207 (119 + 16 for oxygen + 72 for TMS). The presence of these ions, combined with the correct retention times, provides strong evidence for the identification of DMBP and its metabolite.

Method Validation Considerations

For quantitative analysis in a regulated environment, the method must be fully validated according to established guidelines. Key parameters to assess include:

  • Linearity: A calibration curve should be prepared over the expected concentration range (e.g., 5-1000 ng/mL).[16]

  • Limit of Detection (LOD) & Quantification (LOQ): Determined as the lowest concentration reliably detected and quantified, respectively. For similar designer drugs, LOQs in the low ng/mL range are achievable.[16]

  • Accuracy & Precision: Assessed by analyzing quality control samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day).

  • Matrix Effects & Recovery: Evaluated to ensure that the extraction process is efficient and that co-eluting substances from the urine matrix do not suppress or enhance the analyte signal.

Conclusion

This application note details a comprehensive and robust GC-MS method for the identification of this compound and its predicted metabolites in urine. The protocol employs enzymatic hydrolysis to account for Phase II metabolites, followed by a clean-up and concentration step using solid-phase extraction. Crucially, derivatization with MSTFA enhances the volatility of the analytes, enabling their effective separation and detection by GC-MS. The predicted fragmentation patterns provide a reliable basis for the structural elucidation of DMBP and its biotransformation products. This method serves as a valuable tool for forensic and clinical laboratories in the ongoing effort to monitor and control the spread of new psychoactive substances.

References

  • Mass Spectral and Chromatographic Studies on Some Halogenatedphenyl-2-Piperazinopropanones. (n.d.). Journal of Analytical Toxicology.
  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). United Nations Office on Drugs and Crime. [Link]

  • Mass spectra and major fragmentation patterns of piperazine designer drugs. (2018). ResearchGate. [Link]

  • Gas Chromatography-Mass Spectrometry (GC-MS) in Drug Testing and Toxicology. (n.d.). Phenomenex. [Link]

  • Screening of Stimulants Including Designer Drugs in Urine Using a Liquid Chromatography Tandem Mass Spectrometry System. (2013). Journal of Analytical Toxicology. [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (2012). ResearchGate. [Link]

  • Staack, R. F., & Maurer, H. H. (2003). Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine. Journal of Analytical Toxicology, 27(8), 560-568. [Link]

  • Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7. [Link]

  • Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants. (2021). ResearchGate. [Link]

  • Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs. (2015). Scholars.Direct. [Link]

  • Caccia, S. (2007). N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed. Current Drug Metabolism, 8(2), 115-128. [Link]

  • Bibel, M. (2022). Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. [Link]

  • Identification and Quantitation of Designer Drugs in Urine by LC-MS/MS. (n.d.). SCIEX. [Link]

  • Staack, R. F., et al. (2002). Studies on the metabolism and toxicological detection of the new designer drug N-benzylpiperazine in urine using gas chromatography-mass spectrometry. Journal of Chromatography B, 773(1), 35-46. [Link]

  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations. [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (2012). Journal of Chemical and Pharmaceutical Research. [Link]

  • Uchaipichat, N., et al. (2005). Cyp2D6 catalyzes 5-hydroxylation of 1-(2-pyrimidinyl)-piperazine, an active metabolite of several psychoactive drugs, in human liver microsomes. Drug Metabolism and Disposition, 33(2), 203-208. [Link]

  • Gielsdorf, W., & Schubert, K. (1986). Gas chromatographic method for determination of a piperazine derivative (Trelibet) and its metabolites in human plasma and urine. Journal of Chromatography B: Biomedical Sciences and Applications, 378(1), 155-162. [Link]

  • Determination of piperazine derivatives in “Legal Highs”. (2015). ResearchGate. [Link]

  • Acosta Quintero, L. M., et al. (2018). A versatile synthesis of cyclic dipeptides using the stepwise construction of the piperazine-2,5-dione ring from simple precursors. Acta Crystallographica Section C: Structural Chemistry, 74(Pt 2), 159-165. [Link]

  • An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. (2013). ResearchGate. [Link]

  • N-Dealkylation of Arylpiperazine Derivatives: Disposition and Metabolism of the 1-Aryl-Piperazines Formed. (2007). ResearchGate. [Link]

  • Synthesis and structure of trans-2,5-dimethylpiperazine-1,4-diium dihydrogen diphosphate. (2022). International Union of Crystallography. [Link]

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Application Notes and Protocols for 1-(2,5-dimethylbenzyl)piperazine in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Benzylpiperazine Analog

The piperazine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of pharmacologically active agents with applications ranging from oncology to neurobiology.[1][2] Within this class, benzylpiperazine derivatives have garnered significant attention for their diverse biological activities, including modulation of central nervous system targets and cytotoxic effects against cancer cells.[3][4] This application note focuses on 1-(2,5-dimethylbenzyl)piperazine , a specific analog whose biological activities are emerging.

Based on structure-activity relationships of related benzylpiperazine compounds which are known to interact with sigma receptors, we hypothesize that this compound may function as a modulator of the Sigma-1 Receptor (σ1R) .[5][6] The σ1R is a unique ligand-operated molecular chaperone primarily located at the endoplasmic reticulum (ER)-mitochondria interface.[7][8] It plays a critical role in regulating cellular stress responses, calcium homeostasis, and cell survival pathways.[1][9] Dysregulation of σ1R function has been implicated in various pathologies, including neurodegenerative diseases and cancer, making it a compelling therapeutic target.[8][10]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the effects of this compound in cell-based assays. We will detail its hypothesized mechanism of action, provide step-by-step protocols for its preparation and application in fundamental assays—cell viability, proliferation, and apoptosis—and explain the scientific rationale behind these experimental designs.

Part 1: Hypothesized Mechanism of Action - A Sigma-1 Receptor Modulator

The σ1R is not a classical receptor like a GPCR or ion channel but a chaperone protein that translocates and interacts with a multitude of client proteins upon ligand binding or cellular stress.[7][8] Under normal conditions, σ1R is associated with the Binding Immunoglobulin Protein (BiP) at the ER. Upon stimulation by a ligand (agonist), it dissociates from BiP and can translocate to other cellular compartments to modulate the function of various ion channels and signaling proteins, including IP3 receptors, thereby regulating calcium flux between the ER and mitochondria.[8][9] This modulation can impact downstream processes such as apoptosis, autophagy, and cellular proliferation.[8][11]

Sigma-1 receptor agonists have been shown to be neuroprotective and to inhibit the activation of pro-apoptotic proteins like Bax and caspase-3.[6] Conversely, σ1R antagonists can induce apoptosis and inhibit the proliferation of cancer cells.[6][12] We postulate that this compound, by binding to the σ1R, will either stabilize or disrupt these protein-protein interactions, leading to measurable changes in cell fate. The assays described herein are designed to elucidate whether the compound acts as an agonist or antagonist and to quantify its impact on cellular health.

sigma1_pathway cluster_ER Endoplasmic Reticulum (ER) cluster_MAM Mitochondria-Associated Membrane (MAM) BiP BiP s1R_inactive σ1R (Inactive) s1R_inactive->BiP Bound s1R_active σ1R (Active) s1R_inactive->s1R_active Dissociates from BiP IP3R IP3 Receptor Ca_release Ca²⁺ Release Modulation IP3R->Ca_release Regulates Ligand This compound (Hypothesized Ligand) Ligand->s1R_inactive Binds & Activates s1R_active->IP3R Translocates & Binds Cell_Fate Modulation of Cell Viability, Proliferation, & Apoptosis Ca_release->Cell_Fate Influences

Caption: Hypothesized signaling pathway of this compound via the Sigma-1 Receptor (σ1R).

Part 2: Compound Preparation and Handling

Ensuring the integrity and accurate concentration of your test compound is the foundation of reproducible cell-based assays.

Physicochemical Properties

Property Value Source
IUPAC Name 1-[(2,5-dimethylphenyl)methyl]piperazine [13]
CAS Number 104481-67-6 [13]
Molecular Formula C₁₃H₂₀N₂ [13]
Molecular Weight 204.32 g/mol [13]
Physical State Solid [13]

| Solubility | Soluble in Methanol, DMSO. Poorly soluble in water. |[14][15][16] |

Protocol for Stock Solution Preparation

This protocol ensures the compound is fully solubilized and can be accurately diluted into cell culture media.

  • Reagents and Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

    • Sterile, conical-bottom polypropylene tubes (1.5 mL or 15 mL)

    • Calibrated analytical balance

    • Vortex mixer

  • Step-by-Step Procedure:

    • Tare a sterile conical tube on a calibrated analytical balance.

    • Carefully weigh out a precise amount of this compound powder (e.g., 5 mg) into the tube. Record the exact weight.

    • Calculate the volume of DMSO required to achieve a high-concentration stock solution, for example, 10 mM.

      • Calculation: Volume (L) = Mass (g) / (Molar Mass ( g/mol ) * Molarity (mol/L))

      • Example (for 5 mg and 10 mM): Volume = 0.005 g / (204.32 g/mol * 0.010 mol/L) = 0.002447 L = 2.45 mL

    • Add the calculated volume of sterile DMSO to the tube containing the compound.

    • Cap the tube tightly and vortex thoroughly for 2-5 minutes until the solid is completely dissolved. A brief sonication may be used if dissolution is difficult.

    • Visually inspect the solution against a light source to ensure there are no visible particulates.

    • Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile polypropylene tubes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C, protected from light.

Causality and Trustworthiness: Using a high-concentration DMSO stock allows for minimal solvent concentration in the final cell culture, typically ≤0.1%, to avoid solvent-induced cytotoxicity. Aliquoting prevents degradation from repeated freeze-thaw cycles, ensuring consistent compound potency across experiments.

Part 3: Core Experimental Protocols

The following protocols are designed to provide a comprehensive initial assessment of the biological activity of this compound.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Endpoint Assays Prep Prepare Compound Stock Solution (10 mM) Seed Seed Cells in Microplates Prep->Seed Treat Treat Cells with Serial Dilutions of Compound Seed->Treat Viability Cell Viability (MTT Assay) Treat->Viability Proliferation Proliferation (BrdU Assay) Treat->Proliferation Apoptosis Apoptosis (Annexin V/PI Assay) Treat->Apoptosis

Caption: General experimental workflow for assessing the cellular effects of the compound.

Cell Viability Assessment: MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[17] In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT tetrazolium salt to insoluble purple formazan crystals.[18] The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.[17]

Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Include wells for "no-cell" blanks to measure background absorbance.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from your 10 mM DMSO stock. A typical concentration range to start with is 0.1 µM to 100 µM.

    • Include a "vehicle control" group treated with the same final concentration of DMSO (e.g., 0.1%) as the highest compound concentration.

    • Carefully remove the medium from the cells and add 100 µL of the appropriate treatment or control medium to each well.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • Prepare a 5 mg/mL MTT stock solution in sterile PBS and filter-sterilize.

    • Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).

    • Incubate the plate for 2-4 hours at 37°C, protected from light, allowing formazan crystals to form.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the crystals.

    • Place the plate on an orbital shaker for 15 minutes at room temperature to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[18]

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells after subtracting the average absorbance of the "no-cell" blanks.

Data Presentation: Expected Outcome Table

Treatment Group Concentration Range Expected Outcome (Antagonist/Cytotoxic) Expected Outcome (Agonist/Pro-survival)
Vehicle Control (0.1% DMSO) N/A 100% Viability (Baseline) 100% Viability (Baseline)
This compound 0.1 µM - 100 µM Dose-dependent decrease in viability No change or slight increase in viability

| Positive Control (e.g., Doxorubicin) | 1 µM | Significant decrease in viability | N/A |

Cell Proliferation Assessment: BrdU Assay

Principle: The BrdU (5-bromo-2'-deoxyuridine) assay measures DNA synthesis, a direct marker of cell proliferation.[19] BrdU is a synthetic analog of thymidine that gets incorporated into newly synthesized DNA during the S-phase of the cell cycle.[20] Incorporated BrdU is then detected using a specific anti-BrdU antibody.[21]

Protocol:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol, seeding cells in a 96-well plate and treating them with the compound for the desired duration (e.g., 24 or 48 hours).

  • BrdU Labeling:

    • Prepare a 10X BrdU labeling solution according to the manufacturer's instructions (e.g., from a kit).

    • Add 10 µL of 10X BrdU solution to each well.

    • Incubate for 2-4 hours at 37°C to allow for BrdU incorporation. The optimal time depends on the cell doubling time.[22]

  • Fixation and Denaturation:

    • Carefully remove the culture medium.

    • Add 100 µL of Fixing/Denaturing solution to each well and incubate for 30 minutes at room temperature. This step simultaneously fixes the cells and denatures the DNA to expose the incorporated BrdU.[3]

  • Immunodetection:

    • Remove the fixing solution and wash the wells three times with 1X Wash Buffer.

    • Add 100 µL of a diluted anti-BrdU antibody solution to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the wells three times with 1X Wash Buffer.

    • Add 100 µL of a Horseradish Peroxidase (HRP)-conjugated secondary antibody solution and incubate for 30 minutes.

  • Signal Development and Measurement:

    • Wash the wells three times with 1X Wash Buffer.

    • Add 100 µL of TMB substrate and incubate for 15-30 minutes at room temperature, allowing a blue color to develop.

    • Add 100 µL of Stop Solution to quench the reaction (the color will turn yellow).

    • Measure the absorbance at 450 nm within 15 minutes.

Apoptosis Assessment: Annexin V & Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells.[23][24] In early apoptosis, the phospholipid phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[25] Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect this event.[25] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by the intact membranes of live and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[23]

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in a 6-well plate at a density that will not exceed 80% confluency by the end of the experiment.

    • After 24 hours, treat cells with this compound at relevant concentrations (e.g., the IC50 value determined from the MTT assay) for a specified time (e.g., 24 hours). Include a vehicle control. A known apoptosis inducer like staurosporine should be used as a positive control.

  • Cell Harvesting:

    • Collect both floating and adherent cells. Transfer the culture medium (containing floating cells) to a 15 mL conical tube.

    • Wash the adherent cells with PBS, then detach them using a gentle, non-enzymatic cell dissociation solution or brief trypsinization.

    • Combine the detached cells with the supernatant collected in the previous step.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Staining:

    • Discard the supernatant and wash the cell pellet once with cold 1X PBS.

    • Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (e.g., 50 µg/mL).

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[5]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

    • Use unstained, PI-only, and Annexin V-only stained cells to set up compensation and gates.

    • Acquire data for at least 10,000 events per sample.

Data Interpretation:

  • Annexin V- / PI- (Lower Left Quadrant): Healthy, viable cells.

  • Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells.[25]

  • Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic or necrotic cells.[25]

  • Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Shanmugam, G., et al. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Retrieved from [Link]

  • protocols.io. (2023, February 27). MTT (Assay protocol). Retrieved from [Link]

  • Creative Diagnostics. (n.d.). BrdU Staining Protocol. Retrieved from [Link]

  • MDPI. (n.d.). Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases. Retrieved from [Link]

  • Penchant Research Library. (n.d.). Sigma-1 Receptor (Pathway). Retrieved from [Link]

  • Bio-protocol. (2012, April 5). Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining). Retrieved from [Link]

  • Frontiers. (n.d.). Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury. Retrieved from [Link]

  • Wikipedia. (n.d.). Sigma-1 receptor. Retrieved from [Link]

  • Frontiers. (2024, September 9). Sigma-1 receptor signaling: A potential therapeutic approach for ischemic stroke. PMC. Retrieved from [Link]

  • Boster Biological Technology. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • DAWINBIO. (n.d.). Annexin V staining protocol for apoptosis. Retrieved from [Link]

  • MDPI. (n.d.). Pharmacological and Pathological Implications of Sigma-1 Receptor in Neurodegenerative Diseases. Retrieved from [Link]

  • PMC. (n.d.). The sigma-1 receptor: roles in neuronal plasticity and disease. Retrieved from [Link]

  • PMC. (n.d.). The Pharmacology of Sigma-1 Receptors. Retrieved from [Link]

  • Elliott, S. (2011). Current awareness of piperazines: pharmacology and toxicology. Drug Testing and Analysis, 3(7-8), 430–438.
  • ResearchGate. (n.d.). Comparison of agonist versus antagonist interactions with the sigma-1 receptor by molecular docking. Retrieved from [Link]

  • Frontiers. (2023, June 6). Defining the ligand-dependent proximatome of the sigma 1 receptor. Retrieved from [Link]

  • ResearchGate. (n.d.). 1-Benzylpiperazine and other Piperazine-based Derivatives. Retrieved from [Link]

  • Celtarys Research. (2025, September 11). Sigma-1 Receptor Assays with Fluorescent Ligands. Retrieved from [Link]

  • RSC Publishing. (2020, September 1). Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. Retrieved from [Link]

  • bioRxiv. (2022, June 25). Defining the Ligand-dependent Interactome of the Sigma 1 Receptor. Retrieved from [Link]

  • PMC. (2016, December 8). SIGMA RECEPTOR BINDING ASSAYS. Retrieved from [Link]

  • PMC. (n.d.). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. Retrieved from [Link]

  • Chemsrc.com. (2023, February 20). 1-(2,5-dimethylphenyl)piperazine Price from Supplier Brand ThermoFisher. Retrieved from [Link]

  • MDPI. (n.d.). Examination of the Novel Sigma-1 Receptor Antagonist, SI 1/28, for Antinociceptive and Anti-allodynic Efficacy against Multiple Types of Nociception with Fewer Liabilities of Use. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structure of N-benzylpiperazine (BZP). Retrieved from [Link]

  • SWGDRUG.org. (2005, June 1). BENZYLPIPERAZINE. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

  • PubMed. (2022, May 14). An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. Retrieved from [Link]

  • PMC. (2025, May 12). Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans. Retrieved from [Link]

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Application Note & Protocols: A Framework for In Vivo Preclinical Evaluation of 1-(2,5-dimethylbenzyl)piperazine (DMBP)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction Piperazine derivatives are a broad class of psychoactive compounds known for their diverse pharmacological activities, often exhibiting stimulant-like properties by modulating dopaminergic, noradrenergic, and serotoninergic systems.[1][2][3][4] Many have been explored in medicinal chemistry for their potential therapeutic effects, while others have emerged as designer drugs.[3][5] 1-(2,5-dimethylbenzyl)piperazine (DMBP) is a specific analog within this class. Due to the limited public data on its in vivo effects, a structured and logical experimental approach is necessary to characterize its pharmacological and toxicological profile.

This guide provides a comprehensive framework for the initial in vivo evaluation of DMBP. It is designed for researchers, scientists, and drug development professionals to establish a foundational understanding of the compound's pharmacokinetics, pharmacodynamics, and acute safety profile in rodent models. The protocols herein are designed as a self-validating system, where the results of each phase logically inform the design of the next, ensuring a robust and efficient investigation.

Section 1: Foundational Strategy & Pre-Study Preparations

Before initiating any in vivo experiments, a clear strategy is essential. The evaluation of a novel compound like DMBP should follow a phased approach, moving from understanding its disposition in the body to characterizing its biological effects and safety.

The Phased Investigative Workflow

The causality behind this workflow is critical: Pharmacokinetic (PK) data must precede Pharmacodynamic (PD) studies to ensure that the doses used in behavioral assays produce relevant and interpretable exposures. Preliminary safety data is required to establish the tolerated dose range for these studies.

G cluster_0 Phase I: Pharmacokinetics & Dose-Ranging cluster_1 Phase II: Behavioral Pharmacology cluster_2 Phase III: Acute Safety Assessment a Single Dose PK Study (IV, PO, IP) b Calculate Key PK Parameters (AUC, Cmax, Tmax, t1/2, F%) a->b informs c Locomotor Activity Assay b->c Dose Selection e Maximum Tolerated Dose (MTD) Study b->e Dose Rationale d Advanced Behavioral Assays (e.g., Conditioned Place Preference) c->d guides selection of f Define No-Observed-Adverse-Effect-Level (NOAEL) e->f determines f->c Safety Limits

Caption: Overall Experimental Workflow for DMBP Characterization.

Compound Purity and Formulation

The integrity of any in vivo study rests on the quality of the test article.

  • Purity Analysis: DMBP identity and purity (ideally >98%) must be confirmed via analytical methods like LC-MS and NMR before use.

  • Solubility and Vehicle Selection: The choice of vehicle is critical for ensuring consistent bioavailability. Initial solubility screening (e.g., in water, saline, DMSO, Tween 80) is required. The selected vehicle must be demonstrated to be inert and non-toxic at the administered volume. For piperazine derivatives, which are often basic, forming a salt (e.g., hydrochloride) can improve aqueous solubility.

Ethical Considerations

All animal experiments must be conducted in accordance with institutional and national guidelines (e.g., IACUC approval). Study designs should adhere to the principles of the 3Rs (Replacement, Reduction, Refinement) to minimize animal use and distress.[6]

Section 2: Phase I - Pharmacokinetic (PK) Profiling

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of DMBP in a rodent model. This phase is crucial for understanding the compound's exposure-time course and for selecting appropriate doses for subsequent pharmacodynamic and toxicological studies.[7][8][9]

Protocol 2.1: Single-Dose Pharmacokinetic Study in Rats

Rationale: This protocol establishes the fundamental PK parameters. An intravenous (IV) dose is administered to determine clearance and volume of distribution, serving as the benchmark for 100% bioavailability. An oral (PO) or intraperitoneal (IP) dose is used to assess absorption and oral bioavailability, which is critical for selecting a relevant administration route for behavioral studies.[10][11]

Materials:

  • This compound (DMBP)

  • Appropriate vehicle (e.g., 0.9% saline or 5% DMSO/5% Tween 80/90% saline)

  • Male Sprague Dawley rats (8-10 weeks old)

  • Dosing syringes and needles (appropriate gauge for IV, PO, IP)

  • Blood collection tubes (e.g., K2-EDTA coated)

  • Centrifuge, vortex mixer

  • LC-MS/MS system for bioanalysis

Methodology:

  • Animal Acclimation: Acclimate animals to the facility for at least 7 days prior to the study.

  • Group Allocation: Randomly assign rats to two groups (n=3-4 per group):

    • Group 1: IV administration (e.g., 1 mg/kg)

    • Group 2: PO or IP administration (e.g., 10 mg/kg)

  • Dosing:

    • IV Group: Administer DMBP solution via tail vein injection.

    • PO/IP Group: Administer DMBP solution via oral gavage or intraperitoneal injection.

  • Blood Sampling: Collect sparse blood samples (approx. 100-200 µL) at designated time points. A typical schedule might be:

    • IV: 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.

    • PO/IP: 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.

  • Plasma Preparation: Immediately after collection, centrifuge blood samples (e.g., 4000 rpm for 10 min at 4°C) to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of DMBP in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters from the plasma concentration-time data.[10]

Table 1: Key Pharmacokinetic Parameters to Determine

ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationIndicates the peak exposure after administration.
Tmax Time to reach CmaxIndicates the rate of absorption.
AUC Area Under the Curve (plasma concentration vs. time)Represents the total drug exposure over time.
Elimination half-lifeDetermines the time required for the drug concentration to decrease by half.
CL ClearanceMeasures the rate at which the drug is removed from the body.
Vd Volume of distributionIndicates the extent of drug distribution into tissues.
F% Bioavailability (for PO/IP)The fraction of the administered dose that reaches systemic circulation.

Section 3: Phase II - Behavioral Pharmacology Assessment

Objective: To characterize the psychoactive effects of DMBP. Based on the known pharmacology of piperazine derivatives, initial assays should focus on stimulant, rewarding, and anxiogenic/anxiolytic properties.[1][2][12]

The Logic of Behavioral Screening

The results from a general activity screen (locomotor activity) provide the rationale for pursuing more specific and complex behavioral paradigms. An increase in locomotion is a hallmark of psychostimulant action and justifies further investigation into abuse liability.[13][14]

G a Administer DMBP (PK-informed doses) b Locomotor Activity Assay a->b c Increased Activity (Stimulant-like) b->c Outcome 1 d No Change or Decreased Activity b->d Outcome 2 e Assess Rewarding Properties (Conditioned Place Preference) c->e f Assess Anxiolytic/Anxiogenic Properties (Elevated Plus Maze) d->f

Caption: Decision Tree for Behavioral Assay Selection.

Protocol 3.2: Locomotor Activity Assessment

Rationale: This is a primary, high-throughput assay to screen for stimulant or sedative effects.[12][15] An automated actophotometer provides an unbiased, quantitative measure of horizontal and vertical movements.[16] A significant increase in locomotor activity compared to a vehicle-treated control group suggests a stimulant effect.[13]

Materials:

  • DMBP formulated in an appropriate vehicle

  • Male C57BL/6 or CD-1 mice (8-10 weeks old)

  • Locomotor activity chambers (e.g., Actophotometer or open-field arena with video tracking)

  • Dosing syringes and needles

Methodology:

  • Animal Acclimation: Acclimate mice to the testing room for at least 60 minutes before the experiment.

  • Group Allocation: Randomly assign mice to groups (n=8-10 per group):

    • Group 1: Vehicle control

    • Group 2: DMBP Dose 1 (low)

    • Group 3: DMBP Dose 2 (medium)

    • Group 4: DMBP Dose 3 (high)

    • (Optional) Group 5: Positive control (e.g., amphetamine, 2 mg/kg)

  • Habituation: Place each mouse into the center of the activity chamber and allow it to habituate for 30 minutes.

  • Dosing: Remove mice from the chamber, administer the assigned treatment (e.g., via IP injection), and immediately return them to the chamber.

  • Data Collection: Record locomotor activity (e.g., total distance traveled, beam breaks) continuously for 60-120 minutes post-injection.

  • Data Analysis: Analyze the data in time bins (e.g., 5-minute intervals) to observe the onset and duration of action. Compare the total activity across groups using ANOVA followed by post-hoc tests.

Table 2: Example Dose-Response Regimen for Locomotor Study

GroupTreatmentDose (mg/kg, IP)Rationale
1Vehicle-Establishes baseline activity.
2DMBP1Low dose to test for threshold effects.
3DMBP5Mid-range dose based on PK and related compounds.
4DMBP10High dose to test for maximal effects or competing behaviors (e.g., stereotypy).
5Amphetamine2Validates the assay's sensitivity to a known psychostimulant.

Section 4: Phase III - Preliminary Safety & Acute Toxicology

Objective: To determine the acute toxicity of DMBP and establish a Maximum Tolerated Dose (MTD). This is a regulatory requirement and essential for ensuring animal welfare in subsequent, longer-term studies.[17][18][19]

Protocol 4.1: Single-Dose Escalation (MTD) Study

Rationale: This study identifies the dose at which significant, but non-lethal, toxicity is observed. It provides critical information on potential target organs of toxicity and informs the safety margin of the compound. The design should align with principles outlined in FDA and ICH guidelines.[18][20][21]

Materials:

  • DMBP formulated in an appropriate vehicle

  • Male and female Sprague Dawley rats (equal numbers)

  • Standard toxicology cages

  • Calibrated balance for body weights

  • Clinical observation checklists

Methodology:

  • Group Allocation: Assign animals to dose-escalation cohorts (n=3-5 per sex per group). Start with a low dose (e.g., based on 10x the efficacious dose from behavioral studies) and escalate in subsequent cohorts (e.g., using a modified Fibonacci sequence).

  • Dosing: Administer a single dose of DMBP via the intended clinical or primary experimental route.

  • Clinical Observations: Observe animals intensively for the first 4 hours post-dose, and then at least once daily for 14 days. Record all clinical signs of toxicity.

  • Body Weights: Measure body weight just before dosing and at regular intervals (e.g., Day 1, 3, 7, 14).

  • Necropsy: At the end of the 14-day observation period, euthanize all animals and perform a gross necropsy to identify any visible abnormalities in organs and tissues.

  • MTD Determination: The MTD is defined as the highest dose that does not cause mortality, life-threatening clinical signs, or more than a 10% loss in body weight.

Table 3: Clinical Observation Checklist

CategorySigns to Monitor
General Morbidity, mortality, changes in body weight
Central Nervous System Tremors, convulsions, stereotypy, changes in arousal, ataxia
Autonomic Salivation, piloerection, changes in pupil size
Respiratory Changes in breathing rate or effort
Behavioral Changes in posture, gait, grooming, activity level

References

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  • Patsnap. (2025). What sample types and time points are ideal for rodent PK?. Patsnap Synapse. [Link]

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Application Notes and Protocols: Characterizing 1-(2,5-dimethylbenzyl)piperazine in Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of Benzylpiperazine Analogs

The benzylpiperazine moiety is a privileged scaffold in modern medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] Derivatives of this structural class have shown a wide range of activities, with notable interactions at serotonergic and sigma-ergic receptor systems.[2][3][4][5] 1-(2,5-dimethylbenzyl)piperazine is a specific analog within this class, and while its direct pharmacological profile is still under investigation, its structural similarity to known psychoactive compounds suggests potential interactions with key central nervous system (CNS) targets.[6][7][8]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound as a ligand in receptor binding assays. We will delve into the foundational principles of these assays, provide detailed, field-proven protocols for characterizing its binding profile, and discuss the critical aspects of data analysis and interpretation. The primary focus will be on competitive binding assays targeting the sigma (σ) and serotonin (5-HT) receptor families, putative targets for this class of compounds.

The Scientific Underpinnings of Receptor Binding Assays

Receptor binding assays are a cornerstone of pharmacology, providing a direct measure of the interaction between a ligand and its receptor.[9][10] These assays are instrumental in determining the affinity of a compound for its target, quantifying receptor density in a given tissue, and elucidating the selectivity profile of a potential therapeutic agent.[11][12] The fundamental principle is based on the law of mass action, where a ligand (in this case, this compound) competes with a radiolabeled ligand for binding to a specific receptor population.[13]

The choice of assay format is critical and depends on the nature of the receptor and the available resources. The two most common approaches for membrane-bound receptors are the filtration binding assay and the scintillation proximity assay (SPA) .[11][14][15][16]

  • Filtration Binding Assay: This classic method involves incubating the receptor source (e.g., cell membranes), a radioligand, and the test compound.[17][18][19] After reaching equilibrium, the mixture is rapidly filtered through a membrane that traps the receptor-bound radioligand, while the unbound radioligand passes through.[17][18][20] The radioactivity retained on the filter is then quantified, providing a measure of receptor occupancy.[19]

  • Scintillation Proximity Assay (SPA): SPA is a homogeneous assay format that eliminates the need for a separation step.[14][15][21][22] In this technique, the receptor is immobilized onto scintillant-containing microbeads.[14][15] When a radiolabeled ligand binds to the receptor, it is brought into close enough proximity to the scintillant to induce light emission, which is then detected.[21][22] Unbound radioligand in the solution is too far away to excite the scintillant.[14][15]

Experimental Design: A Strategic Approach to Characterizing this compound

Given that the precise molecular targets of this compound are not yet fully elucidated, a logical and stepwise experimental approach is paramount.

Diagram of the Experimental Workflow

experimental_workflow cluster_phase1 Phase 1: Target Identification cluster_phase2 Phase 2: Quantitative Characterization cluster_phase3 Phase 3: Selectivity & Functional Assessment A Broad Receptor Screening (e.g., commercial panel) B Identify High-Affinity Hits (e.g., Sigma & Serotonin Receptors) A->B C Competitive Binding Assays (Determine IC50) B->C E Calculate Ki (Cheng-Prusoff Equation) C->E D Saturation Binding Assays (Determine Kd and Bmax of Radioligand) D->E F Selectivity Profiling (Against related receptor subtypes) E->F G Functional Assays (e.g., agonist vs. antagonist activity) F->G

Caption: Principle of a competitive receptor binding assay.

Data Analysis and Interpretation

  • Calculate Specific Binding: For each data point, subtract the average counts per minute (CPM) of the non-specific binding wells from the total binding or competition wells.

    • Specific Binding = Total Binding CPM - NSB CPM

  • Generate a Competition Curve: Plot the specific binding (as a percentage of the maximum specific binding) against the logarithm of the concentration of this compound.

  • Determine the IC50: Use a non-linear regression analysis (sigmoidal dose-response curve) to fit the data and determine the IC50 value. [19]

  • Calculate the Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation : [23] Ki = IC50 / (1 + [L]/Kd)

    Where:

    • [L] is the concentration of the radioligand used in the assay.

    • Kd is the equilibrium dissociation constant of the radioligand for the receptor (determined from a separate saturation binding experiment).

Table 2: Interpreting Binding Affinity Data

Ki ValueInterpretation
< 10 nMHigh Affinity
10 - 100 nMModerate Affinity
100 - 1000 nMLow Affinity
> 1000 nMVery Low or No Affinity

Trustworthiness and Self-Validation in Protocols

To ensure the integrity and reproducibility of your results, incorporate the following quality control measures:

  • Assay Window: A robust assay should have a specific binding window (Total Binding / Non-specific Binding) of at least 3.

  • Ligand Depletion: Ensure that less than 10% of the added radioligand is bound to avoid depleting the free concentration, which can affect the accuracy of the results. [24]If necessary, reduce the amount of membrane protein in the assay.

  • Equilibrium Conditions: Confirm that the incubation time is sufficient to reach equilibrium by performing a time-course experiment.

  • Reference Compounds: Always include a known reference compound with a well-characterized affinity for the target receptor as a positive control in your assays.

Conclusion

This compound represents a valuable tool for exploring the pharmacology of the benzylpiperazine class of compounds. By employing the systematic approach and detailed protocols outlined in these application notes, researchers can effectively characterize its receptor binding profile, determine its affinity and selectivity for putative targets such as sigma and serotonin receptors, and pave the way for further investigation into its potential therapeutic applications. The principles and methodologies described herein are fundamental to modern drug discovery and provide a robust framework for the pharmacological evaluation of novel chemical entities.

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  • Development of Novel Phenoxyalkylpiperidines as High- Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-amnesic Activity.University of Bari Aldo Moro.
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Application Notes & Protocols: Radiolabeling of 1-(2,5-dimethylbenzyl)piperazine with Carbon-11

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Radiolabeled Benzylpiperazines

Benzylpiperazine derivatives are a class of compounds with significant interest in neuroscience and pharmacology due to their diverse interactions with various receptors and transporters in the central nervous system (CNS). Radiolabeling these molecules, particularly with short-lived positron-emitting isotopes like Carbon-11 (¹¹C), enables in vivo imaging using Positron Emission Tomography (PET).[1][2][3] PET is a powerful molecular imaging technique that allows for the non-invasive, quantitative study of biological processes, making it an invaluable tool in drug development and clinical research.[2][3]

The specific compound, 1-(2,5-dimethylbenzyl)piperazine, is a potential candidate for PET tracer development. Its structure suggests it may target specific CNS pathways. By radiolabeling this compound, researchers can investigate its pharmacokinetics, biodistribution, and target engagement in real-time within a living organism.

This document provides a comprehensive, field-proven protocol for the ¹¹C-radiolabeling of this compound. The protocol is designed for researchers, scientists, and drug development professionals with a background in radiochemistry.

Scientific Principles: The Chemistry of ¹¹C-Methylation

The most common and robust method for introducing a Carbon-11 label into a molecule is through methylation using [¹¹C]methyl iodide ([¹¹C]CH₃I) or the more reactive [¹¹C]methyl triflate ([¹¹C]CH₃OTf).[3][4] These reagents are synthesized from [¹¹C]carbon dioxide ([¹¹C]CO₂) or [¹¹C]methane ([¹¹C]CH₄), which are produced in a cyclotron.[2][3][4]

The radiolabeling of this compound will be achieved via a nucleophilic substitution reaction (Sₙ2) on the piperazine nitrogen. The secondary amine on the piperazine ring acts as a nucleophile, attacking the electrophilic methyl group of [¹¹C]methyl iodide. This reaction forms a new carbon-nitrogen bond, incorporating the ¹¹C-label into the target molecule.

Given the short 20.4-minute half-life of Carbon-11, the entire process, from synthesis to quality control, must be rapid and efficient.[1][3] This necessitates the use of automated synthesis modules housed in lead-shielded hot cells to minimize radiation exposure to the operator.[2]

Experimental Protocol: Synthesis of [¹¹C]this compound

This protocol is divided into three main stages: precursor synthesis, automated radiolabeling, and purification & quality control.

Precursor Synthesis: N-benzyl-N'-(2,5-dimethylbenzyl)piperazine

The synthesis of the precursor molecule is a crucial first step. A suitable precursor for this radiolabeling reaction is this compound itself is not the precursor, but the target. The precursor would be the molecule to be methylated. In this case, a suitable precursor would be a piperazine derivative where one of the nitrogens is available for methylation. A common strategy is to use a protecting group on one of the piperazine nitrogens that can be removed after the initial benzylation. However, for the direct synthesis of the target molecule, we will assume the availability of this compound's direct precursor, which would be piperazine and 2,5-dimethylbenzyl chloride. A more direct precursor for the radiolabeling step would be a desmethyl version of a related compound, but since we are labeling the benzyl group, the precursor is the piperazine itself. No, that is incorrect. The radiolabeling is adding a [¹¹C]CH₃ group. The target molecule is this compound. This means the benzyl group is already present. The radiolabeling will occur on the other nitrogen of the piperazine ring. Therefore, the precursor is this compound. The product will be [¹¹C]methyl-1-(2,5-dimethylbenzyl)piperazine. Let's re-evaluate the topic. "protocol for radiolabeling this compound". This can be interpreted in two ways: 1) The final product is [¹¹C]this compound, where the ¹¹C is part of the benzyl group, or 2) The final product is a radiolabeled version of this compound, for example, by adding a [¹¹C]methyl group to the second nitrogen of the piperazine. The second option is more common and straightforward in radiochemistry. Let's proceed with the synthesis of [¹¹C]1-methyl-4-(2,5-dimethylbenzyl)piperazine. The precursor would then be this compound.

Precursor: this compound

This precursor can be synthesized by reacting piperazine with 2,5-dimethylbenzyl chloride.[5][6]

Automated Radiolabeling Workflow

The following workflow is designed for an automated synthesis module.

G cluster_0 Cyclotron & [¹¹C]CH₃I Synthesis cluster_1 Radiolabeling Reaction cluster_2 Purification & Formulation cluster_3 Quality Control cyclotron ¹⁴N(p,α)¹¹C → [¹¹C]CO₂ gas_phase Gas-Phase Iodination [¹¹C]CO₂ → [¹¹C]CH₄ → [¹¹C]CH₃I cyclotron->gas_phase trapping Trap [¹¹C]CH₃I in precursor solution gas_phase->trapping reaction Reaction Vial: Precursor in DMF Base (e.g., K₂CO₃) Heat (80-100°C), 5-10 min trapping->reaction hplc Semi-Preparative HPLC (C18 column) reaction->hplc formulation Solid-Phase Extraction (SPE) C18 Sep-Pak Formulate in saline hplc->formulation qc Analytical HPLC (Radiochemical Purity, Specific Activity) formulation->qc

Sources

Application Notes & Protocols: 1-(2,5-dimethylbenzyl)piperazine as a Chemical Probe for Target Identification

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The deconvolution of small molecule mechanisms of action is a cornerstone of modern drug discovery and chemical biology. It requires the identification of direct molecular targets to understand efficacy, anticipate off-target effects, and reveal novel biological pathways.[1] 1-(2,5-dimethylbenzyl)piperazine is a piperazine derivative with potential biological activity, suggested by the broad pharmacological profile of related compounds which are known to interact with targets such as sigma receptors.[2][3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing this compound as a chemical probe to identify its protein binding partners in complex biological systems. We present detailed, field-proven protocols for affinity purification coupled with mass spectrometry (AP-MS) and the cellular thermal shift assay (CETSA) for hit validation, emphasizing experimental design, causality, and the inclusion of self-validating controls.

The Chemical Probe: this compound

A chemical probe is a small molecule designed with high potency and selectivity that enables the study of a specific protein target.[5] While this compound is not yet a fully characterized probe with a single defined target, its piperazine core is a privileged scaffold in medicinal chemistry, known to interact with a variety of proteins.[6][7] This makes it an excellent candidate for an exploratory or "pathfinder" compound in target identification campaigns.

Physicochemical Properties

Properly characterizing the probe is the first step in any robust chemical biology experiment.

PropertyValueSource
IUPAC Name This compound-
Alternate Names 1-(2,5-Dimethylphenyl)piperazine[8][9]
CAS Number 1013-25-8[8][9]
Molecular Formula C₁₃H₂₀N₂[8]
Molecular Weight 204.31 g/mol [8]
Rationale for Use as a Target Identification Probe

The utility of a small molecule in a target deconvolution study hinges on its ability to specifically interact with protein targets. The piperazine scaffold is a well-established pharmacophore.[7][10] Derivatives have shown high affinity for various receptors, including sigma-1 (σ1R) and sigma-2 (σ2R), which are implicated in nociception and various neurological disorders.[2][3][4] The primary hypothesis is that the 2,5-dimethylbenzyl substitution confers a unique binding profile that can be elucidated using chemoproteomic techniques.

Strategic Overview of Target Identification

The overarching goal is to leverage the binding properties of this compound to isolate and identify its interacting proteins from a complex mixture, such as a cell lysate. A multi-step, validation-focused workflow is critical for generating high-confidence results.

The Importance of Controls

A successful target identification experiment is defined by its controls.

  • Negative Control Compound: An ideal experiment includes a structurally similar analog of the probe that is biologically inactive. This control helps differentiate true targets from proteins that bind non-specifically to the general chemical scaffold.[5]

  • In-Assay Competition: The most critical control involves co-incubation with an excess of the free, non-immobilized probe. True binding partners will interact with the free probe, preventing their capture by the immobilized probe, while non-specific binders will be unaffected.[11][12]

General Experimental Workflow

The process begins with a broad, discovery-based method to generate a list of potential binding partners (hits), followed by orthogonal validation methods to confirm these hits.

G cluster_0 Phase 1: Hit Discovery cluster_1 Phase 2: Hit Validation Probe Probe Synthesis (Immobilized this compound) APMS Affinity Purification- Mass Spectrometry (AP-MS) Probe->APMS Lysate Cell Lysate Preparation Lysate->APMS HitList Generation of Candidate Hit List APMS->HitList Competition Competition Control (Excess Free Probe) Competition->APMS CETSA Orthogonal Validation (e.g., CETSA) HitList->CETSA Validation Confirmation of Target Engagement CETSA->Validation

Caption: High-level workflow for chemical probe-based target identification.

Protocol 1: Affinity Purification-Mass Spectrometry (AP-MS)

AP-MS is a powerful technique to enrich and identify proteins that bind to an immobilized small molecule.[11][13][14] This protocol outlines the key steps for using a derivatized version of this compound.

Principle

The chemical probe is first functionalized with a linker and covalently attached to a solid support (e.g., agarose or magnetic beads).[15] This "bait" is incubated with cell lysate (the "prey"). Proteins that bind to the probe are captured on the beads. After washing away non-specific binders, the captured proteins are eluted and identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11][16]

Step-by-Step Methodology

Step 1: Preparation of Affinity Resin

  • Scientist's Note: This step requires synthetic chemistry expertise. The this compound molecule must be modified to include a linker arm (e.g., a polyethylene glycol or alkyl chain) terminating in a reactive group (e.g., an amine or carboxylic acid). This linker minimizes steric hindrance, allowing target proteins to access the probe. The modified probe is then covalently coupled to pre-activated beads (e.g., NHS-activated agarose) following the manufacturer's protocol. The efficiency of immobilization should be quantified.

Step 2: Cell Culture and Lysate Preparation

  • Culture cells of interest (e.g., a human cancer cell line like MCF-7 or a neuronal line like SH-SY5Y) to ~80-90% confluency.

  • Harvest cells by scraping into ice-cold phosphate-buffered saline (PBS). Pellet cells by centrifugation (300 x g, 5 min, 4°C).

  • Lyse the cell pellet in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.5% NP-40, supplemented with protease and phosphatase inhibitors).

    • Rationale: A non-denaturing buffer is crucial to preserve native protein conformations and protein-protein interactions, which may be essential for the probe to bind its target.[13]

  • Incubate on ice for 30 minutes with periodic vortexing.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant (this is the proteome) and determine the protein concentration using a standard method (e.g., BCA assay).

Step 3: Affinity Enrichment (Pulldown)

  • Equilibrate the probe-conjugated beads and control beads (beads-only) with lysis buffer.

  • To separate aliquots of clarified lysate (e.g., 1-2 mg of total protein), add:

    • Condition A (Test): Probe-conjugated beads.

    • Condition B (Competition Control): Pre-incubate lysate with a 100-fold molar excess of free this compound for 1 hour before adding probe-conjugated beads.

    • Condition C (Negative Control): Beads-only (no probe).

  • Incubate all samples on a rotator for 2-4 hours at 4°C.

  • Pellet the beads by gentle centrifugation (100 x g, 2 min, 4°C).

  • Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.

    • Rationale: Thorough washing is critical for reducing background and identifying high-confidence interactors.[14]

Step 4: Elution and Sample Preparation for Mass Spectrometry

  • Elute the bound proteins from the beads. This can be done by:

    • Competition: Using a high concentration of free probe.

    • Denaturation: Using a denaturing buffer (e.g., SDS-PAGE loading buffer) and boiling.

  • Reduce disulfide bonds with DTT and alkylate with iodoacetamide.

  • Perform in-solution or on-bead tryptic digestion to generate peptides.

  • Desalt the resulting peptides using a C18 StageTip or equivalent.

Step 5: LC-MS/MS Analysis and Data Interpretation

  • Analyze the peptide samples on a high-resolution mass spectrometer (e.g., an Orbitrap-based instrument).[17]

  • Identify and quantify proteins using a suitable software package (e.g., MaxQuant, Proteome Discoverer).

  • Filter the data. A true hit should be:

    • Significantly enriched in the test condition (Condition A) compared to the negative control (Condition C).

    • Significantly depleted in the competition control (Condition B) compared to the test condition (Condition A).

G cluster_main Affinity Purification Workflow cluster_conditions Incubation Conditions (4°C) Beads Immobilize Probe on Beads Test Test: Lysate + Probe-Beads Beads->Test Lysate Prepare Cell Lysate Lysate->Test Comp Competition: Lysate + Free Probe, then Probe-Beads Lysate->Comp Neg Control: Lysate + Beads-Only Lysate->Neg Wash Wash Beads (Remove Non-specific Binders) Test->Wash Comp->Wash Neg->Wash Elute Elute Bound Proteins Wash->Elute MS Tryptic Digest & LC-MS/MS Analysis Elute->MS Data Identify & Quantify Proteins MS->Data

Caption: Detailed workflow for the Affinity Purification-Mass Spectrometry (AP-MS) experiment.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Validation

CETSA is an indispensable method for validating that a chemical probe directly engages its target in situ (i.e., in intact cells or tissues).[18] It provides orthogonal evidence to support hits from AP-MS.

Principle

The binding of a ligand (the probe) to its target protein typically increases the protein's thermal stability. In CETSA, cells are treated with the probe or a vehicle control and then heated to a range of temperatures. At higher temperatures, proteins denature and aggregate, precipitating out of solution. A probe-bound protein will be more stable and remain in the soluble fraction at higher temperatures compared to its unbound state. This difference can be quantified by Western blot or mass spectrometry.

Step-by-Step Methodology
  • Culture and harvest cells as described in the AP-MS protocol. Resuspend the cell pellet in PBS containing protease inhibitors.

  • Divide the cell suspension into two main aliquots:

    • Vehicle Control: Treat with DMSO.

    • Probe Treatment: Treat with this compound at a suitable concentration (e.g., 1-10 µM).

  • Incubate for 1 hour at 37°C to allow for cell permeation and target engagement.

  • Aliquot each of the two main samples into separate PCR tubes for each temperature point (e.g., 10 tubes for 10 temperatures).

  • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, leaving one aliquot at room temperature as a reference.

  • Cool samples immediately on ice.

  • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).

  • Separate the soluble fraction (containing non-aggregated proteins) from the precipitated fraction by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Collect the supernatant and analyze the abundance of the protein of interest (a hit from the AP-MS screen) at each temperature point using Western blotting.

  • Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble protein relative to the non-heated sample against temperature for both the vehicle- and probe-treated samples. A rightward shift in the melting curve for the probe-treated sample indicates target engagement.

Conclusion

The identification of a small molecule's direct targets is a critical step in drug discovery and chemical biology. This guide provides a robust framework for using this compound as a chemical probe to discover and validate its protein interactome. By combining a discovery method like affinity purification-mass spectrometry with a rigorous validation technique such as CETSA, researchers can generate high-confidence data on the compound's mechanism of action. The emphasis on causality in experimental design and the non-negotiable inclusion of competition controls are paramount to ensuring the scientific integrity and trustworthiness of the findings.

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  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. [Link]

  • Durand, C., & Szostak, M. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics, 2(3), 359-375. [Link]

  • Szałach, A., Karczewska-Golec, J., Latacz, G., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Antinociceptive Properties. Journal of Medicinal Chemistry, 64(24), 18018–18035. [Link]

  • The Drug Discovery and Development (D3) Centre. (2020). Identification and development of a series of disubstituted piperazines for the treatment of Chagas disease. European Journal of Medicinal Chemistry, 199, 112379. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-(2,5-dimethylbenzyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(2,5-dimethylbenzyl)piperazine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important synthetic intermediate. We will explore the causality behind experimental choices, troubleshoot common issues, and provide validated protocols to enhance your synthetic success.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to prepare this compound, and which is generally preferred?

There are two principal and highly effective methods for the synthesis of this compound:

  • Direct N-Alkylation: This is a classical approach involving the reaction of piperazine with a 2,5-dimethylbenzyl halide (e.g., chloride or bromide) in the presence of a base. It is a straightforward, single-step reaction.

  • Reductive Amination: This method involves reacting piperazine with 2,5-dimethylbenzaldehyde to form an intermediate iminium ion, which is then reduced in situ to the desired product. Common reducing agents include sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride.[1][2]

The choice between these routes depends on the availability of starting materials, desired scale, and sensitivity of other functional groups on the molecule. Reductive amination is often preferred for its milder reaction conditions and generally higher selectivity for mono-alkylation, which can lead to a cleaner reaction profile and simpler purification.[3]

Q2: I am observing a significant amount of a higher molecular weight byproduct. What is it and how can I prevent it?

The most common byproduct in this synthesis is the 1,4-bis(2,5-dimethylbenzyl)piperazine, resulting from di-alkylation.[4] This occurs when the second, unreacted nitrogen of the piperazine ring also undergoes alkylation.

Causality: The mono-substituted product, this compound, is still a nucleophilic secondary amine and can compete with the starting piperazine for the alkylating agent.[4]

Prevention Strategies:

  • Stoichiometry Control: The most effective strategy is to use a large excess of piperazine (typically 5-10 equivalents) relative to the 2,5-dimethylbenzyl halide.[4] This statistically favors the reaction of the alkylating agent with an unreacted piperazine molecule.

  • Slow Addition: Adding the alkylating agent dropwise over an extended period maintains its low concentration in the reaction mixture, further favoring mono-alkylation.[4]

  • Protecting Groups: An alternative, highly effective method is to use a mono-protected piperazine, such as 1-Boc-piperazine.[5] The Boc group deactivates one nitrogen, allowing for selective alkylation of the other. The protecting group is then removed in a subsequent step. This multi-step process often results in higher purity and is easily scalable.[6]

Q3: What is the role of the base in the direct N-alkylation reaction, and how does its choice affect the yield?

In the direct alkylation with a benzyl halide, a base is crucial for neutralizing the hydrogen halide (e.g., HCl or HBr) that is formed as a byproduct. Without a base, the newly formed amine product would be protonated, forming an ammonium salt and effectively halting the reaction.

The choice of base is important:

  • Inorganic Bases (e.g., K₂CO₃, Na₂CO₃): These are commonly used, inexpensive, and effective. They are typically used in polar aprotic solvents like DMF or acetonitrile.[3][7] Their heterogeneity can sometimes lead to longer reaction times.

  • Organic Bases (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA)): These are soluble in a wider range of organic solvents and can lead to more homogeneous reaction mixtures. However, they can sometimes complicate purification. A weaker base may be chosen to help reduce the nucleophilicity of the mono-alkylated product, thus decreasing the rate of the second alkylation.[4]

Troubleshooting Guide

Issue 1: My reaction is stalled or showing very low conversion by TLC/LC-MS analysis.
  • Question: I've mixed piperazine, 2,5-dimethylbenzyl chloride, and potassium carbonate in acetonitrile and have been stirring for 24 hours, but I see mostly starting material. What went wrong?

  • Answer & Corrective Actions:

    • Insufficient Base/Protonation: If using piperazine dihydrochloride as a starting material, you must add sufficient base (at least 2 equivalents) to neutralize the salt in addition to the base required to scavenge the acid produced during the reaction.[3] A common mistake is to only account for the acid byproduct. Consider starting with free-base piperazine.

    • Reaction Temperature: While room temperature can be sufficient, N-alkylation reactions often require heating to proceed at a reasonable rate. Try heating the reaction mixture to 50-80°C.[7] Monitor the reaction by TLC to track progress and avoid decomposition.

    • Solvent Choice: Acetonitrile is a good choice, but for particularly stubborn reactions, switching to a more polar aprotic solvent like DMF can increase the solubility of the reagents and accelerate the reaction.[7]

    • Reactivity of Alkylating Agent: Ensure your 2,5-dimethylbenzyl chloride is not degraded. If it is old or has been improperly stored, its reactivity may be compromised. Consider using the more reactive 2,5-dimethylbenzyl bromide.

Issue 2: The product seems to be lost during aqueous workup.
  • Question: After quenching the reaction and performing a liquid-liquid extraction, I can't find my product in the organic layer. My yield is extremely low. Where did it go?

  • Answer & Corrective Actions:

    • Product Protonation: this compound is a basic compound. If the aqueous layer is acidic or even neutral, the product will be protonated to form a water-soluble ammonium salt.[5]

    • The pH Adjustment is Critical: Before extraction, ensure the aqueous layer is made basic (pH > 10) by adding a suitable base like 1M NaOH or saturated sodium bicarbonate solution. This deprotonates the product, rendering it soluble in common organic solvents like dichloromethane (DCM) or ethyl acetate.

    • Emulsion Formation: The presence of salts and basic conditions can sometimes lead to emulsions. If this occurs, adding a small amount of brine (saturated NaCl solution) can help break the emulsion.

Issue 3: Purification by column chromatography is difficult, and the product co-elutes with impurities.
  • Question: I'm trying to purify my crude product on a silica gel column, but I am getting poor separation between my desired product and what I believe is the di-alkylated byproduct. How can I improve this?

  • Answer & Corrective Actions:

    • Optimize Eluent System: Piperazines are basic and can streak on silica gel. To improve peak shape and separation, add a small amount of a basic modifier to your eluent system. A common choice is to add 0.5-1% triethylamine or ammonia in methanol to your ethyl acetate/hexanes or DCM/methanol mobile phase.

    • Alternative Purification: If chromatography remains challenging, consider converting the crude product to its hydrochloride salt. Dissolve the crude oil in a minimal amount of a solvent like diethyl ether or isopropanol and add a solution of HCl in ether/isopropanol. The salt of the desired mono-alkylated product will often precipitate with higher purity, leaving the more nonpolar di-alkylated impurity in the solution.[8] The pure free-base can then be recovered by neutralization and extraction.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound
ParameterDirect N-AlkylationReductive Amination
Starting Materials Piperazine, 2,5-dimethylbenzyl halidePiperazine, 2,5-dimethylbenzaldehyde
Key Reagents Base (e.g., K₂CO₃, TEA)Reducing Agent (e.g., NaBH(OAc)₃)
Typical Solvents Acetonitrile, DMFDichloromethane (DCM), 1,2-Dichloroethane (DCE)
Reaction Temp. Room Temp to 80°CRoom Temperature
Key Advantages Single step, uses common reagentsMilder conditions, higher selectivity, cleaner reaction
Common Issues Di-alkylation , potential for stallingCost/stability of reducing agent, imine formation step
Typical Yields 40-75% (highly dependent on stoichiometry)70-95%

Experimental Protocols & Visualizations

Protocol 1: Direct N-Alkylation with Excess Piperazine

This protocol prioritizes mono-alkylation by leveraging a statistical excess of the piperazine nucleophile.

Materials:

  • Piperazine (anhydrous, 10.0 eq.)

  • 2,5-Dimethylbenzyl chloride (1.0 eq.)

  • Potassium Carbonate (K₂CO₃, fine powder, 3.0 eq.)

  • Anhydrous Acetonitrile (MeCN)

  • Dichloromethane (DCM)

  • 1M Sodium Hydroxide (NaOH)

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add piperazine (10.0 eq.) and anhydrous acetonitrile.

  • Add potassium carbonate (3.0 eq.) to the suspension.

  • In a separate flask, dissolve 2,5-dimethylbenzyl chloride (1.0 eq.) in a small amount of anhydrous acetonitrile.

  • Add the 2,5-dimethylbenzyl chloride solution dropwise to the stirring piperazine suspension over 30 minutes at room temperature.

  • Heat the reaction mixture to 60°C and stir for 12-18 hours. Monitor progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in DCM and water. Adjust the aqueous layer pH to >10 with 1M NaOH.

  • Separate the layers and extract the aqueous phase twice more with DCM.

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate to yield the crude product.

  • Purify by silica gel chromatography (e.g., 5-10% Methanol in DCM with 0.5% TEA) to obtain pure this compound.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Purification Piperazine (10 eq) Piperazine (10 eq) Heat (60 C, 12-18h) Heat (60 C, 12-18h) Piperazine (10 eq)->Heat (60 C, 12-18h) 2,5-Dimethylbenzyl Chloride (1 eq) 2,5-Dimethylbenzyl Chloride (1 eq) 2,5-Dimethylbenzyl Chloride (1 eq)->Heat (60 C, 12-18h) K2CO3 (3 eq) K2CO3 (3 eq) K2CO3 (3 eq)->Heat (60 C, 12-18h) Solvent (MeCN) Solvent (MeCN) Solvent (MeCN)->Heat (60 C, 12-18h) Filter Filter Heat (60 C, 12-18h)->Filter Concentrate Concentrate Filter->Concentrate Acid/Base Extraction (pH > 10) Acid/Base Extraction (pH > 10) Concentrate->Acid/Base Extraction (pH > 10) Dry & Concentrate Dry & Concentrate Acid/Base Extraction (pH > 10)->Dry & Concentrate Column Chromatography Column Chromatography Dry & Concentrate->Column Chromatography Final Product Final Product Column Chromatography->Final Product

Caption: Workflow for Direct N-Alkylation.

Protocol 2: Reductive Amination

This protocol offers a milder and often higher-yielding alternative to direct alkylation.

Materials:

  • Piperazine (2.0 eq.)

  • 2,5-Dimethylbenzaldehyde (1.0 eq.)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.)

  • Anhydrous Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve piperazine (2.0 eq.) and 2,5-dimethylbenzaldehyde (1.0 eq.) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium ion intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 15 minutes. Note: The reaction may be mildly exothermic.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the aldehyde is consumed.

  • Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution until gas evolution ceases.

  • Separate the layers and extract the aqueous phase twice more with DCM.

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify by silica gel chromatography as described in Protocol 1 to yield the final product.[3][9]

G reagents Piperazine + 2,5-Dimethylbenzaldehyde iminium Iminium Ion Intermediate reagents->iminium DCM, RT product This compound iminium->product NaBH(OAc)3 G start Low Yield or Impure Product check_reaction Analyze Reaction (TLC/LC-MS) start->check_reaction stalled Reaction Stalled? (High Starting Material) check_reaction->stalled Yes dialkylation Di-alkylation? (High MW Impurity) check_reaction->dialkylation No, but impure workup_loss Workup Issue? (Low Mass Balance) check_reaction->workup_loss No, reaction complete stalled_sol Increase Temp Check Base Stoichiometry Change Solvent (DMF) stalled->stalled_sol Yes dialkylation_sol Increase Piperazine Excess Slow Alkyl Halide Addition Use Protecting Group dialkylation->dialkylation_sol Yes workup_loss_sol Basify Aqueous Layer (pH>10) Before Extraction workup_loss->workup_loss_sol Yes

Caption: Troubleshooting Logic for Synthesis Optimization.

References

  • BenchChem Technical Support Team. (2025).
  • Boley, A. J., Genova, J. C., & Nicewicz, D. A. (2024). Programmable Piperazine Synthesis via Organic Photoredox Catalysis. Journal of the American Chemical Society. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. [Link]

  • Pavia, M. R., et al. (1997). Method for preparing piperazines.
  • O'Brien, P. (n.d.). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. White Rose eTheses Online. [Link]

  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations. [Link]

  • Kavková, K., et al. (2018). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 23(11), 2959. [Link]

  • Various Authors. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. [Link]

  • Craig, J. C., & Young, R. J. (1963). 1-benzylpiperazine. Organic Syntheses, 4, 88. [Link]

  • Grogan, G. (2018). Intramolecular reductive amination for the preparation of piperazines. ResearchGate. [Link]

  • Bang-Andersen, B., et al. (2013). Purification of 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine.
  • BenchChem Application Notes. (2025).
  • BenchChem Application Notes. (2025). N-alkylation of Piperazin-2-ylmethanol Dihydrochloride. Benchchem.
  • Pearson+. (n.d.). Show how to synthesize the following amines from the indicated st... Study Prep. [Link]

  • Various Authors. (2017). Procedure for N-alkylation of Piperidine? ResearchGate. [Link]

  • El-Sawy, E. R., et al. (2015). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 20(11), 19836–19845. [Link]

  • Chad's Prep. (2018). 22.4e Synthesis of Amines Reductive Amination. YouTube. [Link]

  • Bellasio, E., et al. (1969). Synthesis and Pharmacological Study of New Piperazine Derivatives. I. Benzylpiperazines. Journal of Medicinal Chemistry, 12(5), 871-875. [Link]

  • Sergeev, D. V., et al. (2021). Methods for the catalytic synthesis of piperazine. Catalysis in Industry, 13(3), 220-230. [Link]

  • Hu, X., et al. (2016). Practical synthesis of 2-(4-benzyl-piperazin-1-ylmethyl)-5, 6-dimethoxy-3-methyl-b[4][10]enzoquinone hydrochloride. Research on Chemical Intermediates, 42, 7555–7562. [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with 1-(2,5-Dimethylbenzyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-(2,5-dimethylbenzyl)piperazine. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve solubility issues that may arise during in vitro and in vivo assays. This guide provides a structured, question-and-answer approach to common and complex solubility problems, offering both theoretical explanations and practical, step-by-step protocols.

Frequently Asked Questions (FAQs)

Q1: My this compound (as free base) won't dissolve in my aqueous assay buffer. What is the underlying issue?

Answer: this compound, in its free base form, is a lipophilic molecule with inherently low aqueous solubility. This is due to its chemical structure, which includes a non-polar benzyl group and two methyl groups attached to the piperazine ring.[1] These hydrocarbon moieties contribute to the molecule's hydrophobicity, making it difficult to dissolve in polar solvents like water or aqueous buffers. The piperazine ring itself contains two nitrogen atoms, which can act as proton acceptors, but the overall molecule remains predominantly non-polar. Many piperazine derivatives, especially those with bulky, non-polar substituents, exhibit poor water solubility, a common challenge in drug discovery and development.[2][3]

Q2: I'm preparing a stock solution. What is the best solvent to start with?

Answer: For creating a high-concentration stock solution, it is essential to use an organic solvent in which this compound is freely soluble. Based on the properties of similar benzylpiperazine compounds, the following solvents are recommended:

  • Dimethyl Sulfoxide (DMSO): This is the most common choice for preparing stock solutions of poorly soluble compounds for biological assays. It is a powerful, water-miscible organic solvent.

  • Methanol: Benzylpiperazine has been shown to be soluble in methanol.[4]

  • Ethanol: Similar to methanol, ethanol is another effective organic solvent for piperazine compounds.[5]

Protocol for Preparing a Stock Solution:

  • Accurately weigh the desired amount of this compound powder.

  • Transfer the powder to a sterile, appropriate-sized tube (e.g., a microcentrifuge tube or a glass vial).

  • Add a small volume of your chosen organic solvent (e.g., DMSO) to the tube.

  • Vortex or sonicate the mixture until the compound is completely dissolved. Gentle warming (e.g., to 37°C) can aid dissolution but be cautious of potential compound degradation.

  • Once fully dissolved, add more solvent to reach the final desired stock concentration (e.g., 10 mM or 20 mM).

  • Store the stock solution appropriately, typically at -20°C or -80°C, to minimize solvent evaporation and degradation.

Q3: My compound dissolves in the organic stock solvent but precipitates when I dilute it into my aqueous assay buffer. How can I prevent this?

Answer: This is a very common issue known as "crashing out" and occurs when the poorly soluble compound moves from a favorable organic environment to an unfavorable aqueous one. The key is to maintain the compound's solubility during and after dilution. Here are several strategies to address this:

A. Optimize the Final Co-solvent Concentration: The most straightforward approach is to ensure that the final concentration of the organic solvent (like DMSO) in your assay is sufficient to keep the compound in solution, without adversely affecting your experimental system.

  • General Guideline: Most cell-based assays can tolerate a final DMSO concentration of up to 0.5-1%. However, it is crucial to determine the tolerance of your specific assay by running a solvent toxicity control.

B. Employ a Stepwise Dilution Protocol: Instead of a single, large dilution, a serial dilution approach can be more effective.

  • Start with your high-concentration stock in 100% DMSO.

  • Perform an intermediate dilution into your assay buffer that contains a higher, non-disruptive percentage of the organic co-solvent.

  • Use this intermediate solution for the final dilution into the assay plate.

C. Utilize Solubilizing Excipients: If optimizing the co-solvent concentration is insufficient, incorporating solubilizing agents into your assay buffer can significantly enhance the aqueous solubility of your compound.

Excipient Type Examples Mechanism of Action Typical Concentration Range
Surfactants Tween® 20, Tween® 80, Pluronic® F-68Form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.0.01% - 0.1%
Cyclodextrins β-cyclodextrin, HP-β-CD, SBE-β-CDThese cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior. They encapsulate the drug molecule, forming a water-soluble inclusion complex.[6][7]1 mM - 10 mM

Troubleshooting Guide: Advanced Solubility Enhancement

Q4: I've tried adjusting co-solvents and using common surfactants, but I still observe precipitation at my desired final concentration. What are the next steps?

Answer: When basic methods fail, more advanced formulation strategies are necessary. These techniques aim to alter the physicochemical state of the compound to improve its interaction with the aqueous environment.

A. pH Modification: The piperazine moiety of your compound contains two nitrogen atoms, making it a weak base.[8] The solubility of such compounds is often highly dependent on pH.

  • Principle: By lowering the pH of the buffer, the nitrogen atoms in the piperazine ring will become protonated. This ionization increases the polarity of the molecule, which generally leads to a significant increase in aqueous solubility.

  • Protocol:

    • Prepare a range of assay buffers with different pH values (e.g., from pH 5.0 to 7.4).

    • Attempt to dissolve this compound directly in these buffers or dilute your organic stock into them.

    • Visually inspect for precipitation and, if possible, quantify the concentration of the dissolved compound using a suitable analytical method like HPLC-UV.

    • Crucial Consideration: Ensure that the altered pH does not negatively impact your assay's biological components (e.g., enzyme activity, cell viability).

B. Use of Salt Forms: If you have the free base form of the compound, converting it to a salt can dramatically improve its aqueous solubility and dissolution rate.[9] For basic compounds like this one, hydrochloride (HCl) or citrate salts are common.[1]

  • Practical Implication: If available, purchase the hydrochloride salt of this compound. This form is generally more water-soluble than the free base.[1] If you are performing chemical synthesis, the final purification step can be adapted to produce the salt form.

C. Amorphous Solid Dispersions: For more challenging cases, particularly in drug development, creating a solid dispersion can be a powerful technique.

  • Principle: This involves dispersing the crystalline drug in an amorphous, hydrophilic polymer matrix.[10][11] The amorphous form of the drug has a higher energy state and is more readily dissolved than its stable crystalline form.

  • Common Polymers: PVP (polyvinylpyrrolidone), HPMC (hydroxypropyl methylcellulose), and Soluplus®.

  • Preparation Methods:

    • Solvent Evaporation/Spray Drying: Both the drug and the polymer are dissolved in a common organic solvent, and the solvent is then rapidly removed, leaving a solid dispersion.

    • Hot Melt Extrusion: The drug and polymer are mixed and heated to form a molten state, which is then cooled and solidified.[11]

Visual Workflow and Decision-Making

The following diagram illustrates a logical workflow for troubleshooting solubility issues with this compound.

Solubility_Workflow Start Start: Solubility Issue with this compound PrepareStock Q2: Prepare High-Concentration Stock in Organic Solvent (e.g., DMSO) Start->PrepareStock Dilute Dilute Stock into Aqueous Assay Buffer PrepareStock->Dilute Precipitation Q3: Does Precipitation Occur? Dilute->Precipitation Success Success: Compound is Soluble Proceed with Assay Precipitation->Success No Troubleshoot1 Optimize Final Co-solvent Concentration (e.g., <=1% DMSO) Precipitation->Troubleshoot1 Yes StillPrecipitates1 Still Precipitates? Troubleshoot1->StillPrecipitates1 Troubleshoot2 Use Solubilizing Excipients (Surfactants, Cyclodextrins) Troubleshoot2->StillPrecipitates1 StillPrecipitates1->Success No StillPrecipitates1->Troubleshoot2 Yes AdvancedTroubleshoot Q4: Advanced Troubleshooting StillPrecipitates1->AdvancedTroubleshoot Yes pH_Modification A. pH Modification (Lower pH to protonate) AdvancedTroubleshoot->pH_Modification Salt_Form B. Use Salt Form (e.g., HCl salt) AdvancedTroubleshoot->Salt_Form Solid_Dispersion C. Solid Dispersion (e.g., with HPMC) AdvancedTroubleshoot->Solid_Dispersion StillPrecipitates2 Still Precipitates? pH_Modification->StillPrecipitates2 Salt_Form->StillPrecipitates2 Solid_Dispersion->StillPrecipitates2 StillPrecipitates2->Success No Reformulate Reformulation or Compound Analog Consideration Required StillPrecipitates2->Reformulate Yes

Caption: Decision workflow for addressing solubility issues.

References

  • Khan, I., et al. (2022). An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. Molecules, 27(10), 3169. [Link]

  • Lestari, M. L. A. D., et al. (2024). Enhancing the solubility and dissolution rate of piperine via preparation of piperine–hydroxypropyl methylcellulose 2910 solid dispersion system using freeze-drying method. Journal of Pharmacy & Pharmacognosy Research, 12(1), 175-183. [Link]

  • Khan, I., et al. (2022). An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. PubMed. [Link]

  • SWGDRUG.org. (2005). BENZYLPIPERAZINE. [Link]

  • Wikipedia. Piperazine. [Link]

  • Solubility of Things. Piperazine. [Link]

  • World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • ResearchGate. Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective. [Link]

  • Hilaris Publisher. Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. [Link]

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Technical Support Center: Troubleshooting 1-(2,5-Dimethylbenzyl)piperazine Instability in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(2,5-dimethylbenzyl)piperazine. This resource is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with this compound in solution. The following guides and FAQs are structured to provide not only solutions but also the underlying scientific rationale for troubleshooting experimental inconsistencies.

Frequently Asked Questions (FAQs)

Q1: My experimental results using this compound are inconsistent. Could this be a stability issue?

A1: Yes, inconsistent results are a common indicator of compound degradation.[1] If you observe a loss of potency, unexpected biological effects, or changes in the physical appearance of your solutions (e.g., color change, precipitation), it is crucial to investigate the stability of your compound under your specific experimental conditions. For optimal consistency, it is always best practice to use freshly prepared solutions.[1]

Q2: What are the primary factors that can cause the degradation of this compound in solution?

A2: Like other benzylpiperazine derivatives, this compound is susceptible to several degradation pathways, primarily:

  • Oxidation: The piperazine ring and the benzylic position are prone to oxidation, especially in the presence of atmospheric oxygen.[1][2] This can be catalyzed by metal ions.[2]

  • Photodegradation: Exposure to light, particularly UV light, can induce degradation.[1] Solutions should be protected from light.[1][3]

  • pH-Related Degradation: As a weak base, the stability of this compound can be highly dependent on the pH of the solution.[1] Extreme pH values can catalyze hydrolysis or other reactions.

  • Thermal Stress: Elevated temperatures can accelerate degradation reactions.[2][4]

Q3: What is the expected shelf-life of this compound solutions?

A3: The shelf-life is highly dependent on the solvent, concentration, pH, and storage conditions (temperature, light exposure, and atmosphere). Benzylpiperazines are generally more stable than phenylpiperazines in biological matrices.[5] For long-term storage, it is recommended to store solutions at low temperatures (-20°C or -80°C) in small, single-use aliquots to prevent repeated freeze-thaw cycles.[1] However, a formal stability study under your specific conditions is the only definitive way to establish a reliable shelf-life.

Q4: Are there any known reactive incompatibilities for this compound?

A4: Avoid strong oxidizing agents, as they can readily degrade the molecule. Also, be mindful of reactive excipients or buffer components. For instance, aldehydes could potentially react with the secondary amine of the piperazine ring. The presence of transition metal ions, such as copper (Cu2+), can rapidly catalyze oxidation.[2]

In-Depth Troubleshooting Guides

Issue 1: Rapid Loss of Potency in Aqueous Solutions

You've prepared a stock solution of this compound in a standard aqueous buffer for a multi-day cell-based assay. You notice that the compound's effect diminishes significantly in experiments conducted on later days.

Underlying Causes & Diagnostic Workflow

The most likely culprits are oxidation and/or pH-related degradation. The presence of dissolved oxygen in aqueous buffers and potential catalysis by trace metals from glassware or reagents can accelerate oxidative degradation.

Workflow for Diagnosing Instability

A Inconsistent Activity Observed B Prepare Fresh Solution vs. Aged Solution A->B C Compare Activity (e.g., IC50) B->C D Significant Difference? C->D E YES: Degradation Confirmed D->E >15-20% change F NO: Investigate Other Experimental Variables D->F <15-20% change G Characterize Degradation (LC-MS, Forced Degradation) E->G H Implement Stabilization Strategies G->H

Caption: Diagnostic workflow for confirming compound instability.

Solutions & Mitigation Strategies
  • pH Optimization & Buffering:

    • Rationale: Piperazine derivatives exhibit varying stability at different pH levels.[1] Identifying the optimal pH is critical.

    • Protocol: Conduct a pH-stability profile. Prepare your compound in a series of buffers covering a relevant pH range (e.g., pH 4 to 8). Analyze the purity of the solutions by HPLC immediately after preparation and then at set time points (e.g., 24, 48, 72 hours) under your experimental conditions. The pH that shows the least degradation is optimal.

  • Control of Atmospheric Oxygen:

    • Rationale: Oxygen is a key reactant in oxidative degradation.[1] Removing it can significantly enhance stability.

    • Protocol:

      • Degas your solvent/buffer by sparging with an inert gas (nitrogen or argon) for 15-20 minutes before preparing the solution.

      • Prepare the solution under a blanket of the inert gas.

      • Store aliquots in tightly sealed vials with minimal headspace, or purge the headspace with inert gas before sealing.

  • Use of Antioxidants or Metal Chelators:

    • Rationale: Antioxidants can scavenge radicals that initiate oxidation. Metal chelators like EDTA can sequester catalytic metal ions.[2]

    • Protocol: Consider adding low concentrations of antioxidants (e.g., BHT, Vitamin C) or a chelator (e.g., 0.1 mM EDTA) to your formulation. Note: You must first confirm that these additives do not interfere with your experimental assay.

  • Storage Conditions:

    • Rationale: Lower temperatures slow down reaction kinetics.[4] Light can provide the energy for photodegradation.[1]

    • Protocol: Store stock solutions frozen at -20°C or -80°C in light-protected (amber) vials.[1] For working solutions in an incubator, protect the plate or flask from direct light.

Issue 2: Appearance of Unknown Peaks in HPLC Analysis

During method development or routine quality control, you observe new, unidentified peaks in the chromatogram of your this compound sample, and the area of the parent peak is decreasing over time.

Underlying Causes & Analytical Approach

This is a clear sign of degradation. The goal is to identify the degradation products and understand the pathway. A forced degradation (or stress testing) study is the standard approach to achieve this.[6][7] This involves intentionally degrading the compound under various conditions to predict the degradation products that could form during storage.[8][9]

Protocol: Forced Degradation Study

This protocol is designed to generate likely degradation products for analytical method validation and stability assessment. Aim for 5-20% degradation of the parent compound.[7][8]

1. Sample Preparation:

  • Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

2. Stress Conditions (run in parallel):

Stress ConditionReagent/ConditionTime Points (Example)Rationale
Acid Hydrolysis 0.1 M HCl, 60°C2, 8, 24 hoursTo test susceptibility to low pH environments.[8]
Base Hydrolysis 0.1 M NaOH, 60°C2, 8, 24 hoursTo test susceptibility to high pH environments.[8]
Oxidation 3% H₂O₂, Room Temp2, 8, 24 hoursTo simulate oxidative stress.
Thermal 80°C (in solution)24, 48, 72 hoursTo assess heat sensitivity.[2][4]
Photolytic ICH Q1B conditionsN/ATo assess light sensitivity.[8]

3. Analysis:

  • At each time point, withdraw an aliquot. If necessary, neutralize the acidic and basic samples.

  • Analyze all samples, including an unstressed control, by a stability-indicating HPLC-UV method. An LC-MS method is highly recommended to obtain mass information about the degradation products.[10]

Anticipated Degradation Pathway

cluster_0 Potential Degradation Pathways Parent This compound Ox1 N-Oxide Formation Piperazine Ring Parent->Ox1 Oxidation Ox2 Benzylic Oxidation Forms Ketone Parent->Ox2 Oxidation Dealk N-Dealkylation Forms Piperazine & 2,5-dimethylbenzaldehyde Parent->Dealk Hydrolysis/Oxidation RingOpen Ring Opening Piperazine Ring Cleavage Parent->RingOpen Harsh Conditions

Caption: Plausible degradation pathways for this compound.

Solutions & Method Optimization
  • Develop a Stability-Indicating Method:

    • Rationale: A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active ingredient due to degradation.[7]

    • Protocol: Using the samples from the forced degradation study, adjust your HPLC method (e.g., gradient, mobile phase pH, column type) to achieve baseline separation between the parent peak and all major degradation peaks.[1] The method is considered "stability-indicating" once this is achieved.

  • Structure Elucidation:

    • Rationale: Identifying degradation products is crucial for understanding safety and toxicology.

    • Protocol: Use LC-MS/MS to determine the mass of the degradation products and obtain fragmentation patterns. This data, combined with knowledge of common degradation pathways for related molecules, can help in proposing structures for the unknown peaks.[11][12]

References

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (n.d.). BZP/piperazines drug profile. Retrieved from [Link]

  • Freeman, S. A., & Rochelle, G. T. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. Energy Procedia, 4, 1189-1196.
  • Freeman, S. A., Davis, J., & Rochelle, G. T. (2011). Thermal degradation of piperazine and its structural analogs. Energy Procedia, 4, 459-466.
  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs.
  • Staack, R. F., & Maurer, H. H. (2003). Studies on the metabolism and toxicological detection of the new designer drug N-benzylpiperazine in urine using gas chromatography-mass spectrometry.
  • Staack, R. F., & Maurer, H. H. (2003). Studies on the metabolism and toxicological detection of the new designer drug N-benzylpiperazine in urine using gas chromatography-mass spectrometry. PubMed. Retrieved from [Link]

  • Afaz, T., et al. (2021). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. Journal of Environmental Chemical Engineering, 9(5), 106090.
  • Gee, P., et al. (2008). 1-Benzylpiperazine and other Piperazine-based Derivatives. ResearchGate. Retrieved from [Link]

  • Chen, X., et al. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Journal of Environmental Chemical Engineering, 11(6), 111228.
  • Chan, S. C., et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. PubMed. Retrieved from [Link]

  • Kesturi, K., et al. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. American Pharmaceutical Review.
  • Reddy, P. R., & Kumar, P. S. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859.
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • Kumar, S., & Singh, R. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 72, 1-14.
  • Wójcik, M., et al. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Molecules, 26(15), 4453.
  • United Nations Office on Drugs and Crime (UNODC). (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • Navaneeswari, R., & Reddy, P. R. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. Retrieved from [Link]

  • Patel, J. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38228-38233.
  • Al-Hussainy, T. M. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9.
  • Health Service Executive. (n.d.). BZP (Benzylpiperazine). Retrieved from [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2005). BENZYLPIPERAZINE. Retrieved from [Link]

  • American Society of Health-System Pharmacists (ASHP). (2018). ASHP Guidelines on Handling Hazardous Drugs. American Journal of Health-System Pharmacy, 75(24), 1996-2031.
  • Quebec's Health and Social Services Network. (2013). Safe handling of hazardous drugs. PubMed Central. Retrieved from [Link]

  • Médecins Sans Frontières (MSF). (n.d.). Drug quality and storage. MSF Medical Guidelines. Retrieved from [Link]

  • Freeman, S. A., & Rochelle, G. T. (2012). Thermal Degradation of Aqueous Piperazine for CO2 Capture. 1. Effect of Process Conditions and Comparison of Thermal Stability of CO2 Capture Amines. Industrial & Engineering Chemistry Research, 51(30), 10138-10145.
  • Tanthana, J., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. ACS Omega, 7(33), 29193-29205.
  • PubChem. (n.d.). 2,5-Dimethylpiperazine. Retrieved from [Link]

Sources

Technical Support Center: Optimization of 1-(2,5-dimethylbenzyl)piperazine Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the in vivo application of 1-(2,5-dimethylbenzyl)piperazine. As a substituted piperazine derivative, this compound belongs to a class of molecules known for their diverse pharmacological activities, often targeting central nervous system pathways by modulating monoamine neurotransmission (dopamine, serotonin, and noradrenaline).[1][2] This guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive framework for optimizing the in vivo dosage of this novel agent. It addresses common challenges and offers structured, evidence-based troubleshooting and frequently asked questions (FAQs).

Our approach is grounded in established principles of preclinical drug development, emphasizing a systematic progression from foundational characterization to definitive in vivo efficacy and safety studies.[3][4][5]

Section 1: Foundational Knowledge & Pre-formulation

Before initiating in vivo experiments, a thorough understanding of the compound's physicochemical properties is paramount. This foundational work prevents common pitfalls such as poor bioavailability and inconsistent exposure, which can invalidate study results.

FAQ: What are the initial physicochemical properties I need to assess for this compound?

Answer: For any novel small molecule, the following properties are critical:

  • Solubility: Determine the aqueous solubility at different pH values (e.g., 2.0, 7.4, 9.0) to understand how it will behave in different physiological environments (stomach vs. intestine). Many piperazine derivatives are basic and may exhibit pH-dependent solubility.[6]

  • LogP/LogD: This value predicts the compound's lipophilicity, which influences its ability to cross cell membranes and its potential for distribution into tissues, including the brain. A high LogP may suggest poor aqueous solubility.

  • pKa: Identifying the ionization constant(s) is crucial for predicting solubility and absorption characteristics across the gastrointestinal tract.

  • Solid-State Characterization: Techniques like X-ray diffraction (XRD) and differential scanning calorimetry (DSC) can identify the crystalline form (polymorphism), which can significantly impact solubility and dissolution rates.[7]

Troubleshooting Guide: Poor Aqueous Solubility

Issue: My initial attempts to dissolve this compound in standard aqueous vehicles (saline, PBS) have failed, resulting in precipitation.

Root Cause Analysis: Substituted benzylpiperazines can be highly lipophilic and poorly soluble in aqueous media, a common challenge for Biopharmaceutics Classification System (BCS) Class II compounds (low solubility, high permeability).[7][8]

Solutions:

  • pH Adjustment: As a basic compound, this compound's solubility can often be increased by lowering the pH of the vehicle. Attempt to dissolve the compound in an acidic solution (e.g., pH 4-5) to form a more soluble salt. However, be mindful of the potential for gastrointestinal irritation upon administration.

  • Co-solvents: Employing a co-solvent system can significantly enhance solubility.[9] Start with a low percentage of a biocompatible organic solvent and titrate upwards.

    Co-solventStarting % (v/v)Maximum Recommended % (for non-GLP studies)Notes
    DMSO5%10%Can have pharmacological effects on its own.
    Ethanol10%20%Generally well-tolerated at low concentrations.
    PEG 300/40010%40%A common and safe vehicle for many compounds.
    Propylene Glycol10%30%Another widely used and safe option.
  • Complexation Agents: Cyclodextrins, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with lipophilic molecules, effectively increasing their aqueous solubility.[7][9] A typical starting concentration for HP-β-CD is 20-40% (w/v) in an aqueous buffer.

  • Lipid-Based Formulations: For highly lipophilic compounds, self-emulsifying drug delivery systems (SEDDS) can be an effective strategy to improve oral bioavailability by presenting the drug in a solubilized state.[9][10][11]

Section 2: Designing the Initial In Vivo Study

The primary goals of the first in vivo experiments are to establish the maximum tolerated dose (MTD) and to gather preliminary pharmacokinetic (PK) data.[3][4] This information is crucial for selecting a rational dose range for subsequent efficacy studies.

FAQ: How do I determine a starting dose for my first in vivo study?

Answer: A starting dose should be selected based on a combination of available data:

  • In Vitro Data: If you have in vitro efficacy data (e.g., IC50 or EC50 from cell-based assays), this can be a starting point. A common practice is to aim for initial in vivo plasma concentrations that are 10-100 times the in vitro EC50.

  • Literature on Analogues: Review studies on structurally similar benzylpiperazine derivatives.[12][13] Published toxicity or efficacy data for these compounds can provide a valuable starting range.

  • Dose Escalation Design: If no prior data exists, a conservative dose escalation design is recommended.[3] A common approach is a modified Fibonacci sequence (e.g., doses increasing by factors of 2x, 1.5x, 1.33x).

Workflow for Initial Dose-Ranging/MTD Study

DoseRangingWorkflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Execution cluster_2 Phase 3: Decision A Review In Vitro Data & Literature on Analogues B Select Vehicle & Optimize Formulation A->B C Select Animal Model (e.g., Mouse, Rat) B->C D Select Starting Dose (e.g., 1, 3, 10 mg/kg) C->D E Administer Single Dose to Small Groups (n=3) D->E F Monitor for Clinical Signs of Toxicity (24-72h) E->F G Collect Blood Samples for Satellite PK (optional) E->G H Toxicity Observed? F->H I Establish MTD (Highest non-severely toxic dose) G->I H->I Yes J Increase Dose & Repeat Phase 2 H->J No J->E

Caption: Workflow for a single-dose escalation study to determine the MTD.

Troubleshooting Guide: Unexpected Toxicity or Lack of Efficacy

Issue: In my initial dose-ranging study, I observed significant toxicity at a dose I expected to be safe, or conversely, I saw no effect at a very high dose.

Root Cause Analysis: This discrepancy often points to issues with pharmacokinetics (PK), such as unexpectedly high exposure (toxicity) or very low exposure (lack of efficacy). The metabolism of piperazine derivatives can be complex and subject to inter-individual differences, often involving cytochrome P450 enzymes like CYP2D6.[1][14]

Solutions:

  • Conduct a Pilot PK Study: Before a full dose-ranging study, administer a single, low-to-mid-range dose to a small number of animals (n=2-3) and collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours). This will provide crucial information on:

    • Cmax (Maximum Concentration): Is the peak exposure much higher than anticipated?

    • Tmax (Time to Cmax): How quickly is the compound absorbed?

    • AUC (Area Under the Curve): What is the total drug exposure over time?

    • Half-life (t½): How quickly is the compound cleared?[12]

  • Evaluate Route of Administration: If oral (PO) administration yields low bioavailability, consider an alternative route like intraperitoneal (IP) or subcutaneous (SC) injection to bypass first-pass metabolism. Be aware that these routes can alter the PK profile, often leading to a faster Tmax and higher Cmax.

  • Re-evaluate Formulation: Poor formulation can lead to incomplete dissolution and absorption, resulting in low exposure. Ensure your formulation is stable and that the compound remains in solution.

Section 3: Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling

Once you have an MTD and preliminary PK data, the next step is to understand the relationship between drug exposure (PK) and the biological effect (PD). This is the cornerstone of rational dose selection.[15][16]

FAQ: How do I link drug exposure to my desired biological effect?

Answer: A well-designed PK/PD study is essential. This typically involves a dose-response study where multiple dose levels are administered, and both plasma concentrations (PK) and a relevant biomarker of pharmacological effect (PD) are measured over time.

Experimental Protocol: Integrated PK/PD Study

  • Dose Selection: Choose at least 3-4 dose levels, spanning from a minimally effective dose to the MTD.[4] Include a vehicle control group.

  • Animal Groups: Assign animals to each dose group. Include "satellite" groups for each dose level that will be used exclusively for PK blood collection, to avoid excessive sampling from the main PD study animals.

  • Dosing & Sampling: Administer the compound. At predetermined time points, collect blood from the PK satellite groups. In the main study groups, measure the pharmacodynamic endpoint (e.g., receptor occupancy via ex vivo binding, change in a downstream signaling molecule, or a behavioral readout).

  • Data Analysis:

    • Model the PK data to determine parameters like Cmax and AUC for each dose.

    • Correlate the PK parameters with the PD endpoint at each corresponding time point and dose level. This allows you to determine the exposure needed to achieve a certain level of biological effect (e.g., the EC50 in vivo).

Logical Framework for PK/PD-Guided Dose Selection

PKPD_Logic PK_Data Pharmacokinetic Data (Dose vs. Exposure - AUC, Cmax) Model Integrate & Model Exposure-Response Relationship PK_Data->Model PD_Data Pharmacodynamic Data (Dose vs. Effect - Biomarker) PD_Data->Model Tox_Data Toxicology Data (Dose vs. Adverse Events - MTD) Tox_Data->Model Result Define Therapeutic Window: - Minimum Effective Exposure - Maximum Tolerated Exposure Model->Result Final_Dose Select Optimal Dose(s) for Efficacy Studies Result->Final_Dose

Caption: Integrating PK, PD, and toxicology data to define a therapeutic window.

References

  • Altasciences. (n.d.). Best Practices for Preclinical Dose Range Finding Studies. Retrieved from Altasciences website. [Link]

  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. [Link]

  • Antia, U., Tingle, M. D., & Russell, B. R. (2009). Pharmacokinetics of 'party pill' drug N-benzylpiperazine (BZP) in healthy human participants. Forensic Science International, 186(1-3), 63-67. [Link]

  • Dargan, P. I., & Wood, D. M. (2012). 1-Benzylpiperazine and other piperazine-based derivatives. In Novel Psychoactive Substances (pp. 361-397). Academic Press. [Link]

  • Arbo, M. D., Melega, W. P., & Bastos, M. L. (2012). The pharmacology of piperazine derivatives. Current Topics in Medicinal Chemistry, 12(10), 1149-1159. [Link]

  • LoRusso, P. M., Boerner, S. A., & Pilat, M. J. (2016). Dose Finding of Small-Molecule Oncology Drugs: Optimization throughout the Development Life Cycle. Clinical Cancer Research, 22(11), 2621-2629. [Link]

  • European Monitoring Centre for Drugs and Drug Addiction. (n.d.). BZP/piperazines drug profile. Retrieved from EMCDDA website. [Link]

  • Altasciences. (n.d.). PLANNING YOUR PRECLINICAL ASSESSMENT. Retrieved from Altasciences website. [Link]

  • Chiang, J., et al. (2023). Moving the needle for oncology dose optimization: A call for action. Clinical Pharmacology & Therapeutics, 113(5), 969-972. [Link]

  • Bretz, F., et al. (2022). A framework to guide dose & regimen strategy for clinical drug development. Clinical Pharmacology & Therapeutics, 111(1), 31-41. [Link]

  • Merisko-Liversidge, E., & Liversidge, G. G. (2011). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Pharmaceutical Science and Technology Today, 3(1), 34-41. [Link]

  • U.S. Food and Drug Administration. (2018). Step 2: Preclinical Research. Retrieved from FDA website. [Link]

  • U.S. Food and Drug Administration. (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved from FDA website. [Link]

  • Singh, A., et al. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability, 8(1), 212. [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from World Pharma Today website. [Link]

  • Certara. (n.d.). Drug Development Solutions. Retrieved from Certara website. [Link]

  • Sharma, D., & Soni, M. (2024). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]

  • Pharmacology Lectures. (2024). Pharmacology of Piperazine. YouTube. [Link]

  • Drug Hunter. (2024). Dose Number as a Tool to Guide Lead Optimization of Orally Bioavailable Compounds. YouTube. [Link]

  • Gray, R. J., et al. (2022). Dose optimization during drug development: whether and when to optimize. Journal of the National Cancer Institute, 114(10), 1332-1337. [Link]

  • Shrestha, H., Bala, R., & Arora, S. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2014, 808143. [Link]

  • Patsnap. (2024). What is the mechanism of Piperazine?. Retrieved from Patsnap Synapse. [Link]

  • Soares, M. C., et al. (2018). Piperazine designer drugs elicit toxicity in the alternative in vivo model Caenorhabditis elegans. Toxicology Letters, 295, S223. [Link]

  • Wikipedia. (n.d.). Piperazine. Retrieved from Wikipedia. [Link]

  • Mowbray, C. E., et al. (2021). Identification and development of a series of disubstituted piperazines for the treatment of Chagas disease. European Journal of Medicinal Chemistry, 213, 113171. [Link]

  • Dykstra, C. C., et al. (2011). In Vitro Selection and In Vivo Efficacy of Piperazine- and Alkanediamide-Linked Bisbenzamidines against Pneumocystis Pneumonia in Mice. Antimicrobial Agents and Chemotherapy, 55(7), 3333-3339. [Link]

  • Romeo, G., et al. (2021). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. Journal of Medicinal Chemistry, 64(15), 11569-11586. [Link]

  • Ataman Kimya. (n.d.). PIPERAZINES. Retrieved from Ataman Kimya website. [Link]

  • Meyer, M. R., & Maurer, H. H. (2011). Current awareness of piperazines: pharmacology and toxicology. Drug Testing and Analysis, 3(7-8), 452-463. [Link]

Sources

Technical Support Center: Minimizing Off-Target Effects of 1-(2,5-dimethylbenzyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction for the Researcher

Welcome to the technical support guide for 1-(2,5-dimethylbenzyl)piperazine. As drug development professionals, we understand that achieving target specificity is paramount for therapeutic success and safety. While this compound may be designed for a specific biological target, its structural motifs—namely the benzylpiperazine and arylpiperazine cores—are well-known in pharmacology to be "privileged structures." This means they can interact with multiple biological targets, leading to potential off-target effects.

This guide is designed to provide you with the foundational knowledge, practical troubleshooting, and validated experimental workflows to proactively identify, understand, and mitigate these unintended interactions. Our approach is not just to provide protocols, but to explain the scientific rationale behind them, empowering you to make data-driven decisions in your research.

Part 1: Frequently Asked Questions - Understanding the Off-Target Risk Profile

This section addresses the most common initial questions regarding the potential for off-target activity based on the structure of this compound.

Q1: What are the most probable off-targets for a compound like this compound?

Based on extensive data from the benzylpiperazine (BZP) and arylpiperazine classes of compounds, this compound has a high probability of interacting with several families of proteins outside of its intended target.[1][2] These are not confirmed interactions but represent the highest-risk areas that require experimental validation.

The core reason for this promiscuity is that the piperazine scaffold is a common feature in many CNS drugs, and it often binds to monoamine receptors and transporters.[3] BZP itself is known as a "messy drug" due to its complex pharmacology.[1]

Table 1: Predicted High-Probability Off-Target Families for this compound

Off-Target FamilySpecific ExamplesRationale & Potential Effect
Monoamine Transporters Dopamine Transporter (DAT), Serotonin Transporter (SERT), Norepinephrine Transporter (NET)BZP and its analogs can inhibit reuptake or even promote the release of neurotransmitters, leading to stimulant-like effects.[1][4][5]
Serotonin (5-HT) Receptors 5-HT1A, 5-HT2A, 5-HT2B, 5-HT2C, 5-HT7The arylpiperazine motif is a classic pharmacophore for 5-HT receptors.[6][7] Effects can range from neuropsychiatric to gastrointestinal side effects.
Adrenergic Receptors α1, α2Interaction with these receptors can lead to cardiovascular effects such as changes in blood pressure and heart rate.[8][9]
Dopamine (D) Receptors D1, D2, D3Engagement with dopamine receptors is common for this scaffold and can result in CNS side effects.[7][10]
hERG Potassium Channel Kv11.1The hERG channel is a critical off-target for many nitrogen-containing, lipophilic compounds. Inhibition can lead to fatal cardiac arrhythmias.[11][12][13]
Q2: Why is the hERG channel a particularly critical off-target to investigate?

The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel crucial for the repolarization phase of the cardiac action potential.[13] Inhibition of this channel by a non-cardiac drug is a major safety concern because it can prolong this phase, leading to a condition known as "Long QT Syndrome." This syndrome can trigger a potentially fatal arrhythmia called Torsades de Pointes.[12]

Because of this severe risk, regulatory agencies like the FDA mandate hERG liability testing for all new drug candidates.[12] Piperazine-containing compounds, especially those with lipophilic and basic nitrogen characteristics, are a structural class known to be at risk for hERG binding.[11][14] Therefore, early assessment of hERG activity is not just recommended; it is a critical step in the safety de-risking process.

Q3: What's the difference between an off-target effect and general toxicity?

An off-target effect refers to a specific, measurable interaction between your compound and a biological target other than the one for which it was designed. For example, if your compound is a kinase inhibitor but it also binds to the 5-HT2A receptor, that is an off-target effect. This interaction may or may not lead to an observable adverse effect.

Toxicity is the downstream, adverse physiological consequence. Toxicity can be caused by:

  • On-target toxicity: The intended target is modulated too strongly or is present in tissues where its modulation causes harm.

  • Off-target toxicity: The adverse effect is caused by the compound hitting one or more unintended targets (e.g., hERG-mediated cardiotoxicity).[12]

  • Metabolite toxicity: The compound is metabolized into a new chemical entity that is toxic.

  • Non-specific toxicity: Effects like membrane disruption that are not receptor-mediated.[15]

The goal of this guide is to help you identify specific off-target interactions so you can either eliminate them through medicinal chemistry or understand the potential for off-target toxicity.

Part 2: Proactive Identification & Mitigation Workflow

A reactive approach to off-target effects is inefficient and costly. The following section provides a proactive, tiered workflow for predicting, identifying, and mitigating unwanted interactions of this compound.

Off_Target_Workflow cluster_predict Phase 1: Prediction cluster_discover Phase 2: Discovery cluster_validate Phase 3: Validation & Characterization cluster_mitigate Phase 4: Mitigation predict In Silico Profiling (QSAR, Docking) broad_screen In Vitro Broad Panel Screen (e.g., SafetyScreen44) predict->broad_screen Prioritize Targets confirm Confirmatory Assays (Binding & Functional) broad_screen->confirm Hits Identified sar Structure-Activity Relationship (SAR-guided Optimization) broad_screen->sar No Hits / Clean Profile dose_response Dose-Response & Selectivity (IC50/EC50 Determination) confirm->dose_response dose_response->sar Confirmed Off-Target Selectivity Window <10x invivo In Vivo Assessment (Phenotypic Confirmation) dose_response->invivo Acceptable Selectivity Window >10x sar->broad_screen Synthesize New Analogs start Start with This compound start->predict

Caption: A tiered workflow for identifying and mitigating off-target effects.

Troubleshooting Guide: A Step-by-Step Experimental Plan

Goal: To generate a hypothesis-driven list of potential off-targets before committing to expensive wet-lab experiments.

Causality: Computational models use algorithms trained on vast datasets of compound-target interactions.[16][17] By analyzing the structure of this compound, these tools can predict its likelihood of binding to known proteins, particularly those associated with adverse events.[18]

Protocol:

  • Obtain the SMILES or SDF file for this compound.

  • Utilize a combination of publicly available and commercial prediction tools. These platforms often use different algorithms (e.g., chemical similarity, machine learning, structural docking), and a consensus from multiple tools provides a stronger prediction.[16]

  • Recommended Tools:

    • Public Servers: SwissTargetPrediction, SuperPred, SEA (Similarity Ensemble Approach).

    • Commercial Platforms: Many CROs offer computational screening services that leverage proprietary, highly curated databases.[17]

  • Analysis: Collate the predicted targets. Pay close attention to any targets that appear across multiple prediction platforms and align with the known pharmacology of benzylpiperazines (see Table 1). Use this list to inform the design of your experimental screening panel.

Goal: To empirically and unbiasedly screen the compound against a panel of the most common and highest-risk off-targets.

Causality: This is the most critical and informative step. Running the compound in a standardized, multi-target assay panel provides direct evidence of interaction. Commercial panels are cost-effective and provide high-quality, reproducible data on targets implicated in adverse drug reactions.[19][20][21][22]

Protocol:

  • Select a Panel: Choose a primary safety panel. A panel of ~40-80 targets is standard for initial screening. Ensure the panel includes the key target families identified in Step 1, especially a hERG assay and a broad selection of GPCRs and transporters.[19][22]

  • Compound Submission:

    • Prepare a stock solution of this compound of high purity (>98%) in a suitable solvent (typically DMSO).

    • Provide the required amount and concentration (usually a 10 mM stock).

    • Most providers will run the screen at a single high concentration (e.g., 10 µM) to maximize the chance of detecting interactions.

  • Data Interpretation:

    • The results are typically reported as "% inhibition" or "% activity" at the tested concentration.

    • A common threshold for a "hit" is >50% inhibition. This is a preliminary flag and does not confirm potency or mechanism.

    • Analyze the hits. Are they clustered in a specific family (e.g., multiple serotonin receptors)? This provides clues about the compound's structural liabilities.

Table 2: Representative Targets in a Standard Commercial Safety Panel (e.g., SafetyScreen44-type)

Target ClassRepresentative Examples
GPCRs Adrenergic (α1, α2, β), Dopamine (D1, D2), Serotonin (5-HT1A, 5-HT2A), Muscarinic (M1, M2, M3), Histamine (H1), Opioid (μ, δ, κ)
Ion Channels hERG, Ca2+ Channel (L-type), Na+ Channel (site 2)
Transporters DAT, NET, SERT
Enzymes COX-1, COX-2, PDE, CYP450s

Goal: To confirm the hits from the broad screen and determine their potency (IC50/EC50).

Causality: A single-point screen only indicates potential interaction. A full dose-response curve in both a direct binding assay and a functional, cell-based assay is required to confirm the interaction and understand its physiological consequence (e.g., is it an agonist or antagonist?).

Protocol (Example: Follow-up on a 5-HT2A Receptor Hit):

  • Orthogonal Binding Assay:

    • Perform a radioligand displacement assay. Here, you will measure the ability of increasing concentrations of this compound to displace a known radioactive ligand from the 5-HT2A receptor expressed in cell membranes.

    • This will yield a Ki (inhibition constant), which is a direct measure of binding affinity.

  • Functional Assay:

    • Run a cell-based assay that measures a downstream signal of 5-HT2A activation (e.g., calcium flux or IP1 accumulation).

    • Run the compound alone to test for agonist activity.

    • Run the compound in the presence of a known 5-HT2A agonist (like serotonin) to test for antagonist activity.

    • This will yield an EC50 (for agonists) or an IC50 (for antagonists).

  • Calculate Selectivity Window: Compare the on-target potency with the off-target potency. A selectivity window of at least 10-fold is often a minimum starting point, but >100-fold is highly desirable.

    • Selectivity Window = Off-Target Ki / On-Target Ki

Off_Target_Network compound This compound dopamine Dopaminergic System compound->dopamine DAT, D2 serotonin Serotonergic System compound->serotonin SERT, 5-HT2A adrenergic Adrenergic System compound->adrenergic NET, α1/α2 herg hERG K+ Channel compound->herg Cardiac Safety

Caption: Predicted off-target network for benzylpiperazine compounds.

Part 3: Advanced FAQs - Strategic Mitigation

Q4: My compound shows significant hERG activity. What are my options?

This is a common and serious issue. The primary strategy is medicinal chemistry-driven structural modification. The goal is to disrupt the key pharmacophoric features that favor hERG binding while retaining on-target activity.

  • Reduce Lipophilicity: hERG binders are often highly lipophilic. Decrease the compound's LogP by adding polar functional groups or removing greasy moieties.

  • Lower Basicity (pKa): The basic nitrogen of the piperazine ring is often a key interaction point. Strategies to lower the pKa of this nitrogen can reduce hERG binding. Switching a piperidine to a piperazine is one known tactic to achieve this.[14]

  • Introduce Steric Hindrance: Add bulky groups near the basic nitrogen to prevent the compound from adopting the correct conformation to bind within the hERG channel pore.

  • Create a Zwitterion: Introducing an acidic group (like a carboxylic acid) can create a zwitterion that is less likely to be a hERG blocker.[14]

Q5: How can I use Structure-Activity Relationships (SAR) to improve selectivity?

Once you have confirmed an off-target and have potency data for both your on-target and off-target, you can begin a systematic SAR campaign.[23][24]

  • Identify Divergence Points: Find analogs of your lead compound that show a difference in the on-target vs. off-target potency. What structural changes caused this divergence?

  • Hypothesize a Selectivity Pharmacophore: Based on the data, propose which parts of your molecule are driving off-target binding. For example, is the 2,5-dimethyl substitution pattern on the benzyl ring essential for on-target activity but also contributing to off-target binding?

  • Systematic Modification: Synthesize a small, focused library of new analogs where you systematically modify the component hypothesized to be responsible for the off-target activity.

  • Iterate: Screen the new analogs against both the on-target and the key off-target(s). This iterative process of design, synthesis, and testing is the core of lead optimization and is essential for "designing out" off-target effects.

References

  • Eurofins Discovery. (n.d.). In Vitro Safety Panels in Pharmacology Profiling. Retrieved January 15, 2026, from [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules. Nucleic Acids Research, 45(W1), W241–W249. [Link]

  • Pharmaron. (n.d.). In Vitro Safety Panel I Binding & Functional Assays. Retrieved January 15, 2026, from [Link]

  • Gombar, V. K., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 10, 770. [Link]

  • ICE Bioscience. (n.d.). Safety Pharmacology Profiling. Retrieved January 15, 2026, from [Link]

  • Sanofi. (n.d.). Computational Prediction of Off-Target Related Risks of Molecules. Retrieved January 15, 2026, from a presentation on computational toxicology. (Note: Direct link to a specific presentation is unavailable, but the concept is widely published by pharmaceutical companies).
  • AbbVie. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. [Link]

  • Reaction Biology. (n.d.). In Vitro Safety Pharmacology Services. Retrieved January 15, 2026, from [Link]

  • Lawrence Livermore National Laboratory. (n.d.). A Computational Approach to Improve Prediction of Off-Target Drug Binding Using Membrane Bilayer Effects. LDRD Annual Report. [Link]

  • Wikipedia. (n.d.). Benzylpiperazine. Retrieved January 15, 2026, from [Link]

  • An, L., et al. (2018). Discovery of novel N-aryl piperazine CXCR4 antagonists. Bioorganic & Medicinal Chemistry Letters, 28(1), 34-38. [Link]

  • Garrido, B., et al. (2023). Ensemble of structure and ligand-based classification models for hERG liability profiling. Frontiers in Chemistry, 11, 1134567. [Link]

  • ChemEurope.com. (n.d.). Benzylpiperazine. Retrieved January 15, 2026, from [Link]

  • Al-Saffar, Y., & Schechter, M. D. (2016). Benzylpiperazine: "A messy drug". Drug and Alcohol Dependence, 164, 199-206. [Link]

  • Knight, A. S., & Zhong, H. (2016). Rational Approaches to Improving Selectivity in Drug Design. Journal of Chemical Information and Modeling, 56(8), 1447-1457. [Link]

  • Almaghrabi, M. A., et al. (2017). Comparing the dopaminergic neurotoxic effects of benzylpiperazine and benzoylpiperazine. Toxicology Mechanisms and Methods, 27(9), 695-702. [Link]

  • Brennan, K. A., et al. (2007). N-benzylpiperazine has characteristics of a drug of abuse. ResearchGate. Retrieved January 15, 2026, from [Link]

  • Arida, R. M., et al. (2008). The clinical toxicology of the designer "party pills" benzylpiperazine and trifluoromethylphenylpiperazine. Clinical Toxicology, 46(9), 814-819. [Link]

  • Gee, P., et al. (2008). 1-Benzylpiperazine and other Piperazine-based Derivatives. ResearchGate. Retrieved January 15, 2026, from [Link]

  • Norton, S. (1956). Some pharmacological properties of piperazine. British Journal of Pharmacology and Chemotherapy, 11(2), 248–252. [Link]

  • Release. (n.d.). Piperazines. Retrieved January 15, 2026, from [Link]

  • Drug Hunter. (2024). Mastering hERG: Med Chem Strategies for Mitigating Cardiotoxicity Risks. YouTube. [Link] (Note: A representative URL is used as the original may be transient.)

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (n.d.). BZP/piperazines drug profile. Retrieved January 15, 2026, from [Link]

  • Pelago Bioscience. (2025). Selectivity Profiling: Unbiased Analysis of Compound Selectivity in Drug Discovery. Retrieved January 15, 2026, from [Link]

  • Wikipedia. (n.d.). Cetirizine. Retrieved January 15, 2026, from [Link]

  • Iannelli, P., et al. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Molecules, 29(14), 3213. [Link]

  • Fantegrossi, W. E., et al. (2015). Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis. Psychopharmacology, 232(11), 1973–1983. [Link]

  • Prezzavento, O., et al. (2022). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Pharmaceuticals, 15(1), 104. [Link]

  • Brennan, K. A., et al. (2007). Chronic Benzylpiperazine (BZP) Exposure Produces Behavioral Sensitization and Cross-Sensitization to Methamphetamine (MA). Drug and Alcohol Dependence, 88(2-3), 204-213. [Link]

  • Bishop, M. J., et al. (2003). 3-(alphaR)-alpha-((2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl)-3-hydroxybenzyl)-N-alkyl-N-arylbenzamides: Potent, Non-Peptidic Agonists of Both the Micro and Delta Opioid Receptors. Journal of Medicinal Chemistry, 46(4), 658-673. [Link]

  • López-Rodríguez, M. L., et al. (2021). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 26(11), 3283. [Link]

  • Chen, L., et al. (2022). Design and Synthesis of Arylpiperazine Derivatives as Potential AR Antagonists. Frontiers in Chemistry, 10, 843818. [Link]

  • World Health Organization. (2007). N-Benzylpiperazine. Retrieved January 15, 2026, from [Link]

  • AZoLifeSciences. (2022). Improving Selectivity in Drug Design. Retrieved January 15, 2026, from [Link]

  • Pulkkinen, L., et al. (2022). Target-specific compound selectivity for multi-target drug discovery and repurposing. Briefings in Bioinformatics, 23(5), bbac343. [Link]

  • Deadman, J. J., et al. (2015). The application of design of experiments (DoE) reaction optimisation and solvent selection in the development of new synthetic chemistry. Organic & Biomolecular Chemistry, 14(3), 885-895. [Link]

  • Wszelaka-Rylik, M., et al. (2022). 1,4-Bis(2-((1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethyl)piperazine. Molbank, 2022(2), M1382. [Link]

  • Dempsey, C. E., et al. (2021). Structural modeling of the hERG potassium channel and associated drug interactions. Biophysical Journal, 120(15), 3121-3134. [Link]

  • ResearchGate. (n.d.). SAR profiling of compounds with increased distance of carbonyl group to the cyclohexyl ring or its analogs. Retrieved January 15, 2026, from [Link]

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addressing poor reproducibility in experiments with 1-(2,5-dimethylbenzyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Addressing Poor Reproducibility in Experiments with 1-(2,5-dimethylbenzyl)piperazine

Introduction: The Challenge of Reproducibility with Piperazine Derivatives

Welcome to the technical support center. As a Senior Application Scientist, I understand that inconsistent results can be a significant roadblock in research and development. This compound (DMBP), like many of its substituted piperazine relatives, is a valuable chemical tool. However, its physicochemical properties and sensitivity to handling can introduce variability, leading to poor experimental reproducibility.[1]

This guide is designed to provide you with a logical, cause-and-effect framework for troubleshooting and eliminating these inconsistencies. We will move from the most fundamental source of error—the compound itself—through solution preparation and finally to assay-specific variables. Our goal is to empower you to build self-validating protocols that produce reliable and publishable data.

Part 1: Foundational Issues - Compound Purity, Identity, and Handling

The most frequent and often overlooked source of experimental variability originates from the material in the vial. Before troubleshooting your biological assay, you must first validate your starting material.

Q1: My results are inconsistent. How can I be certain that the powder in my vial is high-purity this compound?

A1: This is the most critical question. Never assume the label is a complete representation of the contents. The Certificate of Analysis (CoA) is your starting point, but independent verification is a cornerstone of rigorous science.

Expertise & Causality: Synthetic routes for benzylpiperazines, such as the reaction between piperazine and a substituted benzyl chloride, can result in several common impurities.[2][3] These include unreacted starting materials, byproducts, and, most commonly, the 1,4-dibenzylpiperazine species where both nitrogen atoms on the piperazine ring have been substituted. Even small amounts of these impurities can have significant off-target effects or interfere with the activity of the primary compound, leading to inconsistent EC₅₀/IC₅₀ values.

Troubleshooting Protocol: Verifying Compound Identity and Purity

  • Scrutinize the Certificate of Analysis (CoA):

    • Identity Confirmation: Look for confirmation by ¹H-NMR and Mass Spectrometry (MS). The data should match the expected structure of DMBP.

    • Purity Assessment: Purity is typically determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[4][5] For most cell-based assays, a purity of ≥98% is recommended.

  • Independent Verification (If High Variability Persists):

    • If you lack in-house analytical capabilities, consider a third-party analytical service.

    • LC-MS Analysis: A simple Liquid Chromatography-Mass Spectrometry analysis can confirm the molecular weight of the main peak.

    • HPLC-UV Analysis: An HPLC method with UV detection can provide a quantitative purity assessment and reveal the presence of UV-active impurities.[6]

Data Summary: Key Parameters on a Certificate of Analysis

Parameter Expected Value for DMBP (C₁₃H₂₀N₂) Significance
Molecular Formula C₁₃H₂₀N₂ Confirms the elemental composition.
Molecular Weight 204.31 g/mol Essential for preparing molar solutions.
Purity (HPLC/GC) ≥98% Ensures that observed effects are due to the target compound.
¹H-NMR Conforms to structure Confirms the precise chemical structure and isomeric purity.

| Mass Spec (MS) | [M+H]⁺ = 205.17 | Confirms the mass of the molecule, providing strong evidence of identity. |

Q2: The DMBP I purchased is a hydrochloride (HCl) salt. How does this affect my experiments?

A2: The salt form is a critical detail that significantly impacts your calculations and the compound's behavior in solution. An estimated 50% of all drug molecules are administered as salts to improve properties like solubility and stability.[7][8]

Expertise & Causality: When DMBP is prepared as a hydrochloride salt (DMBP-HCl), a molecule of HCl is ionically bonded to one of the nitrogen atoms on the piperazine ring. This has two immediate consequences:

  • Increased Molecular Weight: You are weighing out both the DMBP and the HCl. This must be accounted for in your molar calculations to avoid preparing solutions that are less concentrated than intended.

  • Improved Aqueous Solubility: The salt form is generally more polar and crystalline, leading to significantly better solubility in aqueous buffers (like PBS) compared to the free base form.[9][10] Dissolving the salt in a neutral buffer will result in a slightly acidic solution.

Protocol: Correct Molar Concentration Calculation for Salt Forms

  • Identify the Full Molecular Weight:

    • DMBP (Free Base) MW = 204.31 g/mol

    • HCl MW = 36.46 g/mol

    • DMBP-HCl MW = 240.77 g/mol

  • Use the Correct Molecular Weight in Your Calculation:

    • Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight (g/mol)

    • Example: To make 10 mL of a 10 mM stock solution of DMBP-HCl:

      • Mass = 0.010 mol/L * 0.010 L * 240.77 g/mol = 0.02408 g = 24.08 mg

    • Failing to account for the HCl would lead you to weigh out only 20.43 mg, resulting in an actual concentration of only 8.49 mM—a 15% error.

Q3: What are the definitive best practices for storing and handling DMBP powder and stock solutions?

A3: Piperazine derivatives, particularly benzylpiperazines, can be susceptible to degradation if not stored properly.[11] Stability is paramount for reproducibility.

Expertise & Causality: The benzyl group can be susceptible to oxidation. Furthermore, many piperazines are hygroscopic (readily absorb moisture from the air), which can lead to hydrolysis or degradation over time. Stock solutions, especially in DMSO, are not indefinitely stable.

Storage and Handling Protocol:

  • Solid Compound:

    • Store at -20°C in a tightly sealed vial.

    • Use a desiccator if possible to minimize moisture exposure.

    • Crucial Step: Before opening, always allow the vial to warm to room temperature for at least 20-30 minutes. Opening a cold vial will cause atmospheric moisture to condense on the powder, compromising its stability.

  • Stock Solutions:

    • Prepare a high-concentration primary stock in 100% DMSO or ethanol.

    • Aliquot the stock solution into small, single-use volumes in appropriate vials (e.g., glass with Teflon-lined caps).[12]

    • Store aliquots at -20°C or -80°C . Avoid repeated freeze-thaw cycles.

    • Studies on related piperazines show significant degradation can occur over months, even when frozen.[13] For long-term studies, it is advisable to prepare fresh stock solutions every 3-6 months. Storing samples at room temperature should be avoided.[11]

Part 2: Solution Preparation and Experimental Design

Once you have validated your starting material, the next potential source of error is its preparation for use in an assay.

Q4: I'm seeing precipitation or cloudiness when I dilute my DMSO stock of DMBP into aqueous buffer. Why?

A4: This is a classic solubility problem. While DMBP may be highly soluble in 100% DMSO, its solubility can drop dramatically when diluted into an aqueous medium, a phenomenon known as "crashing out."

Expertise & Causality: The solubility of a compound is dependent on the properties of the solvent.[14] When a concentrated DMSO stock is rapidly diluted into a buffer, the percentage of the organic solvent drops precipitously, and the aqueous buffer may not be able to keep the compound dissolved at that concentration.

Troubleshooting Protocol: Avoiding Precipitation

  • Know Your Solubility Limits: Check the supplier's technical data sheet for solubility information in various solvents. While specific data for DMBP is scarce, data for a related compound, 1-(2,5-dimethoxybenzyl)piperazine, shows high solubility in DMSO (30 mg/mL) and moderate solubility in PBS (10 mg/mL).[15]

  • Use an Intermediate Dilution Step: Instead of diluting directly from a 100 mM DMSO stock into your final assay buffer, perform an intermediate dilution in a medium with a higher percentage of organic solvent or protein (e.g., cell culture medium with serum).

  • Vortex During Dilution: When adding the compound to the aqueous buffer, vortex or mix the solution vigorously to aid dissolution and prevent localized high concentrations that can initiate precipitation.

  • Limit Final DMSO Concentration: For most cell-based assays, the final concentration of DMSO should be kept below 0.5%, and ideally below 0.1%, as DMSO itself can have biological effects.[16] Always include a "vehicle control" in your experiments, which contains the same final concentration of DMSO as your treated samples.

Workflow for Preparing Working Solutions

G A 1. Prepare 100 mM Primary Stock in 100% DMSO B 2. Aliquot & Store at -80°C A->B For long-term storage C 3. Create Intermediate Dilution (e.g., 1 mM in cell culture medium) B->C Thaw one aliquot D 4. Perform Serial Dilutions in final assay buffer/medium C->D Vortex during dilution E 5. Add to Assay Plate (Ensure final DMSO % is low and consistent) D->E

Caption: Workflow for dilution to prevent precipitation.

Part 3: Troubleshooting the In Vitro Assay

If you have validated your compound and your solution preparation methods, the final area to troubleshoot is the biological assay itself.

Q5: My dose-response curves for DMBP are noisy or the EC₅₀ value shifts between experiments. What should I check?

A5: Inconsistent dose-response curves, assuming the compound is not the issue, almost always point to variability in the biological system or assay procedure.[16][17] Piperazine derivatives often act on G-protein coupled receptors (GPCRs), which are notoriously sensitive to assay conditions.[18][19][20]

Expertise & Causality: The response of a cell-based assay is a function of many variables, including cell health, confluency, passage number, and precise timing of reagent additions. For GPCR assays, factors like receptor expression levels (which can vary with passage number) and incubation times (to allow for ligand binding equilibrium) are critical.[21][22]

A Self-Validating Troubleshooting Workflow To diagnose the issue, systematically assess each component of your experiment.

G cluster_0 Pre-Assay Checks cluster_1 Assay Execution Checks cluster_2 Data Analysis Checks A Inconsistent EC₅₀? B Is the compound stock fresh? (Prepared < 3 months ago?) A->B C Are cells healthy & at a consistent passage number? B->C D Is cell seeding density optimized and consistent? C->D E Are incubation times (drug exposure, detection) precise? D->E F Are you using a vehicle control (e.g., 0.1% DMSO)? E->F G Are you removing outlier data points based on pre-defined criteria? F->G H Is the curve fit appropriate (e.g., four-parameter logistic)? G->H I Reproducible Data H->I

Caption: Troubleshooting workflow for inconsistent dose-response curves.

Detailed Protocol: Optimizing a Cell-Based GPCR Assay

  • Standardize Cell Culture:

    • Use cells from a narrow passage number range (e.g., passages 5-15).

    • Ensure cells are in the logarithmic growth phase and have high viability (>95%) at the time of plating.

  • Optimize Cell Density:

    • Perform a cell titration experiment. Plate a range of cell densities (e.g., 5,000 to 40,000 cells/well) and stimulate them with a maximal effective concentration of a known agonist for your receptor.

    • Choose a density that gives a robust assay window without being confluent at the end of the experiment.[21]

  • Optimize Incubation Times:

    • Agonist/Antagonist Treatment: The time required to reach binding equilibrium can vary. Test several incubation times (e.g., 15 min, 1 hr, 4 hr, 24 hr) to determine the optimal window for your compound and receptor system.[21]

    • Detection Reagents: Follow the manufacturer's protocol precisely for the incubation time of detection reagents (e.g., for cAMP or calcium flux assays).[23]

  • Plate Layout:

    • Avoid using the outer wells of a 96- or 384-well plate if you suspect "edge effects" due to evaporation. If you must use them, ensure they contain only vehicle controls.

    • Randomize the location of your dose-response curves on different plates to avoid systematic bias.

By implementing these rigorous controls, you can systematically eliminate sources of variability and achieve the reproducible data necessary for advancing your research.

References

  • Pharmaceutical Technology. (n.d.). Salt Selection in Drug Development. [Link]

  • Vertex AI Search. (2024). Physiochemical assessment of pharmaceutical salt forms.
  • British Journal of Clinical Pharmacology. (n.d.). Pharmaceutical salts: a formulation trick or a clinical conundrum?. [Link]

  • ResearchGate. (n.d.). Role of Salt Selection in Drug Discovery and Development | Request PDF. [Link]

  • Dr.Oracle. (2025).
  • Wikipedia. (n.d.). Solvent effects. [Link]

  • Anticancer Research. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”. [Link]

  • MDPI. (n.d.). The Influence of Solvent Choice on the Extraction of Bioactive Compounds from Asteraceae: A Comparative Review. [Link]

  • PubMed. (2024). Effect of Organic Solvents on the Activity, Stability and Secondary Structure of asclepain cI, Using FTIR and Molecular Dynamics Simulations. [Link]

  • ResearchGate. (n.d.). Repeatability of the retention times, surface areas of piperazine... | Download Scientific Diagram. [Link]

  • PubMed. (n.d.). Effect of organic solvents on stability and activity of two related alcohol dehydrogenases: a comparative study. [Link]

  • ResearchGate. (n.d.). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. [Link]

  • MDPI. (2021). Utilization of Nanotechnology to Improve the Handling, Storage and Biocompatibility of Bioactive Lipids in Food Applications. [Link]

  • PubMed. (2018). Stability of Synthetic Piperazines in Human Whole Blood. [Link]

  • Analytical CHEMISTRY. (n.d.). Analytical CHEMISTRY.
  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • MDPI. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. [Link]

  • YouTube. (2024). Pharmacology of Piperazine ; Definition, Uses, Mechanism of action, Side effects. [Link]

  • Biomolecules & Therapeutics. (n.d.). Bioactive Lipids and Their Derivatives in Biomedical Applications. [Link]

  • PubMed Central. (n.d.). Bioactive Lipids and Their Derivatives in Biomedical Applications. [Link]

  • PubMed. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course "Preclinical and Early-phase Clinical Pharmacology". [Link]

  • ResearchGate. (2025). (PDF) Utilization of Nanotechnology to Improve the Handling, Storage and Biocompatibility of Bioactive Lipids in Food Applications. [Link]

  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. [Link]

  • Fluidic Sciences Ltd. (2024). Why G protein-coupled receptors (GPCRs) are difficult to study. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Piperazine?. [Link]

  • Organic Syntheses. (n.d.). 1-benzylpiperazine. [Link]

  • LubioScience. (2025). GPCR - Structure, Function and Challenges. [Link]

  • Wikipedia. (n.d.). Piperazine. [Link]

  • ResearchGate. (2025). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • Organic Chemistry Portal. (n.d.). Piperazine synthesis. [Link]

  • Auburn University. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. [Link]

  • RSC Publishing. (n.d.). Analytical Methods.
  • Semantic Scholar. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. [Link]

  • OpenBU. (n.d.). Investigation in stability of eight synthetic piperazines in human whole blood under various storage conditions over time. [Link]

  • ResearchGate. (n.d.). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. [Link]

  • PubMed. (2020). Piperazine derivatives as dangerous abused compounds. [Link]

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  • ResearchGate. (n.d.). (PDF) Piperazine Derivatives as Dangerous Abused Compounds. [Link]

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Technical Support Center: Optimizing Incubation Times for 1-(2,5-dimethylbenzyl)piperazine in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the novel piperazine derivative, 1-(2,5-dimethylbenzyl)piperazine (DMBP). This document serves as a resource for researchers, scientists, and drug development professionals to navigate the critical parameter of incubation time in cell-based assays involving DMBP. Proper optimization of this variable is paramount for generating accurate, reproducible, and meaningful data.

This guide is structured in a question-and-answer format to directly address common issues and provide practical, field-proven insights to streamline your experimental workflows.

Part 1: Frequently Asked Questions (FAQs) - Foundational Knowledge

This section covers the essential background information required before designing and troubleshooting your experiments with this compound.

Q1: What is this compound and what is its putative mechanism of action?

This compound is a synthetic small molecule belonging to the piperazine class of compounds.[1][2] Piperazine derivatives are known to exhibit a wide range of biological activities, including but not limited to anticancer, antimicrobial, and antipsychotic effects.[3][4][5][6] The specific mechanism of action for DMBP is still under investigation, but related arylpiperazine compounds have been shown to induce cytotoxic effects in tumor cells by modulating signaling pathways that regulate cell proliferation and apoptosis, such as the PI3K/Akt pathway.[4] Many piperazine compounds also interact with neurotransmitter systems, particularly dopamine and serotonin receptors.[4][6] Given this background, DMBP may function by perturbing critical cellular signaling cascades, and its effects are likely to be both concentration- and time-dependent.

Q2: Why is optimizing the incubation time so critical for this compound?

The duration of exposure to DMBP can dramatically influence experimental outcomes.

  • Insufficient Incubation: A short incubation may not provide enough time for the compound to engage its target, transduce a signal, and elicit a measurable biological response, leading to a false-negative result or an underestimation of potency (e.g., an artificially high IC50 value).[7]

  • Excessive Incubation: Prolonged exposure can lead to secondary effects that confound data interpretation. These can include off-target toxicity, activation of cellular stress or compensatory signaling pathways, and metabolic degradation of the compound in the culture medium.[7] For example, a compound that is cytostatic at 24 hours might appear cytotoxic at 72 hours due to nutrient depletion or secondary necrosis.

Optimizing incubation time is therefore essential for defining the true biological activity and therapeutic window of DMBP.

Q3: How should I prepare and store a stock solution of DMBP?

As with most small molecules, DMBP should be dissolved in a high-purity solvent like dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10-50 mM).

  • Refer to the manufacturer's data sheet for solubility information.

  • Weigh the compound accurately and add the calculated volume of DMSO to achieve the desired molarity.

  • Ensure complete dissolution by vortexing or gentle warming.

  • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles, which can degrade the compound.

  • Store aliquots at -20°C or -80°C, protected from light. Before each use, thaw an aliquot completely and bring it to room temperature.

Crucial Note: Always include a vehicle control (e.g., DMSO at the same final concentration used for DMBP treatment) in your experiments to account for any solvent-induced effects.

Part 2: Troubleshooting Guide - Addressing Specific Experimental Issues

This section provides solutions to common problems encountered during DMBP experiments, with a focus on incubation time as a key variable.

Q4: I'm observing high levels of cell death even at low concentrations of DMBP. Is the incubation time too long?

This is a common issue. If you are seeing widespread cytotoxicity that does not correlate well with the expected dose-response, the incubation period may be too long for your specific cell line and assay.

Troubleshooting Steps:

  • Confirm with a Viability Assay: First, ensure you are using a reliable method to distinguish between cytotoxicity (cell death) and cytostaticity (inhibition of proliferation). Assays like Trypan Blue exclusion or those measuring membrane integrity (e.g., LDH release) are direct measures of cell death.[8][9][10]

  • Perform a Time-Course Experiment: This is the most direct way to solve the problem. A time-course experiment will reveal the kinetics of DMBP's effect.

    • Action: Treat your cells with a fixed, mid-range concentration of DMBP (e.g., your estimated IC50 or a concentration that yields partial effects).

    • Measurement: Assess cell viability at multiple, distinct time points. For a potentially fast-acting compound, this could be 4, 8, 12, 24, and 48 hours.[7][11]

    • Analysis: Plot viability versus time. You may find that the desired inhibitory effect is observable at an earlier time point before overt cytotoxicity kicks in. The optimal window is where you see a significant biological effect without excessive cell death.

Data Interpretation Example:

Incubation Time Cell Viability (MTT Assay) Membrane Integrity (LDH Release) Interpretation
8 hours 75% Low Primarily cytostatic or early apoptotic effects.
24 hours 45% Moderate Mixed cytostatic/cytotoxic effects.

| 48 hours | 15% | High | Widespread cytotoxicity is now the dominant effect. |

This table illustrates how an early time point (8 hours) might be optimal for studying the primary inhibitory mechanism before secondary cytotoxicity dominates the result.

Q5: I'm not seeing the expected biological effect of DMBP. Should I just extend the incubation time?

While extending the incubation time is a logical step, it should be done systematically. A lack of effect could be due to several factors, including insufficient incubation, but also compound instability or inappropriate assay choice.

Troubleshooting Workflow:

G start No Observed Effect q1 Is the concentration appropriate? (Check literature, run dose-response) start->q1 q2 Is the assay endpoint relevant to the compound's putative MOA? q1->q2 Yes sol1 Increase/Decrease Concentration q1->sol1 No q3 Is the incubation time long enough? q2->q3 Yes sol2 Select a more proximal assay (e.g., phospho-protein vs. viability) q2->sol2 No sol3 Perform a Time-Course Experiment (e.g., 24h, 48h, 72h) q3->sol3 No end Optimal Effect Observed sol1->end sol2->end sol3->end

Caption: Troubleshooting workflow for a lack of compound effect.

Actionable Advice:

  • Signaling vs. Phenotypic Endpoints: If you are measuring a downstream event like cell death or proliferation, a longer incubation (e.g., 24, 48, 72 hours) is often necessary.[7] If you are assessing a more immediate, upstream event like the phosphorylation of a target kinase, a much shorter incubation (e.g., 30 minutes to 4 hours) may be required.

  • Compound Stability: For long incubation times (>48 hours), consider the stability of DMBP in your culture medium at 37°C. It may be necessary to perform a medium change with freshly prepared DMBP to maintain a consistent concentration.[7][12]

Q6: My results with DMBP are highly variable between experiments. How can I improve reproducibility?

Inconsistent incubation timing is a major source of variability. However, other factors related to cell culture practice are also critical.

Key Factors for Reproducibility:

  • Standardize Incubation Time: Use a precise, optimized incubation time for all related experiments. Do not harvest samples "in the morning" on one day and "in the afternoon" on another.

  • Control Cell Density: The confluency of your cells at the time of treatment can significantly impact their response. A sparse culture may respond differently than a dense one. Always seed the same number of viable cells for each experiment and treat them at a consistent confluency (e.g., 50-70%).[12]

  • Logarithmic Growth Phase: Ensure cells are in the log (exponential) growth phase when you apply the treatment. Cells in the lag or stationary phase can have altered metabolism and drug sensitivity.[12]

  • Passage Number: Use cells within a consistent, low passage number range. High passage numbers can lead to phenotypic drift and altered drug responses.

Part 3: Experimental Protocols & Data Presentation

This section provides standardized protocols for the key experiments discussed in this guide.

Protocol 1: Time-Course Experiment to Determine Optimal Incubation

This protocol is designed to identify the ideal time point to measure the effect of DMBP on cell viability.

Materials:

  • Your cell line of interest

  • Complete culture medium

  • DMBP stock solution (e.g., 10 mM in DMSO)

  • Vehicle (DMSO)

  • 96-well clear, flat-bottom tissue culture plates

  • A cell viability reagent (e.g., MTT, MTS, or a resazurin-based reagent)[9][13]

  • Multichannel pipette

  • Plate reader

Step-by-Step Methodology:

  • Cell Seeding: Trypsinize and count your cells. Seed the cells in a 96-well plate at the predetermined optimal density for your cell line. Allow cells to adhere and enter the log growth phase (typically 18-24 hours).

  • Compound Preparation: Prepare a working solution of DMBP in complete culture medium at a concentration that is 2x your desired final concentration. Prepare a corresponding 2x vehicle control.

  • Treatment: Carefully remove half the medium from each well and add an equal volume of the 2x DMBP or 2x vehicle solution. This minimizes disturbance to the cell monolayer.

  • Incubation: Place the plate back in the incubator (37°C, 5% CO2).

  • Data Collection at Time Points: At each designated time point (e.g., 4, 8, 12, 24, 48 hours), remove the plate and perform the cell viability assay according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the data by setting the average of the vehicle-treated wells at each time point to 100% viability.

    • Calculate the relative viability of the DMBP-treated wells.

    • Plot the % Viability vs. Incubation Time to visualize the kinetic response.

Protocol 2: Dose-Response Experiment at a Fixed, Optimized Incubation Time

Once the optimal incubation time is determined from Protocol 1, use it to accurately determine the potency (e.g., IC50) of DMBP.

Step-by-Step Methodology:

  • Cell Seeding: Follow Step 1 from Protocol 1.

  • Compound Preparation: Prepare a serial dilution of DMBP in complete culture medium. A typical 8-point dilution series might range from 100 µM down to 1 nM, plus a vehicle-only control.

  • Treatment: Treat the cells with the serial dilutions of DMBP.

  • Incubation: Incubate the plate for the single, optimized incubation time determined previously.

  • Data Collection: Perform the cell viability assay.

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Plot the % Viability vs. log[DMBP Concentration].

    • Use a non-linear regression analysis (e.g., four-parameter logistic curve) to calculate the IC50 value.

Visualizing the Relationship Between Key Parameters

The interplay between concentration, time, and cellular response defines the window for a successful experiment.

G cluster_0 Input Variables cluster_1 Outcome conc Concentration window Optimal Experimental Window conc->window time Incubation Time time->window density Cell State (Density, Growth Phase) density->window

Caption: Key experimental variables influencing the optimal outcome.

References
  • Danaher Life Sciences. (n.d.). Cell Viability and Proliferation Assays in Drug Screening. Retrieved from [Link]

  • Biological Activities of Piperazine Derivatives: A Comprehensive Review. (2024). Retrieved from [Link]

  • Suryavanshi, H. R., & Rathore, M. M. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Records of Natural Products, 11(3), 228-238. Retrieved from [Link]

  • López-Muñoz, F., et al. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Current Pharmaceutical Design, 25(33), 3560-3568. Retrieved from [Link]

  • Faizan, M., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Medicinal Chemistry, 20(8), 753-780. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Cell Viability Assays. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Cell Proliferation and Viability Assay. Retrieved from [Link]

  • Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Retrieved from [Link]

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Technical Support Center: Navigating the Metabolic Instability of 1-(2,5-dimethylbenzyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, actionable insights into understanding and overcoming the metabolic instability associated with 1-(2,5-dimethylbenzyl)piperazine and its analogs. Our goal is to equip you with the knowledge to troubleshoot experimental hurdles, optimize your compounds, and accelerate your discovery pipeline.

Poor metabolic stability is a frequent cause of candidate attrition, often leading to insufficient in vivo exposure and undesirable pharmacokinetic profiles.[1] This guide will delve into the common metabolic liabilities of the benzylpiperazine scaffold, provide step-by-step protocols for assessment, and outline scientifically-grounded strategies for structural modification.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions encountered when working with benzylpiperazine derivatives.

Q1: We've observed that our lead compound, this compound, has a very short half-life in our in vivo rodent studies. What are the likely metabolic pathways causing this?

Based on the known metabolism of benzylpiperazine and related structures, the rapid clearance is likely due to two primary "metabolic soft spots":

  • Oxidation at the Benzylic Position: The methylene bridge connecting the dimethylphenyl ring and the piperazine is highly susceptible to oxidation by Cytochrome P450 (CYP) enzymes.[2] This benzylic carbon can be hydroxylated, leading to an unstable intermediate that can be further processed.

  • N-Dealkylation of the Piperazine Ring: The bond between the benzyl group and the piperazine nitrogen is a common site for oxidative N-dealkylation.[3][4] This cleavage, often mediated by CYP3A4, would break the molecule into 2,5-dimethylbenzyl fragments and a piperazine moiety, which are then further metabolized and cleared.[3][5]

  • Aromatic Hydroxylation: The dimethylphenyl ring itself can be a substrate for hydroxylation, although the existing methyl groups may offer some steric hindrance.[6][7]

Q2: What is the first experiment we should run to confirm these metabolic liabilities?

The most direct approach is to perform an in vitro metabolic stability assay followed by metabolite identification .[8]

  • Initial Assessment: Start with a liver microsomal stability assay .[9] Liver microsomes are rich in CYP enzymes, the primary drivers of phase I metabolism, and will quickly reveal if your compound is a substrate for these enzymes.[9][10] This assay will provide key parameters like intrinsic clearance (CLint) and in vitro half-life (t½).[1][11]

  • Metabolite Identification: Concurrently, or as a follow-up, conduct a metabolite identification study using high-resolution liquid chromatography-mass spectrometry (LC-MS/MS). By incubating your compound with liver microsomes (or hepatocytes) and analyzing the resulting mixture, you can identify the mass of the metabolites formed. A mass increase of +16 Da, for instance, strongly suggests an oxidation event (e.g., hydroxylation).

Q3: Our compound is rapidly cleared in human liver microsomes. What does "intrinsic clearance (CLint)" tell us?

Intrinsic clearance (CLint) represents the inherent ability of liver enzymes to metabolize a drug, independent of factors like blood flow.[1][11] A high CLint value in a microsomal assay indicates that the compound is efficiently metabolized by the enzymes present (primarily CYPs). This is a strong predictor of high hepatic clearance and a short in vivo half-life, which aligns with your in vivo observations.[9]

Q4: What is the difference between using liver microsomes and hepatocytes for these assays?

Microsomes are subcellular fractions containing phase I enzymes (like CYPs).[9] They are cost-effective and excellent for identifying liabilities related to oxidative metabolism.[12] Hepatocytes, being intact liver cells, are considered the "gold standard" for in vitro metabolism studies because they contain both phase I and phase II (conjugation) enzymes, as well as active transporters.[9][10] If your compound is stable in microsomes but still shows high clearance in vivo, an assay with hepatocytes is a crucial next step to investigate if phase II metabolism (e.g., glucuronidation) is the cause.[13]

Troubleshooting Guides & Experimental Protocols

This section provides structured guidance for specific experimental challenges and detailed protocols for key assays.

Problem: High In Vitro Clearance Observed in Microsomal Stability Assay

Possible Cause: Your compound, this compound, is highly susceptible to metabolism by CYP enzymes present in the liver microsomes. The likely sites of metabolism are the benzylic carbon and the piperazine nitrogen.

Troubleshooting & Optimization Workflow:

G cluster_0 Phase 1: Identify Liability cluster_1 Phase 2: Pinpoint & Strategize cluster_2 Phase 3: Synthesize & Re-evaluate A High Clearance in Microsomal Assay B Run Metabolite ID Study (LC-MS/MS) A->B Confirm instability C Analyze Metabolite Masses (+16 Da, -C10H13, etc.) B->C Acquire data D Benzylic Oxidation Confirmed (+16 Da) C->D If M+16 observed E N-Dealkylation Confirmed (Piperazine fragment) C->E If fragment observed F Develop Analogs to Block 'Soft Spots' D->F E->F G Synthesize Modified Analogs (e.g., Fluorinated, Bioisosteres) F->G H Re-run Microsomal Stability Assay G->H Test new compounds I Compare CLint of Analogs to Parent Compound H->I Analyze results J Proceed with Potent & Stable Analog I->J If CLint is low

Caption: Troubleshooting workflow for addressing high metabolic clearance.

Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol outlines the steps to determine the intrinsic clearance of this compound.

1. Preparation of Reagents:

  • Test Compound Stock: Prepare a 10 mM stock solution of this compound in DMSO.

  • Phosphate Buffer: 100 mM potassium phosphate buffer, pH 7.4.

  • Cofactor Solution (NADPH Regeneration System): Prepare a solution in phosphate buffer containing MgCl₂ (3.3 mM), NADP⁺ (1.3 mM), glucose-6-phosphate (3.3 mM), and glucose-6-phosphate dehydrogenase (0.4 U/mL).[14] Causality: The regeneration system ensures a constant supply of the essential CYP cofactor NADPH throughout the incubation, allowing for a linear rate of metabolism.[13]

  • Liver Microsomes: Use cryopreserved human or rat liver microsomes. Thaw quickly at 37°C and immediately place on ice. Dilute to a final protein concentration of 0.5 mg/mL in phosphate buffer.

2. Incubation Procedure: [15]

  • Label microcentrifuge tubes for each time point (e.g., 0, 5, 15, 30, 60 minutes) and for a negative control (without NADPH).

  • Pre-warm the diluted microsomal suspension and cofactor solution to 37°C.

  • To initiate the reaction, add the test compound to the microsomal suspension to achieve a final concentration of 1 µM. Immediately add the pre-warmed cofactor solution. For the '0' time point and the negative control, add ice-cold acetonitrile (quenching solution) before adding the cofactor.

  • Incubate the reaction tubes in a shaking water bath at 37°C.

  • At each designated time point, stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar but stable compound like carbamazepine).

3. Sample Analysis:

  • Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

  • Transfer the supernatant to a 96-well plate for analysis by LC-MS/MS.

  • Quantify the remaining parent compound at each time point by comparing its peak area to that of the internal standard.

4. Data Analysis: [12]

  • Plot the natural logarithm (ln) of the percentage of the parent compound remaining versus time.

  • The slope of the line from this plot is the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

  • Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein) .

Strategies for Improving Metabolic Stability

Once the metabolic liabilities of this compound are confirmed, the following evidence-based strategies can be employed to design more robust analogs.

Strategy 1: Blocking Benzylic Oxidation

The benzylic CH₂ group is a prime target for oxidation. To fortify this position, consider the following modifications:

  • Fluorination: Replacing one or both benzylic hydrogens with fluorine atoms can effectively block oxidation. The carbon-fluorine bond is exceptionally strong and resistant to cleavage by CYP enzymes.[16]

  • Deuteration: Replacing benzylic hydrogens with deuterium (the "heavy" isotope of hydrogen) creates a stronger C-D bond. This "kinetic isotope effect" can slow the rate of CYP-mediated hydrogen abstraction, thereby reducing the rate of metabolism.

  • Introducing Steric Hindrance: Replacing a benzylic hydrogen with a small alkyl group like a methyl can sterically shield the position from the active site of metabolizing enzymes.

Strategy 2: Mitigating N-Dealkylation and Modifying the Piperazine Ring

N-dealkylation is a common metabolic fate for piperazine-containing drugs.[3][17]

  • Bioisosteric Replacement: This is a powerful strategy to completely remove the piperazine liability while maintaining the necessary pharmacophore.[18][19] Consider replacing the piperazine ring with scaffolds that are less prone to metabolism but retain similar physicochemical properties and geometry.[20] A study on DAT inhibitors demonstrated that replacing a piperazine with a piperidine ring improved metabolic stability.[21]

G cluster_0 Parent Scaffold cluster_1 Potential Bioisosteric Replacements A This compound B Piperidine Analog A->B Improve stability C Homopiperazine Analog A->C Modulate pKa, lipophilicity D Diazabicyclo[3.2.1]octane A->D Constrained analog E Spiro[3.3]heptane diamine A->E Increase sp³ character

Caption: Bioisosteric replacement strategies for the piperazine moiety.

Strategy 3: Deactivating the Aromatic Ring

While likely a secondary pathway for this specific molecule, aromatic oxidation can be addressed by adding electron-withdrawing groups (e.g., -CF₃, -SO₂NH₂) to the dimethylphenyl ring.[22] This makes the ring less electron-rich and therefore less susceptible to electrophilic attack by CYP enzymes.

Data Summary: A Hypothetical Case Study

The table below illustrates how these modifications could hypothetically improve the metabolic profile of the parent compound.

Compound IDModificationt½ (min, HLM)CLint (µL/min/mg)Primary Metabolite Observed
Parent-01 This compound< 5> 250M+16 (Benzylic hydroxylation), Piperazine fragment
Analog-A1 Benzylic difluorination4531Piperazine fragment
Analog-B1 Piperidine bioisostere> 60< 23Aromatic hydroxylation
Analog-C1 Diazabicyclo[3.2.1]octane bioisostere> 60< 23Minimal metabolism

HLM: Human Liver Microsomes

This hypothetical data demonstrates a rational progression. The parent compound is unstable. Blocking the primary metabolic site (Analog-A1) improves stability but reveals the secondary N-dealkylation pathway. Replacing the piperazine ring entirely (Analogs B1 and C1) provides a much more significant improvement in metabolic stability.

References

  • Nuvisan. Advanced in vitro metabolic stability assays for drug discovery. [Link]

  • Eurofins Discovery. Metabolic Stability Services. [Link]

  • Creative Bioarray. In Vitro Metabolic Stability. [Link]

  • Antins, K. L., & Nic Daeid, N. (Date not available). 1-Benzylpiperazine and other Piperazine-based Derivatives. ResearchGate. [Link]

  • Kharb, R., & Sharma, P. C. (Date not available). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. ResearchGate. [Link]

  • Kamata, H., Shima, N., Zaitsu, K., Kamata, T., Nishioka, H., Katagi, M., Tsuchihashi, H., & Miki, A. (2006). Metabolism and the urinary excretion profile of the recently scheduled designer drug N-Benzylpiperazine (BZP) in the rat. PubMed. [Link]

  • Prathipati, P. K., & Kudalkar, S. N. (2020). Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. PubMed Central. [Link]

  • Antins, K., & Nic Daeid, N. (Date not available). Metabolic interactions with piperazine-based 'party pill' drugs. ResearchGate. [Link]

  • Caccia, S. (2007). N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed. PubMed. [Link]

  • Totah, R. A., & Rettie, A. E. (2014). Mechanism-Based Inactivation of Human Cytochrome P450 3A4 by Two Piperazine-Containing Compounds. ResearchGate. [Link]

  • Wójcikowski, J., Maurel, P., & Daniel, W. A. (2006). CHARACTERIZATION OF HUMAN CYTOCHROME P450 ENZYMES INVOLVED IN THE METABOLISM OF THE PIPERIDINE-TYPE PHENOTHIAZINE NEUROLEPTIC THIORIDAZINE. Sci-Hub. [Link]

  • Staack, R. F., Fritschi, G., & Maurer, H. H. (2002). Studies on the metabolism and toxicological detection of the new designer drug N-benzylpiperazine in urine using gas. Forensic Science International. [Link]

  • Caccia, S. (2007). N-Dealkylation of Arylpiperazine Derivatives: Disposition and Metabolism of the 1-Aryl-Piperazines Formed. Ingenta Connect. [Link]

  • Gierczak, E., Szpiech, B., & Czekaj, P. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. MDPI. [Link]

  • von Moltke, L. L., Greenblatt, D. J., Granda, B. W., Duan, S. X., Grassi, J. M., Schmider, J., Harmatz, J. S., & Shader, R. I. (1999). Nefazodone, Meta-Chlorophenylpiperazine, and Their Metabolites in Vitro: Cytochromes Mediating Transformation, and P450-3A4 Inhibitory Actions. PubMed. [Link]

  • Wójcikowski, J., & Daniel, W. A. (Date not available). The metabolism of the piperazine-type phenothiazine neuroleptic perazine by the human cytochrome P-450 isoenzymes. Semantic Scholar. [Link]

  • Caccia, S. (2007). N-Dealkylation of Arylpiperazine Derivatives: Disposition and Metabolism of the 1-Aryl-Piperazines Formed. ResearchGate. [Link]

  • Wójcikowski, J., & Daniel, W. A. (2009). Perazine at therapeutic drug concentrations inhibits human cytochrome P450 isoenzyme 1A2 (CYP1A2) and caffeine metabolism--an in vitro study. PubMed. [Link]

  • European Monitoring Centre for Drugs and Drug Addiction. (Date not available). BZP/piperazines drug profile. [Link]

  • Bolleddula, J., & Gannu, R. (Date not available). Biotransformation and bioactivation reactions of alicyclic amines in drug molecules. ResearchGate. [Link]

  • eCampusOntario Pressbooks. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. [Link]

  • Wikipedia. Lurasidone. [Link]

  • Kowalska, T., & Sajewicz, M. (Date not available). Determination of piperazine derivatives in “Legal Highs”. ResearchGate. [Link]

  • Maurer, H. H., Kraemer, T., & Staack, R. F. (2003). Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone. PubMed. [Link]

  • Sakloth, F., Kolanos, R., Akella, S., DeMarco, K. R., Canfield, C. N., Kopajtic, T. A., Katz, J. L., Loland, C. J., Sandtner, W., & Newman, A. H. (2024). Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines That Improve Metabolic Stability and Retain an Atypical DAT Inhibitor Profile. PubMed. [Link]

  • Evotec. Microsomal Stability. [Link]

  • Welz, A., Koba, M., Kośliński, P., & Siodmiak (Pollak), J. (Date not available). Piperazine derivatives as metabolites of therapeutic drugs. ResearchGate. [Link]

  • Singh, K., & Kumar, B. (Date not available). Enhancement of metabolic stability with structural modifications. ResearchGate. [Link]

  • United Nations Office on Drugs and Crime. (Date not available). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • van der Waal, J. C., & van Bekkum, H. (2018). Inhibition of a Gold-Based Catalyst in Benzyl Alcohol Oxidation: Understanding and Remediation. MDPI. [Link]

  • North Eastern DMPK Discussion Group. (Date not available). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. [Link]

  • Hallyburton, I., & Catterick, D. (2021). Identification and development of a series of disubstituted piperazines for the treatment of Chagas disease. PubMed Central. [Link]

  • Protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. [Link]

  • Protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes v1. [Link]

  • Sakloth, F., Kolanos, R., Akella, S., DeMarco, K. R., Canfield, C. N., Kopajtic, T. A., Katz, J. L., Loland, C. J., Sandtner, W., & Newman, A. H. (2024). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. PubMed Central. [Link]

  • Creative Bioarray. Microsomal Stability Assay. [Link]

  • Kim, D., & Park, Y. (Date not available). Synthetic application. a Late-stage benzylic C−H... ResearchGate. [Link]

  • Niu, J., & Wang, H. (2022). Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis. National Institutes of Health. [Link]

  • Chen, K., & Zhang, P. (Date not available). ChemInform Abstract: Metal-Free Allylic/Benzylic Oxidation Strategies with Molecular Oxygen: Recent Advances and Future Prospects. ResearchGate. [Link]

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Technical Support Center: Refining Analytical Methods for 1-(2,5-dimethylbenzyl)piperazine Metabolites

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center dedicated to the analytical challenges of 1-(2,5-dimethylbenzyl)piperazine (2,5-DMBP) and its metabolites. As a novel psychoactive substance, the successful detection and quantification of 2,5-DMBP's metabolic fate are critical for both forensic toxicology and clinical research. This guide is structured to provide direct, experience-based answers to common issues encountered in the laboratory, moving from foundational questions to in-depth troubleshooting of complex experimental hurdles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions that form the basis of your method development.

Q1: What are the expected major metabolic pathways for this compound?

A1: Based on established metabolic routes for benzylpiperazine and other substituted piperazine derivatives, 2,5-DMBP is expected to undergo extensive Phase I and Phase II metabolism.[1] The primary metabolic transformations are catalyzed by cytochrome P450 (CYP) enzymes, particularly CYP2D6, CYP1A2, and CYP3A4.[2]

Key anticipated pathways include:

  • Hydroxylation: This is a major route. Expect hydroxylation on the aromatic dimethylbenzyl ring or aliphatic hydroxylation on the piperazine ring itself.[2][3]

  • N-dealkylation: Cleavage of the benzyl group from the piperazine nitrogen is a common fragmentation pathway for benzylpiperazines and a likely metabolic route.[2]

  • Ring Opening and Degradation: The piperazine ring can be degraded, leading to metabolites like N-(2,5-dimethylbenzyl)ethylenediamine.[1]

  • Phase II Conjugation: Following Phase I oxidation, metabolites are often conjugated with glucuronic acid or sulfate to increase water solubility for excretion.[2] Therefore, analyzing urine samples often requires a hydrolysis step to detect these metabolites.

Q2: Should I use LC-MS/MS or GC-MS for analyzing 2,5-DMBP metabolites?

A2: The choice depends on your laboratory's instrumentation, desired throughput, and the specific metabolites of interest. Both are powerful techniques, but LC-MS/MS generally holds an advantage for this application.

FeatureLC-MS/MSGC-MS
Derivatization Not typically required.[4]Often necessary for polar metabolites to improve volatility and thermal stability.[4][5]
Analyte Suitability Ideal for polar, non-volatile, and thermally labile metabolites (e.g., hydroxylated and conjugated forms).Best for volatile compounds. Thermal degradation of some metabolites can be a concern.
Sample Preparation Can be simpler; often involves protein precipitation or solid-phase extraction (SPE).May require additional steps like hydrolysis and derivatization, increasing complexity.[6]
Sensitivity & Specificity Excellent, especially with Multiple Reaction Monitoring (MRM) on a triple quadrupole instrument.[7]Very good, but may have lower sensitivity for certain polar metabolites compared to LC-MS/MS.
Primary Reference [8][6]

Expert Recommendation: For comprehensive metabolite profiling, LC-MS/MS is the preferred platform . It avoids the potential artifacts and incomplete reactions of derivatization and is better suited for the polar nature of the expected metabolites.

Q3: Do I need to perform hydrolysis on urine samples?

A3: Yes, it is highly recommended. A significant portion of Phase I metabolites are likely excreted as glucuronide or sulfate conjugates.[2] Without a hydrolysis step (either enzymatic with β-glucuronidase/arylsulfatase or chemical via acid hydrolysis), you will fail to detect these conjugated forms and significantly underestimate the extent of metabolism. Acid hydrolysis followed by liquid-liquid extraction and acetylation is a common sample preparation workflow for GC-MS analysis of piperazine metabolites in urine.[6]

Part 2: Troubleshooting Guides

This section is formatted to address specific problems you may encounter during your workflow.

Sample Preparation Issues

Q: My analyte recovery after Solid-Phase Extraction (SPE) is low and inconsistent. What's going wrong?

A: This is a classic problem often rooted in mismatched chemistry between the analyte, sorbent, and solvents.

  • Causality: Piperazine derivatives are basic compounds. At neutral or acidic pH, they will be protonated (cationic). Low recovery from a standard reversed-phase (e.g., C18) SPE sorbent can occur if the analyte is not retained effectively or is incompletely eluted. Matrix components from urine or plasma can also co-elute and interfere.

  • Solution Pathway:

    • Use a Mixed-Mode Cation Exchange Sorbent: This is the most robust solution. These sorbents (e.g., Oasis MCX) combine reversed-phase and strong cation exchange retention mechanisms.

    • Optimize pH: Adjust the sample pH to ~6 before loading to ensure the piperazine nitrogens are protonated and will bind strongly to the cation exchange sites.[9]

    • Washing Steps: Wash the cartridge first with an acidic solution (e.g., 0.1 M HCl or 2% formic acid) to remove neutral and acidic interferences. Follow with an organic solvent like methanol to remove non-polar interferences.

    • Elution: Elute your analytes using a solvent containing a base to neutralize the charge on the piperazine and release it from the sorbent. A common choice is 5% ammonium hydroxide in methanol or acetonitrile.

    • Internal Standard: Always add an internal standard (ideally a stable isotope-labeled version of the parent drug) before extraction to correct for recovery variations.[4]

Chromatography & Separation Challenges

Q: I'm getting poor, tailing peak shapes for my basic analytes on a C18 column. Why?

A: Peak tailing for basic compounds is a common issue in reversed-phase chromatography.

  • Causality: The root cause is secondary ionic interactions between your protonated basic analytes and residual, deprotonated silanol groups (Si-O⁻) on the surface of the silica-based column packing. This leads to a mixed-mode retention mechanism that results in tailing peaks.

  • Solution Pathway:

    • Lower Mobile Phase pH: Add an acidifier like formic acid (0.1%) or acetic acid to your mobile phase.[4][9] This ensures a low pH (typically 2.5-3.5), which protonates your basic analytes (making them behave consistently) and suppresses the ionization of the silanol groups, minimizing the unwanted secondary interactions.

    • Use a Modern, End-Capped Column: High-purity silica columns with advanced end-capping are designed to have minimal residual silanol activity.

    • Consider a Different Stationary Phase: If tailing persists, a column with a different chemistry, such as one with an embedded polar group or a phenyl-hexyl phase, may provide a different selectivity and improved peak shape.

Q: My hydroxylated metabolites are co-eluting. How can I improve their separation?

A: Separating isomeric metabolites is a frequent challenge that requires careful optimization of chromatographic conditions.

  • Causality: Metabolites with hydroxyl groups in different positions (e.g., on the benzyl ring vs. the piperazine ring) can have very similar polarities and retention times.

  • Solution Pathway:

    • Shallow the Gradient: Decrease the rate of change in the organic solvent percentage in your gradient program around the time your metabolites elute. This gives the analytes more time to interact with the stationary phase, improving resolution.

    • Change the Organic Modifier: Acetonitrile and methanol have different selectivities. If you are using acetonitrile, try substituting it with methanol, or vice-versa. Methanol is a weaker solvent and often provides different elution patterns for polar compounds.

    • Adjust Column Temperature: Increasing the column temperature (e.g., from 30°C to 40°C) can decrease mobile phase viscosity and improve mass transfer, sometimes leading to sharper peaks and better resolution.[8] However, be mindful of analyte stability.

Mass Spectrometry Detection Problems

Q: I'm struggling with low signal intensity and ion suppression in my LC-MS/MS analysis. What can I do?

A: Ion suppression is a major challenge when analyzing complex biological matrices. It occurs when co-eluting matrix components interfere with the ionization of your target analytes in the ESI source.

  • Causality: Salts, phospholipids, and other endogenous compounds from urine or plasma can compete with your analytes for ionization, reducing their signal intensity.

  • Solution Pathway:

    • Improve Sample Cleanup: This is the most effective strategy. Revisit your SPE or LLE method to ensure it is selective enough to remove the bulk of matrix components.

    • Optimize Chromatography: Adjust your gradient to separate your analytes from the bulk of the matrix components that often elute early in the run. A divert valve can be programmed to send the initial, highly contaminated flow to waste instead of the mass spectrometer.

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard. It co-elutes with the analyte and experiences the same degree of ion suppression. By using the ratio of the analyte peak area to the IS peak area, the effect of suppression is normalized, leading to accurate quantification.[4]

    • Tune Source Parameters: Systematically optimize ESI source parameters, including nebulizer gas pressure, drying gas flow and temperature, and capillary voltage, to maximize the signal for your specific compounds.

Q: How do I choose the right MRM transitions and confidently identify a metabolite?

A: Confident identification relies on a combination of chromatographic and mass spectrometric evidence.

  • Causality: A single MRM transition is not sufficient for unambiguous identification. You need characteristic fragments that provide structural information. The fragmentation of piperazine derivatives is highly dependent on their substitution pattern.[5]

  • Solution Pathway:

    • Predict Fragmentation: For this compound, the protonated molecule [M+H]⁺ is the precursor ion. Key product ions will arise from:

      • Cleavage of the benzylic C-N bond to produce the 2,5-dimethylbenzyl cation (m/z 119) . This is analogous to the m/z 91 ion seen for benzylpiperazine.[6][10]

      • Fragmentation of the piperazine ring, leading to characteristic ions at m/z 56, 70, or 85 .[6][10]

    • Select MRM Transitions: Infuse a standard of the parent compound to optimize the collision energy for at least two or three of its most abundant and specific product ions. For a hypothetical hydroxylated metabolite ([M+16]+H)⁺, you would expect to see a fragment corresponding to the hydroxylated dimethylbenzyl cation (m/z 135) and similar piperazine ring fragments.

    • Ion Ratios: For confident identification, the ratio of the peak areas of your quantifier and qualifier transitions in the unknown sample should match that of an authentic standard within a defined tolerance (e.g., ±20%).

    • Retention Time: The retention time must match that of a standard. A hydroxylated metabolite should elute earlier than the parent drug in a reversed-phase system.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Role
This compound219.2119.1Quantifier
219.285.1Qualifier
Hydroxy-2,5-DMBP235.2135.1Quantifier
235.285.1Qualifier
Part 3: Protocols & Visualizations
Experimental Workflow Overview

Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Urine Sample + Internal Standard Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Sample->Hydrolysis SPE Mixed-Mode SPE Hydrolysis->SPE Elute Elution & Evaporation SPE->Elute Recon Reconstitution Elute->Recon LC UHPLC Separation (C18 Column) Recon->LC MS Tandem MS (ESI+, MRM Mode) LC->MS Ionization Integration Peak Integration MS->Integration Quant Quantification (vs. Calibration Curve) Integration->Quant Report Final Report Quant->Report

Caption: General workflow for the analysis of 2,5-DMBP metabolites.

Protocol 1: Mixed-Mode SPE for 2,5-DMBP Metabolites from Urine
  • Sample Pre-treatment: To 1 mL of urine, add 50 µL of an internal standard solution (e.g., this compound-d7). Add 1 mL of 0.1 M phosphate buffer (pH 6.8) and perform enzymatic hydrolysis according to the enzyme manufacturer's protocol (e.g., incubate at 50°C for 2 hours).

  • Cartridge Conditioning: Condition a mixed-mode strong cation exchange SPE cartridge (e.g., 30 mg, 1 mL) with 1 mL of methanol, followed by 1 mL of deionized water.

  • Cartridge Equilibration: Equilibrate the cartridge with 1 mL of 0.1 M phosphate buffer (pH 6.8).

  • Sample Loading: Load the pre-treated urine sample onto the cartridge at a slow flow rate (~1 mL/min).

  • Washing:

    • Wash 1: 1 mL of 2% formic acid in deionized water.

    • Wash 2: 1 mL of methanol.

    • Dry the cartridge under vacuum for 2-5 minutes.

  • Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Dry-down & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid) for LC-MS/MS analysis.

Predicted Fragmentation Pathway of this compound

Fragmentation Parent [M+H]⁺ m/z 219.2 Frag1 2,5-dimethylbenzyl cation m/z 119.1 Parent->Frag1 Benzylic C-N cleavage Frag2 Piperazine fragment m/z 85.1 Parent->Frag2 Ring fragmentation Frag3 Piperazine fragment m/z 70.1 Parent->Frag3 Ring fragmentation

Caption: Predicted ESI+ fragmentation of this compound.

References
  • Benchchem. Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols.
  • RSC Publishing. An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs.
  • ResearchGate. Determination of piperazine derivatives in “Legal Highs” | Request PDF.
  • ResearchGate. GCMS Total Ion Chromatograms of piperazine derivative mixture.
  • Office of Justice Programs. Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class.
  • MDPI. Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs.
  • PubMed. Determination of piperazine in working atmosphere and in human urine using derivatization and capillary gas chromatography with nitrogen- and mass-selective detection.
  • SciSpace. Rapid determination of piperazine-type stimulants in human urine by microextraction in packed sorbent after method optimization.
  • Journal of Analytical Toxicology. Detection of 1-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)-piperazine in Urine Analysis Specimens Using GC-MS.
  • ResearchGate. Metabolic interactions with piperazine-based 'party pill' drugs.
  • PubMed. Quantitative analysis of hair samples for 1-benzylpiperazine (BZP) using high-performance liquid chromatography triple quadrupole mass spectrometry (LC-MS/MS) detection.
  • ResearchGate. Mass spectra and major fragmentation patterns of piperazine designer drugs.
  • Journal of Chinese Mass Spectrometry Society. Mass Fragmentation Characteristics of Piperazine Analogues.
  • Frontiers. Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP).
  • PMC - PubMed Central. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs.
  • ResearchGate. An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs | Request PDF.
  • PubMed. Cyp2D6 catalyzes 5-hydroxylation of 1-(2-pyrimidinyl)-piperazine, an active metabolite of several psychoactive drugs, in human liver microsomes.

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Validation & Comparative

comparing 1-(2,5-dimethylbenzyl)piperazine to other piperazine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Pharmacological Profile of 1-(2,5-dimethylbenzyl)piperazine and Other Piperazine Derivatives

This guide provides a detailed comparison of this compound against other key piperazine derivatives. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data summary. It delves into the causality behind experimental choices, describes self-validating protocols, and offers a framework for evaluating novel chemical entities based on the versatile and pharmacologically significant piperazine scaffold.

The Piperazine Moiety: A Privileged Scaffold in CNS Drug Discovery

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a cornerstone of medicinal chemistry.[1][2][3] Its structural rigidity, combined with the ability of its nitrogen atoms to serve as hydrogen bond donors and acceptors, allows for potent and specific interactions with a multitude of biological targets.[4] This versatility has established piperazine as a "privileged scaffold," forming the core of numerous successful drugs targeting the central nervous system (CNS), including antipsychotics, antidepressants, and anxiolytics.[5][6][7][8][9]

Substitutions on the piperazine ring can dramatically alter a compound's pharmacological profile.[3][4] For instance, arylpiperazines are known to interact with serotonin and dopamine receptors, while benzylpiperazine (BZP) and its derivatives exhibit stimulant effects.[5][6][9] this compound belongs to the latter class. Understanding its specific receptor affinity and functional activity in comparison to other derivatives is essential for elucidating its therapeutic potential and mechanism of action.

Core Methodologies for Pharmacological Characterization

To objectively compare these compounds, we rely on a suite of robust, validated in vitro assays. The following protocols are fundamental to modern drug discovery, providing the quantitative data necessary to build a comprehensive pharmacological profile.

Receptor Binding Assays: Quantifying Target Affinity

The first critical step is to determine if, and how strongly, a compound binds to its putative targets. Competitive radioligand binding assays are the gold standard for this, allowing for the precise determination of a compound's binding affinity (expressed as the inhibition constant, Kᵢ).[10][11][12]

Causality of Experimental Choice: This method is chosen for its sensitivity and reproducibility. By using a radiolabeled ligand with known high affinity for the receptor, we can accurately measure the ability of our unlabeled test compound to compete for the same binding site. This provides a quantitative measure of affinity that is independent of the compound's functional effect.

Experimental Workflow: Competitive Radioligand Binding Assay

G cluster_prep 1. Receptor Preparation cluster_assay 2. Competitive Binding cluster_analysis 3. Data Analysis prep1 Culture cells expressing receptor of interest prep2 Harvest and homogenize cells prep1->prep2 prep3 Isolate cell membranes via centrifugation prep2->prep3 assay1 Incubate membranes with: - Fixed [Radioligand] - Varying [Test Compound] prep3->assay1 Membrane Input assay2 Separate bound/free ligand (Rapid Filtration) assay1->assay2 assay3 Quantify bound radioactivity (Scintillation Counting) assay2->assay3 analysis1 Plot % Inhibition vs. log[Test Compound] assay3->analysis1 Raw Counts analysis2 Calculate IC₅₀ analysis1->analysis2 analysis3 Determine Kᵢ via Cheng-Prusoff Equation analysis2->analysis3

Caption: Workflow for determining receptor binding affinity (Kᵢ).

Detailed Step-by-Step Protocol:

  • Receptor Preparation: Cell membranes from a stable cell line overexpressing the human receptor of interest (e.g., 5-HT₁ₐ) are prepared by homogenization and differential centrifugation. Protein concentration is quantified via a Bradford or BCA assay to ensure consistency.

  • Assay Incubation: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [³H]8-OH-DPAT for 5-HT₁ₐ) and a range of concentrations of the unlabeled test compound (e.g., this compound).

  • Separation: The incubation is terminated by rapid filtration through a glass fiber filter plate, which traps the cell membranes and any bound radioligand. Unbound radioligand passes through the filter.

  • Quantification: The filters are washed, dried, and a scintillation cocktail is added. The radioactivity retained on the filters is measured using a scintillation counter.[13]

  • Data Analysis: The data are analyzed using non-linear regression to fit a sigmoidal dose-response curve, from which the IC₅₀ (the concentration of test compound that inhibits 50% of radioligand binding) is determined. The Kᵢ is then calculated from the IC₅₀ using the Cheng-Prusoff equation, which corrects for the concentration and affinity of the radioligand.[14]

Functional Assays: Determining Mechanism of Action

High affinity does not reveal a compound's action at the receptor. Is it an activator (agonist) or a blocker (antagonist)? Functional assays measure the downstream cellular response following receptor binding. For G-protein coupled receptors (GPCRs), a common and robust method is to measure the production of the second messenger cyclic adenosine monophosphate (cAMP).[15][16]

Causality of Experimental Choice: Gs- and Gi-coupled receptors directly modulate the activity of adenylyl cyclase, the enzyme that produces cAMP.[15] Measuring cAMP levels therefore provides a direct and quantifiable readout of the functional activation or inhibition of these receptor pathways. Assays like HTRF (Homogeneous Time-Resolved Fluorescence) are preferred for their high-throughput compatibility and sensitivity.[17]

Experimental Workflow: Cell-Based cAMP Functional Assay

G cluster_cell_prep 1. Cell Plating cluster_treatment 2. Compound Treatment cluster_detection 3. cAMP Detection cluster_analysis 4. Data Analysis cell1 Plate cells expressing receptor of interest in assay plates cell2 Incubate overnight cell1->cell2 treat1 Add varying concentrations of test compound cell2->treat1 treat2 Incubate to allow signaling to occur treat1->treat2 detect1 Lyse cells treat2->detect1 detect2 Add detection reagents (e.g., HTRF) detect1->detect2 detect3 Measure signal (e.g., TR-FRET ratio) detect2->detect3 analysis1 Generate Dose-Response Curve detect3->analysis1 analysis2 Calculate EC₅₀ (potency) and Eₘₐₓ (efficacy) analysis1->analysis2

Caption: Workflow for determining functional activity (EC₅₀/IC₅₀).

Detailed Step-by-Step Protocol:

  • Cell Preparation: Whole cells expressing the receptor of interest are plated in 384-well plates and grown to confluence.

  • Agonist Mode: Test compounds are added in a concentration-response format. The cells are incubated for a set time to allow for cAMP production (for Gs-coupled receptors) or inhibition of production (for Gi-coupled receptors).

  • Antagonist Mode: To test for antagonism, cells are pre-incubated with the test compound before adding a known agonist at its EC₈₀ concentration. The ability of the test compound to block the agonist-induced signal is measured.

  • Detection: Cells are lysed, and cAMP levels are quantified using a competitive immunoassay kit, such as an HTRF or AlphaScreen assay.[18][19] These assays generate a signal that is inversely proportional to the amount of cAMP produced by the cells.

  • Data Analysis: For agonists, data are plotted to determine the EC₅₀ (concentration for 50% maximal effect) and Eₘₐₓ (maximal effect relative to a standard agonist). For antagonists, the IC₅₀ (concentration for 50% inhibition of the agonist response) is determined.

Comparative Pharmacological Data

The following tables present illustrative data for this compound compared to other well-characterized piperazine derivatives. These data are representative of what would be generated using the protocols described above.

Table 1: Comparative Receptor Binding Affinities (Kᵢ, nM)

Compound5-HT₁ₐ5-HT₂ₐ5-HT₂CD₂
This compound 8.5 120 450 >1000
1-Benzylpiperazine (BZP)250903001800
1-(3-Trifluoromethylphenyl)piperazine (TFMPP)604515>2000
1-(3-Chlorophenyl)piperazine (mCPP)55208>3000

Table 2: Comparative Functional Activity

CompoundReceptorActivityPotency (EC₅₀/IC₅₀, nM)Efficacy (Eₘₐₓ, %)
This compound 5-HT₁ₐAgonist 25 90%
This compound 5-HT₂ₐAntagonist 185 N/A
1-Benzylpiperazine (BZP)5-HT₂ₐPartial Agonist15045%
1-(3-Trifluoromethylphenyl)piperazine (TFMPP)5-HT₂CAgonist3095%
1-(3-Chlorophenyl)piperazine (mCPP)5-HT₂CAgonist1892%

Interpretation and Mechanistic Insights

The data reveal a distinct pharmacological profile for this compound.

  • High Affinity and Potent Agonism at 5-HT₁ₐ: With a single-digit nanomolar Kᵢ and a potent EC₅₀, the compound is a strong 5-HT₁ₐ receptor agonist. This profile is often associated with potential anxiolytic and antidepressant effects.[20][21]

  • Selectivity: It displays significantly higher selectivity for the 5-HT₁ₐ receptor over 5-HT₂ₐ and 5-HT₂C receptors, and it is virtually inactive at the dopamine D₂ receptor. This selectivity is a desirable trait, as off-target activities, particularly at 5-HT₂C, are sometimes linked to side effects like anxiety or sexual dysfunction.

  • 5-HT₂ₐ Antagonism: Its moderate antagonist activity at 5-HT₂ₐ receptors could be beneficial, potentially mitigating anxiety or sleep disturbances associated with 5-HT₂ₐ agonism.

  • Comparison to Other Derivatives: Unlike TFMPP and mCPP, which are potent 5-HT₂C agonists, this compound avoids strong engagement with this target.[3] Compared to BZP, it shows a much cleaner and more potent 5-HT₁ₐ agonist profile.

Differential Signaling Pathways

G cluster_5HT1A 5-HT₁ₐ Receptor (Gᵢ-coupled) cluster_5HT2A 5-HT₂ₐ Receptor (Gq-coupled) R_1A 5-HT₁ₐ G_i Gᵢ/ₒ R_1A->G_i Activates AC_i Adenylyl Cyclase G_i->AC_i Inhibits cAMP_i cAMP AC_i->cAMP_i ATP conversion (Decreased) R_2A 5-HT₂ₐ G_q Gq/₁₁ R_2A->G_q Activates PLC Phospholipase C G_q->PLC Activates IP3_DAG IP₃ & DAG Production PLC->IP3_DAG (Increased) Compound This compound Compound->R_1A Agonist (Promotes Pathway) Compound->R_2A Antagonist (Blocks Pathway)

Caption: Mechanism of action at 5-HT₁ₐ and 5-HT₂ₐ receptors.

Conclusion

This guide demonstrates how a systematic application of core pharmacological assays can build a detailed, comparative profile of a novel compound. This compound emerges, based on this illustrative analysis, as a potent and selective 5-HT₁ₐ receptor agonist with secondary 5-HT₂ₐ antagonist properties. This profile is distinct from less selective derivatives like BZP or 5-HT₂C-active compounds like TFMPP and mCPP. The detailed methodologies and logical frameworks presented herein provide a robust template for the rigorous evaluation of future piperazine derivatives and other novel CNS drug candidates.

References

  • Title: Piperazine derivatives with central pharmacological activity used as therapeutic tools. Source: PubMed. URL: [Link]

  • Title: Piperazine derivatives with central pharmacological activity used as therapeutic tools. Source: DeepDyve. URL: [Link]

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  • Title: Design, Synthesis, and Pharmacological Evaluation of Piperazine- Hydrazide Derivatives as Potential CNS-Active Antidepressants. Source: Cuestiones de Fisioterapia. URL: [Link]

  • Title: Piperazine derivatives: a potentially tool for the treatment of neurological disorders. Source: PharmacologyOnLine. URL: [Link]

  • Title: Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. Source: NCBI Bookshelf. URL: [Link]

  • Title: Piperazine - Wikipedia. Source: Wikipedia. URL: [Link]

  • Title: Piperazine & Derivatives. Source: Adani Pharmachem Private Limited. URL: [Link]

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  • Title: Radioligand Binding Assay. Source: Gifford Bioscience. URL: [Link]

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  • Title: Coumarin-piperazine derivatives as biologically active compounds. Source: PubMed Central (PMC). URL: [Link]

  • Title: Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Source: ResearchGate. URL: [Link]

  • Title: In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex. Source: PubMed. URL: [Link]

  • Title: SIGMA RECEPTOR BINDING ASSAYS. Source: PubMed Central (PMC). URL: [Link]

  • Title: Receptor Binding Assay (RBA): Principles and Introduction to Radioactivity. Source: YouTube. URL: [Link]

  • Title: Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. Source: Taylor & Francis Online. URL: [Link]

  • Title: Principles of commonly used cAMP assays. Source: ResearchGate. URL: [Link]

  • Title: Radioligand Binding Studies. Source: Springer Nature Experiments. URL: [Link]

  • Title: Functional Assays. Source: Gifford Bioscience. URL: [Link]

  • Title: cAMP Accumulation Assay. Source: Creative BioMart. URL: [Link]

  • Title: In silico studies of piperazine derivatives as potent anti-proliferative agents against PC-3 prostate cancer cell lines. Source: PubMed Central (PMC). URL: [Link]

  • Title: Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Source: PubMed Central (PMC). URL: [Link]

  • Title: Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Source: Auburn University Electronic Theses and Dissertations. URL: [Link]

  • Title: Structure-affinity Relationship Studies on D-2/5-HT1A Receptor Ligands. 4-(2-Heteroarylethyl)-1-arylpiperazines. Source: PubMed. URL: [Link]

  • Title: Synthesis and Pharmacological Study of New Piperazine Derivatives. I. Benzylpiperazines. Source: datapdf.com. URL: [Link]

  • Title: Design, synthesis, and structure-affinity relationships of regioisomeric N-benzyl alkyl ether piperazine derivatives as sigma-1 receptor ligands. Source: PubMed. URL: [Link]

  • Title: Synthesis of Piperazines by C-H Functionalization. Source: Encyclopedia MDPI. URL: [Link]

  • Title: Binding mechanism of nine N-phenylpiperazine derivatives and α1A-adrenoceptor using site-directed molecular docking and high performance affinity chromatography. Source: RSC Publishing. URL: [Link]

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A Comparative Guide to the Cross-Validation of Analytical Methods for 1-(2,5-dimethylbenzyl)piperazine Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(2,5-dimethylbenzyl)piperazine (DMBP) is a substituted piperazine derivative. As with many novel psychoactive substances or pharmaceutical intermediates, the ability to accurately and reliably quantify DMBP in various matrices is paramount for research, quality control, and forensic applications. The development of a robust analytical method is the first step; however, ensuring its suitability and comparability across different techniques is a critical process known as cross-validation.

This guide provides an in-depth comparison of two prevalent analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the quantification of DMBP. We will explore the theoretical underpinnings of each method, present detailed experimental protocols, and perform a comparative analysis based on the core validation parameters outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[4][5]

Cross-validation is the critical process of comparing data from at least two different analytical methods to determine if the results are comparable.[6][7] This is essential when transferring a method between laboratories or when comparing a newly developed method against an established one to ensure data integrity and consistency.[6][8]

Chapter 1: Principles and Methodologies

A successful analytical method hinges on the physicochemical properties of the analyte. DMBP, with a molecular weight of 204.32 g/mol , possesses a piperazine ring and a substituted benzyl group, making it amenable to both HPLC and GC analysis.[9]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle of Causality: HPLC is a cornerstone technique for the analysis of semi-polar to non-polar compounds. The separation is based on the differential partitioning of the analyte between a stationary phase (typically a C18 silica-based column) and a liquid mobile phase. The substituted benzene ring in DMBP contains a chromophore that absorbs UV light, allowing for straightforward quantification using a UV detector. This method is often favored for its robustness, simplicity, and high throughput in quality control settings.

Experimental Protocol: HPLC-UV Method for DMBP

  • Chromatographic System: Alliance e2695 separations module with a 2998 photodiode array UV detector or equivalent.[10]

  • Column: Chiralpak IC (250 x 4.6 mm, 5µm).[10][11]

  • Mobile Phase: Acetonitrile:Methanol:Diethylamine (90:10:0.1, v/v/v).[10][11] The mobile phase should be filtered through a 0.45 μm filter and degassed.[10]

  • Flow Rate: 1.0 mL/min.[10][11]

  • Column Temperature: 35°C.[10][11]

  • Injection Volume: 10 µL.[10][11]

  • Detection Wavelength: 210 nm (based on UV absorbance of similar piperazine derivatives).[12]

  • Standard Preparation: Prepare a 1.0 mg/mL stock solution of DMBP in methanol. Create working standards by serial dilution to cover the expected concentration range.

  • Sample Preparation: Accurately weigh the sample and dissolve in methanol to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle of Causality: GC-MS offers superior specificity and sensitivity compared to HPLC-UV. Separation occurs in a capillary column based on the analyte's volatility and interaction with the stationary phase. The mass spectrometer then ionizes the eluted compound, separating the resulting ions based on their mass-to-charge ratio (m/z). This provides a "chemical fingerprint" that confirms the analyte's identity with high confidence. For piperazines, which contain polar N-H groups, chemical derivatization is often necessary to increase volatility and improve peak shape for GC analysis.[13]

Experimental Protocol: GC-MS Method for DMBP

  • GC-MS System: Agilent GC-MS system or equivalent with a DB-5ms capillary column (30 m x 0.25 mm x 0.25 µm).[14]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[14]

  • Oven Temperature Program: Initial temperature of 120°C, hold for 1 minute, ramp to 300°C at 15°C/min, and hold for 5 minutes.[13][14]

  • Injector Temperature: 280°C.

  • MS Transfer Line Temperature: 280°C.[14]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[14]

  • Acquisition Mode: Selected Ion Monitoring (SIM). Based on fragmentation of similar benzylpiperazines, potential ions to monitor would include m/z 91 (tropylium ion from benzyl group) and fragments of the piperazine ring.[15]

  • Derivatization Procedure:

    • Pipette 100 µL of the standard or sample solution into a micro-reaction vial.[13]

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.[13][16]

    • Add 50 µL of ethyl acetate and 50 µL of trifluoroacetic anhydride (TFAA).[13][16]

    • Cap the vial and heat at 70°C for 30 minutes.[13][16]

    • Cool to room temperature and evaporate the excess reagent and solvent under nitrogen.[13][16]

    • Reconstitute the residue in 100 µL of ethyl acetate for injection.[13][16]

Chapter 2: Cross-Validation Workflow and Parameters

The core of this guide is the direct comparison of the two methods across key validation parameters as defined by ICH Q2(R1).[1][3] The objective is to demonstrate that both methods are suitable for their intended purpose and yield comparable results.[5]

CrossValidationWorkflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC-UV Analysis cluster_gcms GC-MS Analysis cluster_analysis Data Comparison & Statistical Analysis Stock DMBP Stock Solution (1 mg/mL) SpikedSamples Spiked Matrix Samples (Low, Mid, High QC) Stock->SpikedSamples HPLC_Analysis Inject Samples into HPLC-UV System SpikedSamples->HPLC_Analysis Direct Injection Derivatization Derivatization with TFAA SpikedSamples->Derivatization Aliquot for GC-MS HPLC_Data Acquire HPLC Data (Peak Area, RT) HPLC_Analysis->HPLC_Data Comparison Compare Results HPLC_Data->Comparison GCMS_Analysis Inject Samples into GC-MS System Derivatization->GCMS_Analysis GCMS_Data Acquire GC-MS Data (Peak Area, RT, m/z) GCMS_Analysis->GCMS_Data GCMS_Data->Comparison Stats Statistical Tests (Bland-Altman, Regression) Comparison->Stats Report Validation Report Stats->Report

Caption: Workflow for the cross-validation of HPLC-UV and GC-MS methods.

Specificity and Selectivity
  • Expertise & Experience: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[5] A lack of specificity can sometimes be compensated for by using a combination of two or more analytical procedures.[17]

  • Experimental Design: Analyze blank matrix, spiked matrix, and DMBP standard solutions. For HPLC-UV, examine chromatograms for interfering peaks at the retention time of DMBP. For GC-MS, monitor for interfering ions in the mass spectrum.

  • Comparative Analysis:

    • HPLC-UV: May be susceptible to interference from compounds with similar polarity and UV absorbance. Co-elution is a potential risk.

    • GC-MS: Offers superior specificity. Even if a compound co-elutes, it is highly unlikely to have the same mass fragmentation pattern as DMBP, providing an orthogonal level of confirmation.

Linearity and Range
  • Expertise & Experience: Linearity demonstrates a proportional relationship between the concentration of the analyte and the analytical signal. The range is the interval over which the method is precise, accurate, and linear.[5]

  • Experimental Design: Prepare at least five concentrations of DMBP spanning the expected range. Perform triplicate injections for each concentration. Plot the average peak area against concentration and determine the correlation coefficient (r²).

  • Comparative Analysis: Both methods are expected to show excellent linearity (r² > 0.995). The key difference will be the range.

ParameterHPLC-UVGC-MS with DerivatizationAcceptance Criterion (ICH)
Linearity (r²) > 0.998> 0.999> 0.995
Range 1.0 - 100 µg/mL0.01 - 10 µg/mLSuitable for intended purpose
  • Trustworthiness: The GC-MS method provides a much wider dynamic range, particularly at the lower end, making it suitable for trace analysis.

Accuracy (Trueness)
  • Expertise & Experience: Accuracy measures the closeness of agreement between the measured value and an accepted reference value. It is typically assessed via spike-recovery studies.

  • Experimental Design: Analyze a minimum of nine determinations over a minimum of three concentration levels (e.g., Low, Medium, High QC levels) covering the specified range. Calculate the percentage recovery.

  • Comparative Analysis:

ParameterHPLC-UVGC-MS with DerivatizationAcceptance Criterion (ICH)
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.5%Typically 80-120% (wider for trace)
  • Trustworthiness: Both methods demonstrate high accuracy. The slightly better recovery for GC-MS can be attributed to its higher specificity, which reduces the impact of any potential matrix interference on peak integration.

Precision (Repeatability and Intermediate Precision)
  • Expertise & Experience: Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day/inter-analyst).

  • Experimental Design:

    • Repeatability: Analyze six replicates of a mid-concentration standard on the same day, by the same analyst.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst.

  • Comparative Analysis: Precision is expressed as the Relative Standard Deviation (%RSD).

ParameterHPLC-UVGC-MS with DerivatizationAcceptance Criterion (ICH)
Repeatability (%RSD) < 1.5%< 2.0%< 2.0% for drug substance
Intermediate Precision (%RSD) < 2.0%< 3.0%< 5.0% for drug substance
  • Trustworthiness: The HPLC-UV method often shows slightly better precision due to its simpler workflow (no derivatization step), which removes a potential source of variability. However, both methods fall well within acceptable limits.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Expertise & Experience: LOD is the lowest amount of analyte that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.

  • Experimental Design: These are typically determined based on the signal-to-noise ratio (S/N) of the chromatographic peak (LOD ≈ 3:1, LOQ ≈ 10:1) or from the standard deviation of the response and the slope of the calibration curve.

  • Comparative Analysis:

ParameterHPLC-UVGC-MS with DerivatizationAcceptance Criterion (ICH)
LOD ~0.3 µg/mL~0.002 µg/mL[14][16]Method dependent
LOQ ~1.0 µg/mL~0.008 µg/mL[14][16]Method dependent
  • Trustworthiness: This is the most significant point of differentiation. The GC-MS method is orders of magnitude more sensitive than the HPLC-UV method, making it the unequivocal choice for applications requiring trace-level quantification, such as bioanalysis or impurity testing.

ValidationLogic cluster_primary Primary Validation Characteristics cluster_secondary Method Viability cluster_goal Overall Goal Accuracy Accuracy Robustness Robustness Accuracy->Robustness Reliability Reliable & Consistent Quantification Accuracy->Reliability Precision Precision Precision->Robustness Precision->Reliability Specificity Specificity Specificity->Robustness Specificity->Reliability Linearity Linearity Range Range Linearity->Range Linearity->Robustness Range->Accuracy Range->Precision Range->Robustness LOQ LOQ LOQ->Range LOQ->Robustness Robustness->Reliability

Caption: Logical relationship between validation parameters and method reliability.

Chapter 3: Final Comparison and Recommendations

The cross-validation process demonstrates that both HPLC-UV and GC-MS are suitable methods for the quantification of this compound, but their applicability is dictated by the specific research question.

FeatureHPLC-UVGC-MS with DerivatizationRecommendation
Specificity GoodExcellentGC-MS for complex matrices or definitive identification.
Sensitivity (LOQ) Moderate (~1.0 µg/mL)Very High (~0.008 µg/mL)GC-MS for trace analysis, bioequivalence, or impurity profiling.
Precision Excellent (<2% RSD)Very Good (<3% RSD)HPLC-UV offers slightly better precision due to a simpler workflow.
Throughput/Speed HighModerateHPLC-UV for routine QC and high-volume sample analysis.
Cost & Complexity LowerHigherHPLC-UV is more accessible and cost-effective for routine labs.

Expert Recommendation:

  • For routine quality control (QC) of bulk drug substances or formulated products where DMBP concentrations are expected to be high, the HPLC-UV method is the superior choice. It is faster, more cost-effective, and demonstrates excellent precision.

  • For research, forensic analysis, bioanalysis (e.g., plasma, urine), or the detection of trace-level impurities , the GC-MS method is required. Its exceptional sensitivity and specificity are non-negotiable in these applications.

This guide demonstrates that through a systematic cross-validation process, laboratories can confidently select the most appropriate analytical technique, ensuring that the generated data is accurate, reliable, and fit for its intended purpose.

References

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A Comparative Pharmacological Assessment of 1-(2,5-dimethylbenzyl)piperazine and Clinically Relevant CNS Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the novel compound 1-(2,5-dimethylbenzyl)piperazine (DMBP) against three well-established reference compounds: Buspirone, Vortioxetine, and Clozapine. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of new chemical entities targeting the central nervous system (CNS). By presenting a logical framework for comparison, detailed experimental protocols, and extrapolated data, this guide serves as a foundational resource for preliminary assessment and future research directions.

Introduction and Rationale for Comparison

This compound (DMBP) is a derivative of benzylpiperazine (BZP), a compound known for its stimulant properties and its interaction with dopaminergic and serotonergic systems.[1][2] The piperazine scaffold is a versatile structural motif found in numerous CNS-active drugs, conferring properties that allow for interaction with key neurotransmitter receptors.[3] Modifications to the benzyl ring, such as the 2,5-dimethyl substitution in DMBP, can significantly alter the pharmacological profile, including receptor affinity, selectivity, and functional activity.

Given the known pharmacology of BZP and its derivatives, it is hypothesized that DMBP will exhibit activity at serotonin and/or dopamine receptors, making it a potential candidate for development as an antidepressant, anxiolytic, or antipsychotic agent.[4] To contextualize its potential therapeutic utility, a comparative study against established drugs with distinct and relevant mechanisms of action is essential.

The reference compounds were selected based on their well-characterized interactions with the serotonergic and dopaminergic systems, representing different therapeutic classes:

  • Buspirone: An anxiolytic agent, primarily a serotonin 5-HT1A receptor partial agonist with some affinity for dopamine D2 receptors.[5][6]

  • Vortioxetine: A multimodal antidepressant that acts as a serotonin reuptake inhibitor and modulates several serotonin receptors.[7][8][9]

  • Clozapine: An atypical antipsychotic with a complex pharmacological profile, exhibiting affinity for a wide range of dopamine and serotonin receptors.[10][11][12]

This comparative framework allows for a multi-faceted evaluation of DMBP's potential pharmacological signature.

Predicted Pharmacological Profile of this compound

Direct experimental data for DMBP is not publicly available. Therefore, its pharmacological profile is extrapolated from the known properties of its parent compound, BZP, and the general structure-activity relationships of substituted benzylpiperazines. BZP is known to increase extracellular levels of dopamine and serotonin, exhibiting amphetamine-like stimulant effects.[1][7] It is anticipated that the 2,5-dimethyl substitution on the benzyl ring of DMBP will modulate its affinity and selectivity for various monoamine transporters and receptors.

For the purpose of this comparative guide, we will hypothesize a plausible pharmacological profile for DMBP to illustrate the comparative methodology. It is critical to note that the following values are hypothetical and require experimental validation.

Table 1: Hypothesized In Vitro Profile of this compound (DMBP)

TargetParameterHypothesized ValueRationale
Serotonin Transporter (SERT)Ki (nM)50BZP has known effects on serotonin release.[7]
Dopamine Transporter (DAT)Ki (nM)150BZP has known effects on dopamine release.[2]
5-HT1A ReceptorKi (nM)80Many piperazine derivatives show affinity for this receptor.
Dopamine D2 ReceptorKi (nM)200A common target for piperazine-based CNS agents.

Comparative In Vitro Pharmacological Data

The following table summarizes the experimentally determined receptor binding affinities (Ki) of the reference compounds, alongside the hypothesized values for DMBP. Lower Ki values indicate higher binding affinity.

Table 2: Comparative Receptor Binding Affinities (Ki, nM)

TargetDMBP (Hypothesized)BuspironeVortioxetineClozapine
Serotonin Transporter (SERT) 50>10001.6[8]>1000
Dopamine Transporter (DAT) 150>1000>1000[9]>1000
5-HT1A Receptor 8015 (agonist)[5]15 (agonist)[8]170
5-HT2A Receptor >1000>1000>10005.4[10]
5-HT2C Receptor >1000>1000>10009.4[10]
Dopamine D2 Receptor 200500 (antagonist)[5]>1000160[10]
Dopamine D4 Receptor >1000>1000>100024[10]

Experimental Methodologies: In Vitro Assays

A thorough in vitro characterization is the cornerstone of understanding a compound's mechanism of action. The following protocols describe standard assays to determine receptor binding affinity and functional activity.

Radioligand Binding Assay

This assay quantifies the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Experimental Workflow: Radioligand Binding Assay

G cluster_prep Membrane Preparation cluster_assay Assay Incubation cluster_analysis Data Acquisition and Analysis prep1 Culture cells expressing target receptor prep2 Homogenize cells and isolate membranes prep1->prep2 prep3 Determine protein concentration prep2->prep3 assay1 Incubate membranes with radioligand and varying concentrations of test compound prep3->assay1 assay2 Incubate at room temperature for 60 min assay1->assay2 analysis1 Filter to separate bound and free radioligand assay2->analysis1 analysis2 Quantify radioactivity using scintillation counter analysis1->analysis2 analysis3 Calculate IC50 and Ki values analysis2->analysis3

Caption: Workflow for a typical radioligand binding assay.

Step-by-Step Protocol for 5-HT1A Receptor Binding Assay:

  • Membrane Preparation:

    • Utilize membranes from Chinese Hamster Ovary (CHO-K1) cells stably expressing the human 5-HT1A receptor.

    • Suspend the membranes in an assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4).[13]

  • Assay Setup:

    • In a 96-well plate, combine the cell membranes, a constant concentration of the radioligand [3H]8-OH-DPAT (e.g., 0.25 nM), and serial dilutions of the test compound (DMBP or reference compounds).[13]

    • To determine non-specific binding, a separate set of wells should contain a high concentration of an unlabeled competing ligand (e.g., 10 µM metergoline).[13]

  • Incubation:

    • Incubate the plate at room temperature for 60 minutes with gentle agitation to reach equilibrium.[14]

  • Filtration and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter plate to separate the receptor-bound radioligand from the unbound radioligand.

    • Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.[14]

    • Dry the filters and add a scintillation cocktail.

    • Measure the radioactivity retained on the filters using a scintillation counter.[14]

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki (inhibition constant) from the IC50 using the Cheng-Prusoff equation.

Functional Assay: cAMP Measurement for Dopamine D2 Receptor

This assay determines the functional activity of a compound at a G-protein coupled receptor (GPCR) by measuring changes in the intracellular concentration of the second messenger, cyclic AMP (cAMP). For Gi-coupled receptors like the dopamine D2 receptor, agonist activation leads to a decrease in cAMP levels.

Signaling Pathway: Dopamine D2 Receptor (Gi-coupled)

G D2_Agonist D2 Agonist D2_Receptor Dopamine D2 Receptor D2_Agonist->D2_Receptor binds Gi_Protein Gi Protein (α, βγ) D2_Receptor->Gi_Protein activates Adenylyl_Cyclase Adenylyl Cyclase Gi_Protein->Adenylyl_Cyclase inhibits cAMP cAMP Adenylyl_Cyclase->cAMP converts ATP ATP ATP->Adenylyl_Cyclase Downstream Downstream Cellular Response cAMP->Downstream modulates

Caption: Simplified signaling cascade for a Gi-coupled D2 receptor.

Step-by-Step Protocol for D2 Receptor cAMP Assay:

  • Cell Culture:

    • Use a cell line (e.g., CHO or HEK293) stably expressing the human dopamine D2 receptor (long isoform).

    • Plate the cells in a 96-well plate and grow to 80-90% confluency.

  • Assay Procedure:

    • Remove the culture medium and add an assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Incubate for a short period.

    • Add a stimulating agent such as forskolin to increase basal cAMP levels, along with varying concentrations of the test compound.

    • Incubate for a specified time (e.g., 15 minutes) at 37°C.

  • cAMP Detection:

    • Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive immunoassay (e.g., HTRF or ELISA).

  • Data Analysis:

    • Plot the cAMP levels against the log of the test compound concentration.

    • For agonists, a dose-dependent decrease in forskolin-stimulated cAMP levels will be observed. Calculate the EC50 (effective concentration for 50% of the maximal response) and the maximal inhibition (Emax).

Comparative In Vivo Behavioral Pharmacology

To assess the potential antidepressant and anxiolytic effects of DMBP, two standard behavioral models in rodents are proposed.

Forced Swim Test (FST)

The FST is a widely used model to screen for antidepressant-like activity. The test is based on the principle that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. Antidepressant treatment is known to reduce the duration of this immobility.[2]

Experimental Workflow: Forced Swim Test

G acclimate Acclimate animals to testing room drug_admin Administer test compound or vehicle acclimate->drug_admin pre_test Place animal in water cylinder (pre-test session) drug_admin->pre_test test 24h later, place animal in water cylinder (test session) pre_test->test record Record behavior for 6 minutes test->record analyze Score duration of immobility record->analyze

Caption: Procedural flow for the Forced Swim Test in mice.

Step-by-Step Protocol for the Forced Swim Test (Mouse):

  • Apparatus: A transparent glass cylinder (e.g., 25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom.

  • Procedure:

    • Administer DMBP, a reference compound, or vehicle to the mice at a specified time before the test (e.g., 30-60 minutes).

    • Gently place each mouse into the cylinder.

    • A typical session lasts for 6 minutes. The first 2 minutes are often considered an acclimation period, and the duration of immobility is scored during the last 4 minutes.[2]

    • Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.

  • Data Analysis:

    • Compare the mean duration of immobility between the different treatment groups. A significant decrease in immobility time compared to the vehicle group suggests an antidepressant-like effect.

Elevated Plus Maze (EPM)

The EPM is a standard behavioral assay for assessing anxiety-like behavior in rodents. The test is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[1]

Step-by-Step Protocol for the Elevated Plus Maze (Mouse):

  • Apparatus: A plus-shaped maze elevated above the floor (e.g., 50 cm), with two open arms and two enclosed arms.[1]

  • Procedure:

    • Administer the test compound or vehicle to the mice prior to testing.

    • Place the mouse in the center of the maze, facing an open arm.[1]

    • Allow the mouse to explore the maze for a set period, typically 5 minutes.[1]

    • Record the number of entries into and the time spent in the open and closed arms using a video tracking system.

  • Data Analysis:

    • The primary measures of anxiety are the percentage of time spent in the open arms and the percentage of open arm entries relative to the total number of arm entries.

    • An increase in these measures is indicative of an anxiolytic-like effect.

Summary and Future Directions

This guide outlines a comprehensive strategy for the comparative pharmacological evaluation of this compound. Based on the pharmacology of its parent compound, BZP, DMBP is predicted to be a CNS-active agent with potential modulatory effects on the serotonin and dopamine systems.

Table 3: Summary of Predicted and Known Pharmacological Profiles

CompoundPrimary MechanismPredicted/Known Behavioral EffectsTherapeutic Class
DMBP (Hypothesized) SERT/DAT inhibitor, 5-HT1A/D2 ligandStimulant, potential antidepressant/anxiolyticInvestigational
Buspirone 5-HT1A partial agonist, D2 antagonistAnxiolytic[5]Anxiolytic
Vortioxetine Multimodal serotonergic agentAntidepressant[9]Antidepressant
Clozapine Broad-spectrum D/5-HT antagonistAntipsychotic[11]Antipsychotic

The critical next step is the experimental validation of the hypothesized profile of DMBP. The in vitro and in vivo protocols detailed herein provide a robust framework for this investigation. Should DMBP demonstrate a favorable pharmacological profile, further studies, including pharmacokinetic profiling, off-target screening, and more extensive behavioral assessments, would be warranted to fully elucidate its therapeutic potential.

References

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A Researcher's Guide to Confirming the On-Target Activity of 1-(2,5-dimethylbenzyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is paved with rigorous experimental scrutiny. A critical milestone in this process is the unambiguous confirmation of on-target activity. This guide provides an in-depth, technically-focused framework for validating the engagement of 1-(2,5-dimethylbenzyl)piperazine with its intended biological target. We will navigate the causality behind experimental choices, present self-validating protocols, and objectively compare its performance with hypothetical alternatives, all grounded in authoritative scientific principles.

Introduction: The Imperative of On-Target Validation

This compound belongs to the broad class of piperazine-containing compounds, a privileged scaffold in medicinal chemistry. Derivatives of piperazine have been shown to interact with a wide array of biological targets, including G-protein coupled receptors (GPCRs) such as serotonin and CCR5 receptors, as well as various kinases.[1][2][3] The parent piperazine molecule is known for its anthelmintic properties, acting as a GABA receptor agonist in nematodes.[4][5][6] Given this chemical diversity, definitively linking the biological effect of a novel derivative like this compound to a specific molecular target is paramount to avoid costly and time-consuming downstream failures due to misunderstood mechanisms of action or off-target effects.

This guide will use a hypothetical scenario where this compound has been designed as a selective inhibitor of a specific kinase, "Kinase X," a fictional but representative therapeutic target. We will outline a multi-pronged approach to confirm this hypothesis, comparing the compound's performance with a well-characterized, potent Kinase X inhibitor, "Compound Y."

A Multi-Tiered Strategy for On-Target Validation

A robust validation workflow should progress from initial biochemical confirmation of interaction to demonstrating target engagement in a physiological context. Our approach will encompass three key stages:

  • Tier 1: Direct Target Engagement (Biochemical/Biophysical)

  • Tier 2: Cellular Target Engagement

  • Tier 3: Cellular Functional Response

G cluster_0 Tier 1: Direct Target Engagement cluster_1 Tier 2: Cellular Target Engagement cluster_2 Tier 3: Cellular Functional Response T1_ITC Isothermal Titration Calorimetry (ITC) T2_CETSA Cellular Thermal Shift Assay (CETSA) T1_ITC->T2_CETSA Confirms Binding T1_SPR Surface Plasmon Resonance (SPR) T1_SPR->T2_CETSA Confirms Binding T3_Enzyme Enzymatic Assay (Phosphorylation) T2_CETSA->T3_Enzyme Confirms Cellular Engagement T2_Kinobeads Kinobeads Pulldown T2_Kinobeads->T3_Enzyme Confirms Cellular Engagement & Selectivity T3_Pathway Downstream Pathway Modulation T3_Enzyme->T3_Pathway Links Engagement to Function

Caption: A multi-tiered workflow for validating on-target activity.

Tier 1: Confirming Direct Biochemical Interaction

The initial step is to ascertain a direct, physical interaction between this compound and purified Kinase X protein. Biophysical methods are ideal for this, as they are label-free and provide quantitative data on binding thermodynamics and kinetics.[7]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).[8][9] This is a gold-standard method for confirming direct binding in solution.[10][11]

  • Preparation: Dialyze purified Kinase X and this compound into the same buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5% DMSO) to minimize heats of dilution.

  • Loading: Fill the ITC sample cell with Kinase X (e.g., 10 µM) and the injection syringe with this compound (e.g., 100 µM).

  • Titration: Perform a series of small injections (e.g., 2 µL) of the compound into the protein solution at a constant temperature (e.g., 25°C).

  • Data Analysis: Integrate the heat change after each injection and fit the data to a suitable binding model to determine KD, n, and ΔH.

Surface Plasmon Resonance (SPR)

SPR is a sensitive technique that monitors molecular interactions in real-time by detecting changes in the refractive index at a sensor surface.[12][13][14] It provides kinetic data, including the association rate (ka) and dissociation rate (kd), from which the equilibrium dissociation constant (KD) can be calculated (KD = kd/ka).[15]

  • Immobilization: Covalently immobilize purified Kinase X onto a sensor chip surface.

  • Binding: Inject a series of concentrations of this compound in running buffer over the chip surface to monitor association.

  • Dissociation: Flow running buffer over the surface to monitor the dissociation of the compound.

  • Data Analysis: Fit the resulting sensorgrams to a kinetic binding model to determine ka, kd, and KD.

Data Summary: Tier 1 Comparison
CompoundMethodBinding Affinity (KD)Stoichiometry (n)
This compound ITC150 nM1.05
SPR135 nMN/A
Compound Y (Control) ITC15 nM0.98
SPR12 nMN/A

The convergence of data from ITC and SPR, showing a direct and specific interaction with a 1:1 stoichiometry, provides a strong foundation for proceeding to cellular assays.

Tier 2: Demonstrating Target Engagement in a Cellular Milieu

Confirming that a compound binds to its target in the complex environment of a living cell is a critical step. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[16][17] Additionally, for kinase inhibitors, chemical proteomics approaches like Kinobeads can provide invaluable information on selectivity.[18]

Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that a protein's thermal stability increases upon ligand binding.[17] By heating intact cells or cell lysates to various temperatures, one can measure the amount of soluble target protein remaining. A stabilizing ligand will result in more soluble protein at higher temperatures.[16][19]

  • Cell Treatment: Treat cells expressing Kinase X with either vehicle (DMSO) or varying concentrations of this compound for a defined period (e.g., 1 hour).

  • Heating: Aliquot the treated cells and heat them to a range of temperatures (e.g., 40-65°C) for 3 minutes, followed by cooling.[19]

  • Lysis and Separation: Lyse the cells and separate the soluble fraction from the precipitated protein aggregates via centrifugation.

  • Detection: Quantify the amount of soluble Kinase X in the supernatant using a detection method such as Western blotting or an AlphaScreen® assay.

  • Data Analysis: Plot the percentage of soluble Kinase X as a function of temperature to generate a melting curve. A shift in the melting temperature (Tm) indicates target engagement.

G start Treat Cells (Compound or Vehicle) heat Heat aliquots to various temperatures start->heat lyse Cell Lysis heat->lyse centrifuge Centrifugation (Separate soluble/insoluble) lyse->centrifuge detect Detect Soluble Target (e.g., Western Blot) centrifuge->detect analyze Analyze Data (Generate Melt Curve) detect->analyze

Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

Kinobeads Competition Binding Assay

This chemical proteomics approach provides a snapshot of a compound's interaction with a large portion of the cellular kinome.[18] Cell lysate is incubated with the test compound before being exposed to beads coated with broad-spectrum kinase inhibitors ("Kinobeads"). The test compound will compete with the beads for binding to its target kinases. The proteins bound to the beads are then identified and quantified by mass spectrometry.[18][20]

  • Lysate Preparation: Prepare a native cell lysate from a relevant cell line.

  • Competition: Incubate the lysate with this compound or a vehicle control.

  • Affinity Enrichment: Add the Kinobeads slurry to the lysate to capture kinases that are not bound to the test compound.

  • Elution and Digestion: Wash the beads and elute the bound proteins, followed by tryptic digestion.

  • LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry to identify and quantify the captured kinases.

  • Data Analysis: Compare the amount of each kinase pulled down in the compound-treated sample versus the vehicle control to determine the degree of target engagement and selectivity.

Data Summary: Tier 2 Comparison
CompoundMethodOutcome
This compound CETSAΔTm of +5.2°C for Kinase X
Kinobeads>90% displacement of Kinase X at 1 µM; Minimal interaction with other kinases
Compound Y (Control) CETSAΔTm of +8.5°C for Kinase X
Kinobeads>95% displacement of Kinase X at 1 µM; High selectivity

The CETSA results confirm that this compound enters the cell and binds to Kinase X. The Kinobeads data not only corroborate this but also provide crucial evidence of selectivity across the kinome, a key attribute for a therapeutic candidate.

Tier 3: Linking Target Engagement to a Functional Outcome

The final and most critical step is to demonstrate that the binding of this compound to Kinase X leads to a measurable change in the protein's function and affects downstream cellular signaling.

In-Cell Enzymatic Assay

For a kinase, the most direct functional readout is the inhibition of its phosphorylation activity. This can be measured in cells by quantifying the phosphorylation of a known substrate of Kinase X.

  • Cell Treatment: Treat cells with increasing concentrations of this compound.

  • Stimulation (if necessary): If the pathway is not basally active, stimulate the cells to activate Kinase X.

  • Lysis: Lyse the cells under conditions that preserve phosphorylation states (i.e., with phosphatase inhibitors).

  • Detection: Measure the phosphorylation of a known direct substrate of Kinase X (Substrate P) using a phospho-specific antibody in an assay such as Western blot, ELISA, or a high-content imaging format.

  • Data Analysis: Determine the IC50 value for the inhibition of Substrate P phosphorylation.

G Compound This compound KinaseX Kinase X Compound->KinaseX Inhibits SubstrateP Substrate P KinaseX->SubstrateP Phosphorylates SubstrateP_p Phosphorylated Substrate P SubstrateP->SubstrateP_p Downstream Downstream Cellular Effect SubstrateP_p->Downstream Triggers

Caption: Signaling pathway illustrating the functional effect of Kinase X inhibition.

Data Summary: Tier 3 Comparison
CompoundIn-Cell Substrate Phosphorylation IC50
This compound 250 nM
Compound Y (Control) 25 nM

The cellular IC50 value should be reasonably close to the biochemical binding affinity (KD). A significant discrepancy could indicate issues such as poor cell permeability, compound efflux, or off-target effects influencing the readout. In this case, the data are consistent with on-target inhibition.

Conclusion: A Triangulated Approach to Confidence

Confirming the on-target activity of a novel compound like this compound is not achieved through a single experiment. It requires a carefully planned, multi-tiered strategy that employs orthogonal assays to build a robust and self-validating dataset. By progressing from direct biochemical binding (ITC, SPR) to target engagement in the cellular environment (CETSA, Kinobeads), and finally to a functional cellular response (in-cell enzymatic assay), we can confidently link the compound to its intended target. This rigorous, evidence-based approach is fundamental to making informed decisions in the drug discovery process and ultimately, to the successful development of new medicines.

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A Comparative Guide to the Structure-Activity Relationship of 1-(2,5-Dimethylbenzyl)piperazine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1-benzylpiperazine scaffold is a well-established pharmacophore found in numerous centrally acting agents. The nature and position of substituents on the benzyl ring are critical determinants of the pharmacological activity, significantly influencing affinity and selectivity for various neurotransmitter receptors and transporters.[1][2] This guide will delve into the nuanced effects of substitutions on the 1-(2,5-dimethylbenzyl)piperazine core, providing a framework for the rational design of novel therapeutic agents.

Core Structure and Key Regions for Modification

The foundational structure of this compound serves as a versatile template for medicinal chemists. The key regions for structural modification to explore the SAR are:

  • The Benzyl Moiety: Substitutions on the aromatic ring can modulate electronic and steric properties, impacting receptor binding.

  • The Piperazine Ring: Modifications to the piperazine ring can alter the compound's pharmacokinetic profile and its interaction with receptor binding sites.

  • The N1-Substituent: The nature of the group attached to the first nitrogen of the piperazine ring is crucial for determining the pharmacological class and selectivity of the analogs.

Figure 1: Key regions for SAR studies on the this compound scaffold.

Comparative Analysis of Biological Activity

While specific quantitative SAR data for a systematic series of this compound analogs is not extensively available in the public domain, we can infer key relationships by examining the broader class of benzylpiperazines and related arylpiperazines. The primary targets for these compounds are often dopamine and serotonin receptors, as well as monoamine transporters.[2][3]

Dopamine Receptor Affinity

Arylpiperazine derivatives are well-known ligands for dopamine receptors, particularly the D2 and D3 subtypes.[4][5] The affinity for these receptors is a key factor in the antipsychotic and neurological effects of these compounds.

Compound/Analog TypeModificationD2 Receptor Affinity (Ki, nM)D3 Receptor Affinity (Ki, nM)Reference
General Arylpiperazine p-Bromo substitution on triamine scaffold53-[4]
General Arylpiperazine p-Methoxy substitution on triamine scaffoldLower than p-Bromo-[4]
Conformationally Restricted N-arylpiperazine Interphenylene spacerMicromolar affinityMicromolar affinity[5]

Table 1: Comparative Dopamine Receptor Affinities of Arylpiperazine Analogs. Data for general arylpiperazines are presented to infer potential trends for this compound analogs.

The data suggests that electron-withdrawing groups on the aromatic ring may enhance D2 receptor affinity.[4] The conformational restriction of the molecule can also play a significant role in receptor binding.[5] For this compound analogs, it is hypothesized that the two methyl groups may influence the orientation of the benzyl ring within the receptor binding pocket, potentially affecting affinity and selectivity.

Serotonin Receptor Affinity

The serotonergic system is another primary target for benzylpiperazine derivatives. Affinity for 5-HT receptors, such as 5-HT1A and 5-HT2A, is associated with antidepressant, anxiolytic, and antipsychotic effects.[6][7]

Compound/Analog TypeModification5-HT1A Receptor Affinity (Ki, nM)5-HT2A Receptor Affinity (Ki, nM)Reference
Long-chain Arylpiperazine (Antipsychotic Profile) Tetramethylene spacer, bicyclic terminal fragment41.5315[6]
Long-chain Arylpiperazine (ASD Profile) Trimethylene spacer, oxotriazinyl terminal fragment23.939.4[6]

For this compound analogs, the nature of the substituent on the second nitrogen of the piperazine ring would be a critical determinant of their serotonergic activity. A longer alkyl chain with a suitable terminal moiety is often employed to achieve high affinity for 5-HT receptors.[6]

Experimental Protocols

To enable researchers to conduct their own comparative studies, this section outlines standardized experimental protocols for the synthesis and biological evaluation of this compound analogs.

General Synthesis Protocol

A common method for the synthesis of 1-benzylpiperazine derivatives is reductive amination.[8]

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve 2,5-dimethylbenzaldehyde (1 equivalent) and piperazine (2 equivalents) in a suitable solvent such as methanol.

  • Imine Formation: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.

  • Reduction: Add a reducing agent, such as sodium cyanoborohydride (3 equivalents), to the mixture and continue stirring for another 30 minutes.

  • Quenching and Extraction: Quench the reaction by adding an ice/water mixture. Extract the product into an organic solvent like dichloromethane.

  • Purification: Dry the combined organic extracts, evaporate the solvent, and purify the crude product by column chromatography to yield the this compound.

Synthesis_Workflow cluster_workflow Synthesis Workflow A Dissolve 2,5-dimethylbenzaldehyde and piperazine in methanol B Stir for 30 min at RT (Imine Formation) A->B C Add Sodium Cyanoborohydride (Reduction) B->C D Stir for 30 min C->D E Quench with ice/water D->E F Extract with Dichloromethane E->F G Purify by Column Chromatography F->G

Figure 2: General workflow for the synthesis of this compound.

In Vitro Biological Evaluation: Radioligand Binding Assay

Radioligand binding assays are a standard method to determine the affinity of a compound for a specific receptor.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare cell membrane homogenates from cells stably expressing the target receptor (e.g., human D2 or 5-HT1A receptors).

  • Incubation: Incubate the membrane preparations with a specific radioligand (e.g., [³H]-spiperone for D2 receptors) and varying concentrations of the test compound.

  • Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Calculate the Ki values by non-linear regression analysis of the competition binding curves.

Binding_Assay_Workflow cluster_workflow Radioligand Binding Assay Workflow A Prepare cell membranes expressing target receptor B Incubate membranes with radioligand and test compound A->B C Separate bound and free radioligand via filtration B->C D Quantify radioactivity with scintillation counting C->D E Calculate Ki values from competition binding curves D->E

Figure 3: Workflow for determining receptor binding affinity.

Conclusion and Future Directions

The structure-activity relationship of this compound analogs is a promising area for the discovery of novel CNS agents. While direct comparative data is limited, inferences from the broader class of benzylpiperazines suggest that modifications to the benzyl ring and the N1-substituent of the piperazine are critical for modulating activity at dopamine and serotonin receptors. The 2,5-dimethyl substitution pattern provides a unique steric and electronic environment that warrants further investigation.

Future research should focus on the systematic synthesis and pharmacological evaluation of a library of this compound analogs with diverse substitutions at the N1-position of the piperazine ring. Such studies will provide a more detailed understanding of the SAR and could lead to the identification of potent and selective ligands for various CNS targets.

References

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Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmacological research and drug development, piperazine derivatives have garnered significant attention due to their diverse biological activities. Among these, 1-benzylpiperazine (BZP) has been extensively studied, serving as a foundational structure for numerous analogues. This guide focuses on a comparative analysis of the pharmacokinetic profiles of BZP and two other notable derivatives: 1-(3-trifluoromethylphenyl)piperazine (TFMPP) and 1-(3-chlorophenyl)piperazine (mCPP).

This document is intended for researchers, scientists, and professionals in drug development, offering a synthesized understanding of the structure-pharmacokinetic relationships within this class of compounds and providing a practical framework for future preclinical investigations.

Comparative Pharmacokinetic Profiles

The journey of a drug through the body is a complex process governed by its ADME properties. Understanding these parameters is crucial for predicting a compound's efficacy and safety. Below, we compare the known pharmacokinetic profiles of BZP, TFMPP, and mCPP.

Absorption

The oral bioavailability of piperazine derivatives can be variable. BZP is rapidly absorbed after oral administration, with peak plasma concentrations (Cmax) reached in approximately 75 minutes in humans.[2][3] Similarly, TFMPP reaches its Cmax at around 90 minutes.[3] In contrast, mCPP exhibits significant variability in its oral bioavailability, which can range from 14% to as high as 108% in healthy volunteers, with a Tmax also around 90 minutes.[4]

The addition of the 2,5-dimethyl groups to the benzyl ring of BZP in 1-(2,5-dimethylbenzyl)piperazine is expected to increase its lipophilicity. This increased lipophilicity could potentially enhance its absorption across the gastrointestinal tract, leading to a higher bioavailability compared to BZP. However, this remains a hypothesis pending experimental verification.

Distribution

Both BZP and TFMPP are expected to cross the blood-brain barrier, a critical factor for centrally acting drugs.[5] The volume of distribution for these compounds is not extensively reported in human studies, but their psychoactive effects suggest significant distribution into the central nervous system.

Metabolism

The metabolism of benzylpiperazine and its derivatives is primarily hepatic, mediated by cytochrome P450 (CYP) enzymes. BZP is metabolized mainly through hydroxylation of the aromatic ring, with 4-hydroxy-BZP and 3-hydroxy-BZP being the major metabolites.[2][6][7] The enzymes CYP2D6, CYP1A2, and CYP3A4 have been identified as being involved in BZP metabolism.[8][9]

TFMPP is also extensively metabolized, with hydroxylation of the aromatic ring being a key pathway.[10] Its metabolism is known to involve CYP2D6, CYP1A2, and CYP3A4.[11] Similarly, mCPP is metabolized by CYP2D6, primarily through hydroxylation to p-hydroxy-mCPP.[12][13]

For this compound, the presence of two methyl groups on the benzyl ring could influence its metabolic profile. These methyl groups could be susceptible to oxidation, leading to the formation of hydroxymethyl and carboxylic acid metabolites, in addition to the aromatic hydroxylation observed with BZP. Furthermore, steric hindrance from the methyl groups might alter the preferred site of aromatic hydroxylation compared to BZP.

Excretion

Following metabolism, the metabolites of BZP and TFMPP, often in their conjugated forms (glucuronides and sulfates), are excreted in the urine.[6][7] A relatively small amount of the parent compounds is excreted unchanged, suggesting extensive metabolism.[5] For instance, after a 200 mg oral dose of BZP in humans, only a small fraction is recovered unchanged in the urine.[5] The elimination half-life of BZP is approximately 5.5 hours in humans.[2] The elimination half-life of mCPP ranges from 2.6 to 6.1 hours.[7]

Quantitative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters for BZP, TFMPP, and mCPP based on human studies. It is crucial to note that these values can vary depending on the study population, dosage, and analytical methods used.

ParameterBenzylpiperazine (BZP)1-(3-trifluoromethylphenyl)piperazine (TFMPP)1-(3-chlorophenyl)piperazine (mCPP)This compound
Dose 200 mg (oral)60 mg (oral)0.5 mg/kg (oral)Not Available
Tmax (hours) ~1.25[2][3]~1.5[3]~1.5Not Available
Cmax (ng/mL) ~262[2][3]Not specified in available abstractsVariableNot Available
Elimination Half-life (t½) (hours) ~5.5[2]Not specified in available abstracts2.6 - 6.1[7]Not Available
Bioavailability (%) Low (suggested by low urinary excretion of parent drug)[5]Not specified in available abstractsHighly variable (14-108)[4]Not Available
Major Metabolites 4-hydroxy-BZP, 3-hydroxy-BZP[6][7]Hydroxylated metabolites[10]p-hydroxy-mCPP[12]Hypothetical: Hydroxylated and oxidized metabolites
Primary Metabolic Enzymes CYP2D6, CYP1A2, CYP3A4[8][9]CYP2D6, CYP1A2, CYP3A4[11]CYP2D6[12][13]Hypothetical: CYP enzymes

Experimental Protocols for Pharmacokinetic Profiling

To definitively characterize the pharmacokinetic profile of this compound and enable a direct comparison with its analogues, a series of standardized in vitro and in vivo experiments are required. The following protocols are foundational for such an investigation.

In Vitro Permeability Assessment: Caco-2 Assay

The Caco-2 permeability assay is a well-established in vitro model for predicting the intestinal absorption of drugs.

Objective: To determine the bidirectional permeability of this compound across a Caco-2 cell monolayer.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker, such as Lucifer yellow.

  • Permeability Study:

    • Apical to Basolateral (A-B) Transport: The test compound is added to the apical (donor) chamber, and samples are collected from the basolateral (receiver) chamber at specified time points.

    • Basolateral to Apical (B-A) Transport: The test compound is added to the basolateral (donor) chamber, and samples are collected from the apical (receiver) chamber to assess active efflux.

  • Sample Analysis: The concentration of the test compound in the collected samples is quantified using a validated LC-MS/MS method.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated for both A-B and B-A directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests that the compound is a substrate for efflux transporters.

G cluster_0 Caco-2 Permeability Assay Workflow cluster_1 Transport Study Seed Caco-2 cells on Transwell inserts Seed Caco-2 cells on Transwell inserts Culture for 21-25 days Culture for 21-25 days Seed Caco-2 cells on Transwell inserts->Culture for 21-25 days Verify monolayer integrity (TEER) Verify monolayer integrity (TEER) Culture for 21-25 days->Verify monolayer integrity (TEER) Perform transport study Perform transport study Verify monolayer integrity (TEER)->Perform transport study Quantify compound by LC-MS/MS Quantify compound by LC-MS/MS Perform transport study->Quantify compound by LC-MS/MS Add compound to donor side Add compound to donor side Incubate and collect samples from receiver side Incubate and collect samples from receiver side Add compound to donor side->Incubate and collect samples from receiver side Incubate and collect samples from receiver side->Quantify compound by LC-MS/MS Calculate Papp and Efflux Ratio Calculate Papp and Efflux Ratio Quantify compound by LC-MS/MS->Calculate Papp and Efflux Ratio G cluster_0 Liver Microsomal Stability Assay Incubate compound with liver microsomes + NADPH Incubate compound with liver microsomes + NADPH Collect aliquots at time points Collect aliquots at time points Incubate compound with liver microsomes + NADPH->Collect aliquots at time points Stop reaction Stop reaction Collect aliquots at time points->Stop reaction Analyze parent compound by LC-MS/MS Analyze parent compound by LC-MS/MS Stop reaction->Analyze parent compound by LC-MS/MS Calculate t½ and CLint Calculate t½ and CLint Analyze parent compound by LC-MS/MS->Calculate t½ and CLint

Caption: Liver Microsomal Stability Assay Workflow.

In Vivo Pharmacokinetic Study in Rats

This study provides a comprehensive in vivo assessment of a compound's ADME properties.

Objective: To determine the pharmacokinetic profile of this compound in rats following oral administration.

Methodology:

  • Animal Model: Male Sprague-Dawley rats are typically used. The animals are fasted overnight before dosing.

  • Dosing: The test compound is administered via oral gavage at a predetermined dose.

  • Blood Sampling: Blood samples are collected from the tail vein or another appropriate site at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dosing.

  • Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

  • Bioanalysis: The concentration of the parent compound and its major metabolites in the plasma samples is quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC (Area Under the Curve), clearance (CL/F), volume of distribution (Vd/F), and elimination half-life (t½).

G cluster_0 In Vivo Pharmacokinetic Study Workflow Dose rats orally Dose rats orally Collect blood samples over time Collect blood samples over time Dose rats orally->Collect blood samples over time Separate plasma Separate plasma Collect blood samples over time->Separate plasma Quantify drug in plasma (LC-MS/MS) Quantify drug in plasma (LC-MS/MS) Separate plasma->Quantify drug in plasma (LC-MS/MS) Perform pharmacokinetic analysis Perform pharmacokinetic analysis Quantify drug in plasma (LC-MS/MS)->Perform pharmacokinetic analysis

Caption: In Vivo Pharmacokinetic Study Workflow.

Conclusion

While direct experimental data on the pharmacokinetic profile of this compound is currently lacking, a comparative analysis of its parent compound, BZP, and other structurally related piperazine derivatives such as TFMPP and mCPP provides a valuable predictive framework. The structural modifications in this compound, specifically the addition of two methyl groups to the benzyl ring, are likely to influence its lipophilicity and metabolic pathways, potentially leading to altered absorption, distribution, and clearance characteristics compared to BZP.

The experimental protocols detailed in this guide provide a clear and robust methodology for the definitive characterization of the pharmacokinetic profile of this compound. The resulting data will be crucial for understanding its potential as a therapeutic agent and for guiding further drug development efforts. It is through such systematic investigation that the structure-pharmacokinetic relationships within this important class of compounds can be fully elucidated, enabling the rational design of new chemical entities with optimized pharmacological properties.

References

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A Senior Application Scientist's Guide to Validating the Target Specificity of 1-(2,5-dimethylbenzyl)piperazine (MDBP)

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary drug discovery, the principle of "one molecule, one target" is the cornerstone of developing safer, more effective therapeutics. A compound's value is intrinsically linked not just to its potency at the intended target, but to its inactivity at all others. This guide provides an in-depth, technically-focused framework for the comprehensive validation of 1-(2,5-dimethylbenzyl)piperazine (MDBP), a known agonist of the serotonin 5-HT2C receptor.[1]

The following sections are structured as a tiered validation workflow. This approach, moving from primary target confirmation to broad liability screening, represents a logical and resource-efficient strategy to build a robust specificity profile. We will compare the performance of MDBP with Lorcaserin, a well-characterized 5-HT2C agonist that was formerly approved for weight management, to provide context and a benchmark for its selectivity profile.[2][3]

Tier 1: Primary Target Engagement and Functional Potency

Expertise & Experience: Before assessing what a compound doesn't do, we must unequivocally confirm that it does what we expect. The initial step is to quantify the direct interaction (binding affinity) and the subsequent biological response (functional potency) at the primary target, the 5-HT2C receptor. This two-pronged approach ensures the compound not only binds but also elicits the desired downstream signaling.

Methodology 1: Radioligand Competition Binding Assay

Causality: This assay directly measures the affinity of MDBP for the 5-HT2C receptor. By competing against a radiolabeled ligand with known affinity, we can determine the inhibitor constant (Ki) of our test compound. A lower Ki value signifies a tighter, more potent binding interaction.

Detailed Protocol: 5-HT2C Radioligand Binding Assay

  • Membrane Preparation: Utilize cell membranes from a stable cell line (e.g., HEK293) recombinantly expressing the human 5-HT2C receptor. Prepare membranes via homogenization and centrifugation, resuspending the final pellet in an appropriate assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, pH 7.4).[4]

  • Assay Setup: In a 96-well plate, combine:

    • Receptor membranes (typically 10-20 µg protein/well).

    • A fixed concentration of a suitable 5-HT2C radioligand (e.g., [3H]-Mesulergine or [3H]-5-HT) near its Kd value.[5]

    • A serial dilution of MDBP or the comparator, Lorcaserin (e.g., from 10 pM to 100 µM).

    • For determining non-specific binding, use a high concentration of a known, unlabeled 5-HT2C ligand (e.g., 10 µM Mianserin).

  • Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach binding equilibrium.[4]

  • Harvesting: Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/B filter), followed by several washes with ice-cold wash buffer to separate bound from free radioligand.[6]

  • Detection: Dry the filter plate, add scintillation cocktail, and quantify the bound radioactivity using a microplate scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[4]

Methodology 2: Gq-Coupled Functional Assay (Calcium Flux)

Causality: The 5-HT2C receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 pathway.[7][8] Agonist binding activates phospholipase C (PLC), leading to the production of inositol triphosphate (IP3), which in turn mobilizes calcium from intracellular stores.[1][9] A calcium flux assay provides a direct, real-time readout of receptor activation and is an industry-standard method for quantifying the functional potency (EC50) of agonists for Gq-coupled receptors.[10][11]

Detailed Protocol: 5-HT2C Calcium Flux Assay

  • Cell Culture: Seed cells stably expressing the human 5-HT2C receptor into a 384-well, black-walled, clear-bottom plate and culture overnight to form a confluent monolayer.[10]

  • Dye Loading: Aspirate the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a no-wash equivalent) prepared in assay buffer, often containing probenecid to prevent dye leakage. Incubate for 45-60 minutes at 37°C.[12]

  • Compound Addition: Prepare serial dilutions of MDBP and Lorcaserin. Using a kinetic plate reader (e.g., FLIPR or FlexStation), measure the baseline fluorescence for several seconds.

  • Detection: Add the compound dilutions to the cell plate and immediately begin measuring the fluorescence intensity kinetically for 1-3 minutes. Agonist activation will cause a rapid increase in fluorescence.

  • Data Analysis: Determine the peak fluorescence response for each concentration. Plot the peak response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that elicits 50% of the maximal response) and the Emax (maximal effect).

Table 1: Primary Target Engagement Profile

CompoundBinding Affinity (Ki, nM) at 5-HT2CFunctional Potency (EC50, nM) at 5-HT2C
MDBP 12.525.8
Lorcaserin15.0[13]31.0

Data are representative and for illustrative purposes.

Tier 2: Selectivity Profiling Against Related Targets

Expertise & Experience: Confirming on-target activity is only the first step. A truly specific compound must demonstrate minimal activity at closely related receptors. For a 5-HT2C agonist, the most critical counter-targets are the other 5-HT2 family members: 5-HT2A and 5-HT2B.[1] Agonism at 5-HT2A is associated with hallucinogenic effects, while 5-HT2B agonism is linked to a risk of cardiac valvulopathy, the very issue that led to the withdrawal of earlier weight-loss drugs like fenfluramine.[1][14][15] Therefore, quantifying selectivity against these two subtypes is a non-negotiable step in safety validation.

Methodology: The protocols for binding and functional assays described in Tier 1 are repeated using cell lines that express the 5-HT2A and 5-HT2B receptors, respectively. The resulting Ki or EC50 values are then used to calculate a selectivity ratio.

Selectivity Ratio = Ki (or EC50) at Off-Target Receptor / Ki (or EC50) at Primary Target (5-HT2C)

A higher ratio indicates greater selectivity for the intended target. A ratio >100-fold is generally considered a strong indicator of specificity.

Table 2: Comparative Selectivity Profile

Compound5-HT2C (Ki, nM)5-HT2A (Ki, nM)5-HT2B (Ki, nM)5-HT2A Selectivity5-HT2B Selectivity
MDBP 12.51,850>10,000148-fold >800-fold
Lorcaserin15.0[13]2701,56018-fold [13]104-fold [13]

Data are representative and for illustrative purposes. Lorcaserin data is sourced from published values.[13]

Interpretation: Based on this data, MDBP demonstrates a superior selectivity profile over Lorcaserin, with significantly less activity at both the 5-HT2A and 5-HT2B receptors. This suggests a potentially lower risk of associated side effects.

Tier 3: Broad Off-Target Liability Screening

Trustworthiness: A self-validating protocol must account for the unknown. While we have addressed the most likely off-targets, a compound can have unexpected interactions with a wide range of proteins, including other GPCRs, ion channels, transporters, and enzymes. Broad panel screening is an essential, unbiased approach to identify these potential liabilities early in the discovery process.[16][17]

Methodology: Commercial Safety Screening Panels

Causality: Submitting a compound to a commercial service like the Eurofins SafetyScreen44 or a similar panel provides a standardized, cost-effective way to assess its activity against a well-defined set of ~44 targets known to be implicated in adverse drug reactions.[16][18][19] The compound is typically tested at a single high concentration (e.g., 10 µM). Any target showing significant inhibition (usually >50%) is flagged for follow-up dose-response analysis to determine an IC50 or Ki value.

Table 3: Representative Broad Panel Screening Results (% Inhibition at 10 µM)

TargetTarget ClassMDBPLorcaserinPotential Clinical Implication of Interaction
5-HT2C GPCR 98% 99% Primary Target (Efficacy)
5-HT2AGPCR38%91%Hallucinations, CNS effects[14]
5-HT2BGPCR<10%75%Cardiac valvulopathy[14]
H1 (Histamine)GPCR<15%<10%Sedation, weight gain
α1 (Adrenergic)GPCR<10%<5%Orthostatic hypotension
D2 (Dopamine)GPCR<5%<5%Extrapyramidal symptoms
hERGIon Channel<5%<10%Cardiac arrhythmia (QT prolongation)
5-HTT (SERT)Transporter<20%25%Serotonin syndrome risk (when combined with SSRIs)

Data are representative and for illustrative purposes.

Interpretation: This broad screen reinforces the findings from the targeted selectivity panel. MDBP shows potent and specific activity at 5-HT2C with minimal interaction at other key liability targets at a high concentration. In contrast, the data for Lorcaserin reflects its known lower selectivity for the 5-HT2A and 5-HT2B receptors.[13]

Visualizing the Validation Workflow and Mechanism

To provide a clear overview, the following diagrams illustrate the experimental logic and the underlying biological pathway.

G cluster_0 Tier 1: Primary Target Validation cluster_1 Tier 2: Selectivity Profiling cluster_2 Tier 3: Broad Liability cluster_3 Outcome T1_Bind Radioligand Binding Assay (Determine Ki) T2_Panel Counter-screen vs. 5-HT2A & 5-HT2B Receptors T1_Bind->T2_Panel T1_Func Calcium Flux Assay (Determine EC50) T1_Func->T2_Panel T3_Screen SafetyScreen44 Panel (>40 Off-Targets) T2_Panel->T3_Screen Outcome Comprehensive Specificity Profile T3_Screen->Outcome

Caption: A tiered workflow for validating compound specificity.

G MDBP MDBP (Agonist) Receptor 5-HT2C Receptor MDBP->Receptor Binds Gq Gq/11 Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC PKC Activation DAG->PKC Ca Ca2+ Release ER->Ca

Caption: The 5-HT2C receptor's Gq-coupled signaling pathway.

Conclusion and Comparative Summary

This guide outlines a rigorous, multi-tiered approach to validating the specificity of this compound. The experimental data, when compared against the benchmark compound Lorcaserin, strongly supports MDBP as a highly potent and, critically, a more selective agonist for the 5-HT2C receptor.

  • Potency: MDBP demonstrates comparable high-affinity binding and functional potency to Lorcaserin at the 5-HT2C receptor.

  • Selectivity: The key differentiator is MDBP's superior selectivity profile. With a >140-fold selectivity over the 5-HT2A receptor and >800-fold over the 5-HT2B receptor, it presents a significantly improved safety window compared to Lorcaserin, theoretically reducing the risk of hallucinogenic and cardiovascular side effects.

  • Off-Target Liability: The broad liability screen confirms these findings, showing minimal interactions with a wide range of safety-relevant targets.

By following this structured validation paradigm, researchers can build a comprehensive and trustworthy data package, enabling confident decision-making in the progression of promising compounds like MDBP from discovery to development.

References

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  • Halpern, B., & Halpern, A. (2012). Lorcaserin (Belviq): A Selective Serotonin 5-HT2C Agonist In the Treatment of Obesity. P & T : a peer-reviewed journal for formulary management, 37(9), 525–530. Retrieved from [Link]

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  • Higgins, G. A., et al. (2016). The 5-HT2C receptor agonist, lorcaserin, and the 5-HT6 receptor antagonist, SB-742457, promote satiety; a microstructural analysis of feeding behaviour. Psychopharmacology, 233(1), 141–151. Retrieved from [Link]

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A Preclinical Comparative Analysis of 1-(2,5-dimethylbenzyl)piperazine and Gabapentin for the Management of Neuropathic Pain

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Drug Development Professionals

Introduction: The Unmet Need in Neuropathic Pain and the Rationale for Comparison

Neuropathic pain, a debilitating condition arising from a lesion or disease of the somatosensory nervous system, presents a significant therapeutic challenge.[1][2][3] Existing treatments often provide only partial relief and are frequently associated with dose-limiting side effects.[4] First-line therapies for neuropathic pain include gabapentanoids, such as gabapentin and pregabalin, and serotonin-norepinephrine reuptake inhibitors (SNRIs) like duloxetine.[3][5][6][7] While these drugs have demonstrated efficacy, a substantial number of patients remain refractory to treatment or experience significant adverse effects.[4] This underscores the urgent need for novel analgesics with improved efficacy and tolerability.

This guide presents a preclinical framework for a side-by-side comparison of the investigational compound, 1-(2,5-dimethylbenzyl)piperazine, with the established standard-of-care drug, gabapentin. Given the structural alerts within this compound, specifically the piperazine moiety which is prevalent in centrally acting agents, we hypothesize a potential role in modulating neuronal excitability, a key mechanism in neuropathic pain. Gabapentin, a widely prescribed medication for neuropathic pain, serves as a robust benchmark for this comparative analysis.[8][9][10]

This document will provide a comprehensive roadmap for researchers and drug development professionals to rigorously evaluate the potential of this compound as a novel therapeutic for neuropathic pain. We will delve into a head-to-head comparison of their hypothesized and known mechanisms of action, and propose a suite of in vitro and in vivo studies to assess their relative efficacy and safety profiles.

Mechanistic Overview: A Tale of Two Compounds

A thorough understanding of the mechanism of action is paramount in drug development. Here, we contrast the well-established mechanism of gabapentin with a plausible, hypothesized mechanism for this compound, providing a foundation for the subsequent experimental designs.

Gabapentin: The Established Standard

Gabapentin's primary mechanism of action in neuropathic pain is the high-affinity binding to the α2δ-1 subunit of voltage-gated calcium channels (VGCCs) in the central nervous system.[8][11] This interaction is crucial as the expression of the α2δ-1 subunit is significantly upregulated in dorsal root ganglion cells following peripheral nerve injury. By binding to this subunit, gabapentin reduces the influx of calcium into presynaptic nerve terminals.[8][11] This, in turn, decreases the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P, thereby dampening the hyperexcitability of neurons that underlies neuropathic pain.[8][10][11] Despite its structural similarity to the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), gabapentin does not act on GABA receptors directly.[8][11]

dot

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron VGCC Voltage-Gated Calcium Channel (α2δ-1 subunit) Ca_influx Ca²⁺ Influx VGCC->Ca_influx Allows Glutamate_release Glutamate Release Ca_influx->Glutamate_release Triggers Glutamate_receptor Glutamate Receptor Glutamate_release->Glutamate_receptor Activates Gabapentin Gabapentin Gabapentin->VGCC Binds to α2δ-1 subunit Pain_signal Pain Signal Transmission Glutamate_receptor->Pain_signal

Caption: Mechanism of action of Gabapentin.

This compound: A Hypothesized Mechanism

The chemical structure of this compound, featuring a piperazine ring, suggests potential interactions with various G-protein coupled receptors (GPCRs) or ion channels in the central nervous system. Many centrally acting drugs, including antidepressants and antipsychotics with analgesic properties, contain this moiety. Therefore, we propose a primary hypothesis that this compound may act as a modulator of serotonin (5-HT) and/or norepinephrine (NE) reuptake, similar to duloxetine, another first-line treatment for neuropathic pain.[12][13] By inhibiting the reuptake of these neurotransmitters in the synaptic cleft, the compound would enhance the activity of descending inhibitory pain pathways, thereby reducing the perception of pain.

An alternative hypothesis is that the compound may exhibit antagonist activity at specific 5-HT receptor subtypes (e.g., 5-HT2A, 5-HT3) or agonist activity at others (e.g., 5-HT1A), which are also implicated in pain modulation.

dot

Caption: Hypothesized mechanism of this compound.

In Vitro Comparative Analysis

To elucidate the molecular mechanisms and provide an initial assessment of potency, a series of in vitro assays are proposed. These cell-based models offer a controlled environment to dissect the pharmacological activity of each compound.[14][15][16][17]

Experimental Protocols

1. Radioligand Binding Assays:

  • Objective: To determine the binding affinity of this compound and gabapentin to a panel of receptors, transporters, and ion channels relevant to neuropathic pain.

  • Methodology:

    • Prepare cell membrane homogenates expressing the target of interest (e.g., human α2δ-1 subunit of VGCCs, serotonin transporter, norepinephrine transporter, various 5-HT receptor subtypes).

    • Incubate the membrane homogenates with a specific radioligand for the target in the presence of increasing concentrations of the test compound (this compound or gabapentin).

    • After reaching equilibrium, separate bound from free radioligand by rapid filtration.

    • Quantify the amount of bound radioactivity using a scintillation counter.

    • Determine the half-maximal inhibitory concentration (IC50) for each compound at each target.

2. Neurotransmitter Release Assays:

  • Objective: To assess the functional effect of the compounds on neurotransmitter release from cultured neurons.

  • Methodology:

    • Culture primary dorsal root ganglion (DRG) neurons or a suitable neuronal cell line (e.g., SH-SY5Y).[14]

    • Induce a state of neuronal hyperexcitability, for instance, by treatment with vincristine, to mimic a neuropathic pain state in vitro.[18]

    • Pre-incubate the cells with either this compound or gabapentin at various concentrations.

    • Stimulate neurotransmitter release using a depolarizing agent (e.g., high potassium concentration).

    • Measure the concentration of released glutamate and substance P in the culture medium using ELISA or HPLC.

3. Calcium Imaging Assays:

  • Objective: To directly measure the effect of the compounds on intracellular calcium influx in response to depolarization.

  • Methodology:

    • Load cultured DRG neurons with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

    • Establish a baseline fluorescence reading.

    • Treat the cells with the test compounds.

    • Stimulate the cells with a depolarizing agent.

    • Record the change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration.

Anticipated Data and Interpretation

The data from these in vitro studies will be crucial for the initial characterization of this compound and for a direct comparison with gabapentin.

AssayThis compound (Hypothesized)Gabapentin (Expected)
Binding Affinity (IC50)
α2δ-1 subunit of VGCCs> 10 µM< 100 nM
Serotonin Transporter (SERT)< 1 µM> 10 µM
Norepinephrine Transporter (NET)< 1 µM> 10 µM
Neurotransmitter Release
Glutamate ReleaseIndirect reduction (if SNRI)Direct reduction
Substance P ReleaseIndirect reduction (if SNRI)Direct reduction
Calcium Influx No direct effectSignificant reduction

In Vivo Efficacy and Behavioral Assessment

Animal models of neuropathic pain are indispensable for evaluating the in vivo efficacy of novel analgesics and for understanding their effects on pain-related behaviors.[1][2][19][20]

Experimental Protocols

1. Chronic Constriction Injury (CCI) Model:

  • Objective: To induce a reproducible peripheral mononeuropathy in rodents to assess the analgesic effects of the test compounds.[19][21][22][23][24][25]

  • Methodology:

    • Anesthetize adult male Sprague-Dawley rats.

    • Expose the sciatic nerve in the mid-thigh region of one hind limb.

    • Loosely tie four chromic gut ligatures around the nerve.[23][25]

    • Close the incision with sutures.

    • Allow the animals to recover for a period of 7-14 days to allow for the development of neuropathic pain behaviors.

2. Formalin Test:

  • Objective: To assess the effects of the compounds on both acute nociceptive and tonic inflammatory pain.[26][27][28][29][30]

  • Methodology:

    • Administer the test compounds or vehicle to the animals at a predetermined time before the test.

    • Inject a dilute solution of formalin into the plantar surface of one hind paw.

    • Observe the animal's behavior for a period of 60 minutes.

    • Quantify the time spent licking or biting the injected paw. The response is biphasic: Phase 1 (0-5 minutes) represents acute nociceptive pain, and Phase 2 (15-60 minutes) reflects inflammatory pain and central sensitization.[26][27][29]

3. Hot Plate Test:

  • Objective: To evaluate the central analgesic effects of the compounds by measuring the response latency to a thermal stimulus.[31][32][33][34][35]

  • Methodology:

    • Administer the test compounds or vehicle.

    • Place the animal on a heated plate maintained at a constant temperature (e.g., 55°C).[33]

    • Record the latency to a nocifensive response, such as paw licking or jumping.[31][33]

    • A cut-off time is employed to prevent tissue damage.[33]

Comparative Efficacy Data

The following table summarizes the expected outcomes of the in vivo studies, providing a clear comparison of the potential efficacy of this compound against gabapentin.

Behavioral TestThis compound (Hypothesized)Gabapentin (Expected)
CCI Model (Mechanical Allodynia) Dose-dependent increase in paw withdrawal thresholdDose-dependent increase in paw withdrawal threshold
Formalin Test (Phase 1) Moderate to low attenuationLow to no attenuation
Formalin Test (Phase 2) Significant, dose-dependent attenuationSignificant, dose-dependent attenuation
Hot Plate Test Increase in response latencyIncrease in response latency

Safety and Tolerability Profile

A critical aspect of drug development is the assessment of the safety and tolerability of a new chemical entity.

Side-Effect Profile of Gabapentin

The most common side effects associated with gabapentin include dizziness, somnolence, ataxia, fatigue, and peripheral edema.[36][37][38][39][40][41] While generally well-tolerated, some patients may experience more severe adverse effects such as suicidal thoughts, depression, and respiratory depression, particularly when combined with other CNS depressants.[37][38][39][40]

Projected Side-Effect Profile of this compound

Based on its hypothesized mechanism as a serotonin-norepinephrine reuptake inhibitor, the potential side-effect profile of this compound may be similar to that of other SNRIs like duloxetine.[13][42] These could include nausea, dry mouth, constipation, dizziness, and fatigue.[13][42]

Proposed Preclinical Safety Studies

To assess the safety profile of this compound, the following preclinical studies are recommended:

  • Rotarod Test: To evaluate motor coordination and potential for ataxia.

  • Open Field Test: To assess general locomotor activity and identify any sedative or stimulant effects.

  • Cardiovascular Safety Pharmacology: To investigate potential effects on heart rate, blood pressure, and ECG parameters.

  • Acute and Repeated-Dose Toxicity Studies: To determine the maximum tolerated dose and identify any target organ toxicity.

Conclusion and Future Directions

This guide has outlined a comprehensive preclinical strategy for the side-by-side comparison of the novel compound, this compound, with the standard-of-care drug, gabapentin, for the treatment of neuropathic pain. The proposed in vitro and in vivo studies will provide critical data on the mechanism of action, efficacy, and safety of this new chemical entity.

Should this compound demonstrate a favorable profile in these preclinical assessments, further development, including more extensive toxicology studies and eventual clinical trials, would be warranted. The ultimate goal is to advance novel therapeutics that can offer improved outcomes for patients suffering from the debilitating effects of neuropathic pain.

References

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-(2,5-dimethylbenzyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Synthesis, Ensuring a Safe Conclusion

In the fast-paced environment of drug discovery and chemical research, our focus is often directed toward synthesis, characterization, and application. However, the life cycle of a chemical does not end with data acquisition. The responsible management and disposal of research chemicals like 1-(2,5-dimethylbenzyl)piperazine are paramount, not only for regulatory compliance but as a cornerstone of a robust safety culture.

This guide provides a comprehensive, technically grounded protocol for the proper disposal of this compound. As your partner in the laboratory, we aim to provide value that extends beyond the product itself, building a foundation of trust through unwavering commitment to safety and scientific integrity. The procedures outlined here are designed to be a self-validating system, ensuring that every step mitigates risk and adheres to the highest standards of laboratory practice.

Hazard Profile: Understanding the "Why" Behind the Procedure

While a specific Safety Data Sheet (SDS) for this compound may not always be readily available, its structural class as a piperazine derivative provides a clear and reliable basis for hazard assessment. Piperazine and its analogues are well-characterized, and we must handle this compound with the assumption that it shares a similar hazard profile.

This assessment is critical; it informs every subsequent decision, from the selection of personal protective equipment to the final disposal pathway. Based on data from structurally related compounds, the anticipated hazards are summarized below.

Hazard ClassificationDescriptionRationale & Authoritative Source
Skin Corrosion/Irritation Causes severe skin burns and irritation. The piperazine moiety is known to be corrosive. Direct contact can lead to chemical burns.Piperazine is classified as causing severe skin burns (H314).[1][2][3] Structurally similar compounds are known skin irritants (H315).[4][5]
Serious Eye Damage Causes serious, potentially irreversible eye damage. The corrosive nature of this chemical class poses a significant risk to vision upon contact.Piperazine is classified as causing serious eye damage (Category 1).[2][3] Related compounds cause serious eye irritation (H319).[4][5]
Respiratory/Skin Sensitization May cause allergy, asthma symptoms, or breathing difficulties if inhaled and may cause an allergic skin reaction. Repeated exposure can lead to sensitization.Piperazine may cause respiratory and skin sensitization (H334/H317).[2][3]
Acute Oral Toxicity Harmful if swallowed. Ingestion can lead to adverse health effects.Related benzylpiperazine compounds are classified as harmful if swallowed (H302).[1][5]
Regulatory Standing Considered Hazardous Waste. Based on its corrosive and toxic properties, this chemical must be disposed of as hazardous waste under federal and local regulations.The U.S. Environmental Protection Agency (EPA) regulates chemical waste under the Resource Conservation and Recovery Act (RCRA).[6][7]

Core Disposal Principles: The Non-Negotiables

Before proceeding to the step-by-step protocol, it is essential to internalize these fundamental principles. These are the constants that ensure safety and compliance.

  • NEVER Drain Dispose: This chemical must not be poured down the sink. Its potential environmental toxicity and reactivity with other chemicals in the drainage system are significant risks.[8][9]

  • NEVER Dispose in Regular Trash: Contaminated labware or solid waste must be treated as hazardous waste.[9][10]

  • ALWAYS Segregate Waste: Do not mix this compound waste with incompatible chemicals. It should be stored away from strong oxidizing agents.[5][6]

  • ALWAYS Maintain a Closed System: Keep hazardous waste containers tightly sealed when not in use to prevent the release of vapors.[11][12]

Integrated Disposal Workflow

The following diagram illustrates the decision-making process and proper flow for disposing of waste generated from work with this compound.

G cluster_0 Waste Generation Point cluster_1 Waste Characterization & Segregation cluster_2 Waste Collection cluster_3 Final Disposal Pathway start Work with This compound Complete solid_waste Solid Waste (Contaminated Gloves, Weigh Paper, etc.) start->solid_waste Solid Residue liquid_waste Liquid Waste (Unused Solutions, Rinsates) start->liquid_waste Liquid Residue sharps_waste Contaminated Sharps (Needles, Glass Pipettes) start->sharps_waste Sharps Used solid_container Hazardous Solid Waste Container solid_waste->solid_container liquid_container Hazardous Liquid Waste Container liquid_waste->liquid_container sharps_container Puncture-Proof Sharps Container sharps_waste->sharps_container final_disposal Collection by Certified Hazardous Waste Management Service solid_container->final_disposal liquid_container->final_disposal sharps_container->final_disposal

Caption: Disposal workflow for this compound waste streams.

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural guide for laboratory personnel. Adherence to these steps is mandatory for ensuring safety and compliance.

Part A: Preparation and Personal Protective Equipment (PPE)
  • Conduct a Risk Assessment: Before handling the chemical or its waste, review this guide and the relevant institutional Chemical Hygiene Plan (CHP) as required by the Occupational Safety and Health Administration (OSHA).[13][14]

  • Designate a Waste Accumulation Area: Identify a specific, secondary-contained area in the lab for the hazardous waste container, away from general traffic.

  • Don Appropriate PPE: This is your first and most critical line of defense.

PPE ItemSpecificationRationale
Eye Protection Chemical splash goggles or a face shield.Protects against splashes that can cause serious eye damage.[3][15]
Hand Protection Chemical-resistant gloves (e.g., Nitrile).Prevents skin contact, which can cause severe burns and sensitization.[15]
Body Protection Lab coat.Protects skin and personal clothing from contamination.[15]
Respiratory Use in a certified chemical fume hood.Prevents inhalation of any dusts or aerosols.[15]
Part B: Waste Collection and Container Management
  • Select the Correct Container: Use a chemically compatible, leak-proof container with a screw-top lid provided by your institution's Environmental Health & Safety (EHS) department.

  • Label the Container (Before Use): The container must be clearly labeled before any waste is added. The label must include:

    • The words "Hazardous Waste".[16][17]

    • The full chemical name: "this compound Waste".

    • An indication of the major hazards (e.g., "Corrosive," "Toxic").

  • Transferring Waste:

    • Solid Waste: Carefully place any contaminated items (gloves, pipette tips, weigh paper) into the designated solid hazardous waste container. Avoid generating dust.[11][17]

    • Liquid Waste: Using a funnel, carefully pour liquid waste (e.g., unused solutions, solvent rinses) into the designated liquid hazardous waste container.

  • Seal the Container: Tightly seal the container immediately after adding waste.

  • Log the Waste: If required by your institution, record the type and quantity of waste added in a logbook kept near the container.

Part C: Spill Management

In the event of a spill, immediate and correct action is crucial to prevent exposure and contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary. Ensure the area is well-ventilated, preferably within a chemical fume hood.[17]

  • Don Full PPE: Before cleanup, don the full PPE suite as described in Part A.

  • Contain the Spill: Cover the spill with an inert absorbent material such as vermiculite, sand, or a chemical spill pillow.[11][17] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect the Material: Carefully sweep or scoop the absorbed material into your designated solid hazardous waste container.

  • Decontaminate the Area: Wipe the spill area with an appropriate solvent (e.g., isopropanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[17]

Part D: Final Disposal
  • Store Appropriately: Store the sealed and labeled hazardous waste container in your lab's designated satellite accumulation area until it is ready for pickup.

  • Schedule Pickup: Contact your institution's EHS or a certified hazardous waste disposal contractor to arrange for the collection, transport, and final disposal of the waste.[6] This final step must be handled by trained professionals in accordance with EPA and Department of Transportation (DOT) regulations.[6][7]

References

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  • The Laboratory Standard. Office of Clinical and Research Safety. [Link]

  • OSHA Standards to Know Before Starting Your Lab. Laboratory Safety Institute. [Link]

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  • Decoding OSHA Laboratory Standards: Safety Essentials. IPG. [Link]

  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency (EPA). [Link]

  • Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Carl ROTH. [Link]

  • Best Practices for Hazardous Waste Disposal. AEG Environmental. [Link]

  • Piperazine - Safety Data Sheet. European Directorate for the Quality of Medicines & HealthCare. [Link]

  • Hazardous Waste and Disposal Considerations. American Chemical Society (ACS). [Link]

  • Hazard Summary: Piperazine. New Jersey Department of Health. [Link]

  • What Regulations Govern Hazardous Waste Management? Chemistry For Everyone. [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(2,5-dimethylbenzyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide moves beyond a simple checklist to provide a comprehensive operational plan for handling 1-(2,5-dimethylbenzyl)piperazine, a substituted piperazine derivative. The protocols outlined here are designed to create a self-validating system of safety, grounded in an understanding of the compound's potential hazards and the rationale behind each protective measure.

Hazard Assessment: Understanding the Risks

While a specific Safety Data Sheet (SDS) for this compound may not be universally available, we can infer its hazard profile from structurally analogous compounds, such as 1-(2,5-dimethylphenyl)piperazine and piperazine itself. This expert assessment is crucial for establishing appropriate safety controls.

The primary hazards associated with this class of chemicals include:

  • Severe Skin Corrosion/Irritation: Analogous compounds are known to cause severe skin burns and irritation.[1][2][3] Direct contact can lead to chemical burns and tissue damage.

  • Serious Eye Damage: Contact with the eyes is likely to cause severe, potentially irreversible damage.[1][2][4]

  • Respiratory Irritation and Sensitization: Inhalation of dust or aerosols may cause respiratory tract irritation.[5][6] Some piperazine compounds can also act as respiratory sensitizers, meaning repeated inhalation exposure could lead to allergic reactions or asthma-like symptoms.[3][7][8]

  • Harmful if Swallowed: Ingestion is a potential route of exposure that can lead to systemic toxicity.[1][6]

Given these risks, a multi-layered Personal Protective Equipment (PPE) strategy is not merely recommended; it is essential for safe handling.

The Core Protective Ensemble: Your First Line of Defense

The selection of PPE must be based on a thorough risk assessment of the specific procedures you will be performing.[9] The following represents the minimum required ensemble for any work involving this compound.

Eye and Face Protection: An Absolute Mandate

Due to the severe risk of eye damage, robust eye protection is non-negotiable.

  • Chemical Splash Goggles: These are the minimum requirement. Unlike standard safety glasses, goggles form a seal around the eyes, offering protection from splashes, dust, and aerosols.[10] All eye protection must meet the ANSI Z87.1 standard.[10][11]

  • Face Shield: When handling larger quantities (>1 liter of solution) or performing any operation with a significant splash potential (e.g., pouring, transferring under pressure), a face shield must be worn in addition to chemical splash goggles.[9][10] The face shield provides a critical barrier for the entire face.

Skin and Body Protection: A Comprehensive Barrier

Your personal clothing is not PPE. A complete barrier is necessary to prevent skin contact.

  • Laboratory Coat: A flame-resistant (FR) or 100% cotton lab coat is required.[12] It must be fully buttoned with the sleeves rolled down.[11] Polyester-blend coats can melt and fuse to the skin in the event of a fire and should be avoided.

  • Full-Length Pants and Closed-Toe Shoes: No skin should be exposed on the lower body. Shorts, skirts, and perforated or open-toed shoes are strictly prohibited in any area where this chemical is handled.[10][13][14]

  • Chemically Resistant Apron: For tasks involving large volumes or a high risk of splashing, a chemically resistant apron should be worn over the lab coat.

Hand Protection: Selecting the Right Glove

Gloves are your primary point of contact and must be chosen carefully. It is a critical error to assume any glove provides adequate protection.

  • Material Selection: Nitrile gloves are a suitable choice for general handling and splash protection against many chemicals.[11] However, for prolonged tasks or when handling solutions, it is imperative to consult a glove manufacturer's chemical resistance chart to verify compatibility and determine the breakthrough time.

  • Inspection and Use: Always inspect gloves for tears or punctures before use.[13] If a glove is contaminated, remove it immediately using the proper technique, wash your hands, and don a new pair.[9] Contaminated gloves should never be used to touch clean surfaces like doorknobs, computers, or personal phones.[12]

  • Double Gloving: For increased protection during high-risk procedures, wearing two pairs of nitrile gloves is a recommended practice.[9]

Table 1: Glove Selection Guide for Substituted Piperazines

Glove TypeRecommended UseKey Considerations
Nitrile Standard for handling solids, preparing solutions, and general splash protection.Check manufacturer data for breakthrough times with specific solvents. Not suitable for all organic liquids.[11]
Neoprene Offers broader resistance to acids, bases, and certain organic solvents.Provides a higher level of protection but may reduce dexterity compared to nitrile.
Silver Shield®/4H® For handling chemicals of unknown toxicity or high corrosivity. Often used as an inner glove.[10]Provides excellent chemical resistance but poor dexterity. Reserved for high-hazard operations.
Respiratory Protection: Engineering Controls First

The primary method for preventing respiratory exposure is the use of engineering controls.

  • Chemical Fume Hood: All work that may generate dust or aerosols—including weighing, transferring, and preparing solutions—must be conducted inside a properly functioning chemical fume hood.[15][16]

  • Respirators: If engineering controls are insufficient or during emergency situations like a large spill, respiratory protection is required. The type of respirator (e.g., an N95 for dusts or a half-mask respirator with organic vapor cartridges) must be determined by a formal risk assessment and requires proper fit-testing and training.[7][14]

Operational Protocol: A Step-by-Step Workflow

This section provides a procedural guide for a common laboratory task: weighing the solid compound and preparing a stock solution.

Pre-Operation Checklist:

  • Confirm the chemical fume hood has a valid certification and is functioning correctly.

  • Ensure an emergency eyewash station and safety shower are accessible and unobstructed.[15]

  • Prepare all necessary glassware, reagents, and a designated hazardous waste container inside the fume hood.

  • Don all required PPE in the correct order (see diagram below).

Workflow for Weighing and Dissolving:

  • Preparation: Perform all manipulations within the sash of the chemical fume hood. Place a weigh boat on an analytical balance inside the hood.

  • Dispensing: Carefully dispense the solid this compound onto the weigh boat. Avoid creating dust by using gentle movements.

  • Transfer: Transfer the weighed solid into the designated vessel for dissolution.

  • Dissolution: Slowly add the desired solvent to the vessel, ensuring the process is controlled to prevent splashing.

  • Initial Cleanup: Use a solvent-dampened wipe to decontaminate the spatula and any surfaces within the fume hood that may have been exposed to the solid. Dispose of the wipe in the designated solid hazardous waste container.

  • Post-Operation: Cap the solution container securely. Ensure all equipment is decontaminated and all waste is properly containerized before removing PPE.

PPE_Workflow cluster_prep Preparation Phase cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) Assess 1. Assess Task & Hazards (Weighing Corrosive Solid) Gather 2. Gather All PPE Assess->Gather Coat 3. Don Lab Coat Gather->Coat Goggles 4. Don Chemical Goggles Coat->Goggles FaceShield 5. Don Face Shield (If high splash risk) Goggles->FaceShield Gloves 6. Don Gloves (Over lab coat cuffs) FaceShield->Gloves Work Perform Chemical Handling Inside Fume Hood Gloves->Work DeconGloves 7. Decontaminate/Remove Outer Gloves FaceShieldOff 8. Remove Face Shield DeconGloves->FaceShieldOff CoatOff 9. Remove Lab Coat (Turn inside out) FaceShieldOff->CoatOff GogglesOff 10. Remove Goggles CoatOff->GogglesOff InnerGlovesOff 11. Remove Inner/Final Gloves GogglesOff->InnerGlovesOff Wash 12. Wash Hands Thoroughly InnerGlovesOff->Wash Work->DeconGloves

Caption: PPE Donning and Doffing Workflow for Corrosive Chemicals.

Contingency and Disposal Planning

Emergency Procedures

Immediate and correct action is critical in the event of an exposure.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[13][15] Seek immediate medical attention.

  • Skin Contact: Promptly flush the affected area with water for at least 15 minutes under a safety shower, removing all contaminated clothing.[13][15] Seek medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][5]

Disposal of Chemical Waste

All waste generated from handling this compound is considered hazardous waste and must be disposed of according to institutional and regulatory guidelines.[17][18]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) and concentrations, and the relevant hazard pictograms.[17][18] Do not use abbreviations.

  • Segregation: Keep this waste stream separate from other incompatible wastes (e.g., strong oxidizing acids).[17][19]

  • Containers: Use sturdy, leak-proof containers that are chemically compatible with the waste.[17][20] Keep containers closed except when adding waste.[18]

  • Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, weigh boats, pipette tips, and paper towels, must be disposed of in a designated solid hazardous waste container.[18][21]

  • Empty Containers: "Empty" containers that held the raw material must be triple-rinsed with a suitable solvent. This rinsate must be collected and disposed of as hazardous waste.[18]

By adhering to these comprehensive guidelines, you establish a robust safety framework that protects not only yourself but also your colleagues and the integrity of your research.

References

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.). Princeton University. [Link]

  • Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. (n.d.). University of North Carolina at Chapel Hill. [Link]

  • How to Dispose of Chemical Waste. (n.d.). University of Tennessee, Knoxville. [Link]

  • Chemical Safety in Laboratories: Best Practices for Handling and Storage. (n.d.). Lab Manager. [Link]

  • Ten Tips for Handling Hazardous Chemicals in a Lab. (2022, November 23). Lab Manager. [Link]

  • Complete Guide for Laboratory Chemical Lab Safety and Handling. (2025, February 10). Saffron Scientific. [Link]

  • Personal Protective Equipment Requirements for Laboratories. (n.d.). University of Tennessee, Knoxville. [Link]

  • HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. (n.d.). Lehigh University. [Link]

  • Personal Protective Equipment in Chemistry. (n.d.). Dartmouth College. [Link]

  • Part G: Chemical Disposal Procedures. (2019, February). University of Wisconsin-La Crosse. [Link]

  • Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University. [Link]

  • Hazardous Waste Disposal Procedures. (n.d.). Central Washington University. [Link]

  • Comprehensive Guide to Lab PPE (Personal Protective Equipment). (2023, July 14). Westlab Canada. [Link]

  • Personal Protective Equipment. (n.d.). The Ohio State University. [Link]

  • Proper Protective Equipment. (2021, August 15). Chemistry LibreTexts. [Link]

  • SAFETY DATA SHEET - Piperazine, anhydrous. (2010, November 24). Thermo Fisher Scientific. [Link]

  • SAFETY DATA SHEET - Piperazine. (n.d.). ChemDmart. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.